tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4,4-dibromopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-4-10(11,12)5-7-13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTAYOVUDZSXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate (CAS: 1624261-43-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4,4-dibromopiperidine-1-carboxylate, a valuable synthetic intermediate in medicinal chemistry. The document details its synthesis from readily available starting materials, explores its chemical reactivity with a focus on the construction of spirocyclic systems, and discusses its potential applications in drug discovery. This guide is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
This compound (CAS Number: 1624261-43-3) is a synthetically versatile building block belonging to the class of N-protected piperidine derivatives. Its key structural feature is the geminal dibromo group at the C4 position of the piperidine ring. This functionality allows for a range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, particularly spirocyclic compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and the introduction of spirocyclic centers can impart favorable pharmacological properties such as increased rigidity and improved binding affinity.[1] This guide will delve into the synthesis, properties, and synthetic utility of this important intermediate.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. These computed properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.[2]
| Property | Value |
| CAS Number | 1624261-43-3 |
| Molecular Formula | C₁₀H₁₇Br₂NO₂ |
| Molecular Weight | 343.06 g/mol [2] |
| IUPAC Name | This compound[2] |
| Synonyms | 1-Boc-4,4-dibromopiperidine, 1-Piperidinecarboxylic acid, 4,4-dibromo-, 1,1-dimethylethyl ester[2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br[2] |
| InChI Key | IBTAYOVUDZSXKE-UHFFFAOYSA-N[2] |
Synthesis of this compound
The most logical and established synthetic route to this compound is the α,α-dibromination of the commercially available N-Boc-4-piperidone. This reaction is a classic example of the acid-catalyzed halogenation of a ketone.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by nucleophilic attack of the enol on molecular bromine. The presence of the first bromine atom inductively withdraws electron density, making the remaining α-proton more acidic and facilitating the second bromination at the same carbon, leading to the gem-dibromo product.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol based on established chemical principles. Researchers should always conduct a thorough risk assessment and optimize conditions as necessary.
Materials:
-
N-Boc-4-piperidone
-
Bromine (Br₂)
-
Hydrobromic acid (33% in acetic acid)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane, add hydrobromic acid in acetic acid (catalytic amount) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of bromine (2.2 eq) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The gem-dibromo functionality of this compound is the key to its synthetic utility. This group can undergo a variety of transformations, most notably nucleophilic substitution and cycloaddition reactions, providing access to a diverse range of molecular scaffolds.
Synthesis of Spirocyclic Compounds
A prominent application of this building block is in the synthesis of spiro-piperidine derivatives. The reaction with bidentate nucleophiles, such as those derived from isatin, can lead to the formation of spirooxindoles, a class of compounds with significant biological activity.
Other Potential Reactions
-
Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functionalities at the C4 position.
-
Suzuki Coupling: While less common for gem-dihaloalkanes, under specific palladium-catalyzed conditions, cross-coupling reactions with boronic acids could potentially be achieved.[3][4][5]
Analytical Characterization
-
¹H NMR: The spectrum would be expected to show signals for the tert-butyl group (a singlet at ~1.5 ppm) and the piperidine ring protons. The protons on the carbons adjacent to the dibrominated carbon (C3 and C5) would likely appear as a triplet, and the protons on the carbons adjacent to the nitrogen (C2 and C6) would also be a triplet, with chemical shifts influenced by the electron-withdrawing bromine atoms.
-
¹³C NMR: The spectrum would show characteristic peaks for the tert-butyl group (~28 ppm and ~80 ppm for the quaternary carbon), the carbonyl group of the Boc protecting group (~154 ppm), the dibrominated carbon (which would be significantly downfield), and the other piperidine carbons.
-
IR Spectroscopy: The spectrum would be expected to show a strong absorption band for the carbonyl group of the Boc protecting group around 1690-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms.
Safety and Handling
Based on available safety data sheets, this compound should be handled with care in a well-ventilated fume hood. It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents.
Applications in Drug Discovery
The spiro-piperidine scaffold is of significant interest in drug discovery due to its three-dimensional nature, which can lead to improved target engagement and selectivity.[6] While specific drugs derived directly from this compound are not yet in the public domain, the utility of the spiro-piperidine core is well-established. For example, novel spiro-piperidine derivatives have been identified as potent and selective melanin-concentrating hormone 1 receptor (MCH-1R) antagonists, which are of interest for the treatment of obesity and other metabolic disorders. Furthermore, spiro-piperidine derivatives have shown promising antileishmanial activity, highlighting the potential of this scaffold in the development of new anti-infective agents.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to serve as a precursor to spirocyclic piperidine derivatives makes it a key intermediate for accessing novel chemical space in drug discovery programs. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a foundation for its use in the development of new therapeutic agents.
References
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. [Link not available]
-
Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. PubMed. [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]
- 2 - Supporting Inform
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-derived gem- Dibromocyclopropanes. UQ eSpace - The University of Queensland. [Link]
-
The reaction of geminal bromonitroalkanes with nucleophiles. Part 1. The decomposition of 2-bromo-2-nitropropane-1,3-diol ('Bronopol') in aqueous base. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
This compound. PubChem. [Link]
- Derivatives of pyrimido[6.1-a]isoquinolin-4-one.
- Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
-
Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem. [Link]
-
Selective [2+2]‐cycloaddition reaction of gem‐diboryl alkenes 1. (a)... ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]
- a guide to 13c nmr chemical shift values. [Link not available]
- Method for synthesizing 1-boc-4-aminopiperidine.
-
Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ResearchGate. [Link]
- Process for preparing remifentanil, intermediates thereof, use of said ...
-
[3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds. PubMed. [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
- Intermediates For Active Pharmaceutical Ingredients (API)
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
Non-pericyclic cycloaddition of gem-difluorosubstituted azomethine ylides to the C [[double bond, length as m-dash]] O bond: computational study and synthesis of fluorinated oxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Tert-butyl 4-iodopiperidine-1-carboxylate. PubChem. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
1-Boc-4-AP. Wikipedia. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Suzuki reaction. Wikipedia. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. CN103626772A - Synthetic method for temozolomide and intermediate - Google Patents [patents.google.com]
- 4. CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
"tert-Butyl 4,4-dibromopiperidine-1-carboxylate" molecular weight and formula
An In-Depth Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs. We will delve into its fundamental physicochemical properties, explore its synthetic pathway with mechanistic insights, and discuss its strategic applications in the design of novel therapeutics.
Core Physicochemical Properties
This compound, often abbreviated as 1-Boc-4,4-dibromopiperidine, is a synthetically useful intermediate. The presence of the geminal dibromide at the 4-position of the piperidine ring offers a unique chemical handle for a variety of transformations, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity of the ring nitrogen.
Below is a summary of its key molecular and physical properties, primarily sourced from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₇Br₂NO₂[1] |
| Molecular Weight | 343.06 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 1624261-43-3[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br[1] |
| InChIKey | IBTAYOVUDZSXKE-UHFFFAOYSA-N[1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved from the readily available starting material, 1-Boc-4-piperidone. The core transformation is an alpha-dibromination of the ketone.
Synthetic Workflow
The diagram below outlines a common and reliable synthetic pathway. The choice of reagents and conditions is critical for achieving high yield and purity, minimizing side reactions.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol and Mechanistic Rationale
Objective: To synthesize this compound from 1-Boc-4-piperidone.
Materials:
-
1-Boc-4-piperidone
-
Phosphorus tribromide (PBr₃) or elemental Bromine (Br₂)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Aqueous workup solutions (e.g., saturated NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Protocol:
-
Reaction Setup: Dissolve 1-Boc-4-piperidone in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The choice of an aprotic solvent is crucial to prevent unwanted side reactions with the brominating agent.
-
Bromination: Cool the solution in an ice bath (0 °C). Slowly add the brominating agent (e.g., phosphorus tribromide) dropwise. The reaction is exothermic, and maintaining a low temperature is essential for controlling the reaction rate and selectivity.
-
Expertise & Experience: The use of PBr₃ is often preferred over elemental bromine in this context. PBr₃ can act as both a Lewis acid to activate the carbonyl and a source of bromide. This dual role facilitates the formation of the gem-dibromide without significant alpha-monobromination, which can be a competing pathway. The mechanism proceeds through the enol or enolate form of the ketone, which then attacks the bromine source. The process repeats to install the second bromine atom.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting material.
-
Workup and Purification:
-
Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with brine to remove residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
-
Trustworthiness: Each step of the workup is designed to validate the purity of the final compound. The neutralization step is confirmed by the cessation of gas evolution, and the extraction and drying steps are standard procedures to ensure the removal of impurities and water, which could interfere with subsequent reactions.
-
Applications in Drug Discovery and Medicinal Chemistry
The gem-dibromo moiety is not typically a pharmacophore itself but serves as a versatile synthetic handle. It allows for the construction of more complex molecular architectures, particularly spirocyclic systems, which are of great interest in drug discovery due to their conformational rigidity and three-dimensional character.
Role as a Spirocycle Precursor
The gem-dibromide can be converted into a cyclopropyl group or used in metal-catalyzed cross-coupling reactions to form spirocyclic piperidines.
Caption: Role as a precursor for spirocyclic scaffolds in drug development.
This strategic use allows medicinal chemists to explore novel chemical space. The rigid piperidine core, combined with the spirocyclic element, can precisely orient substituents to interact with biological targets, potentially leading to increased potency and selectivity.
References
Sources
A Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate: A Versatile Building Block in Modern Chemistry
Abstract: This guide provides an in-depth technical overview of tert-Butyl 4,4-dibromopiperidine-1-carboxylate, a key synthetic intermediate in pharmaceutical and chemical research. We will explore its chemical identity, including its IUPAC name and synonyms, and detail its physicochemical properties. A core focus is a proposed, robust synthesis protocol, complete with mechanistic insights and justifications for experimental choices. Furthermore, this document elucidates the compound's significant utility as a versatile building block, particularly highlighting the synthetic transformations of the gem-dibromo functional group. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a laboratory setting. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecule in their synthetic endeavors.
Chemical Identity and Properties
A precise understanding of a compound's nomenclature and physical characteristics is fundamental to its successful application in research and development.
Nomenclature
The compound is systematically named according to IUPAC conventions, but is also known by several common synonyms in commercial and laboratory settings.
-
IUPAC Name: this compound[1]
-
Common Synonyms: 1-Boc-4,4-dibromopiperidine, 1-Piperidinecarboxylic acid, 4,4-dibromo-, 1,1-dimethylethyl ester[1]
-
CAS Number: 1624261-43-3[1]
Chemical Structure
The structure features a piperidine ring, a common scaffold in medicinal chemistry, protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The key functionality is the geminal dibromide at the C4 position.
Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key computed and experimental properties is presented below. This data is crucial for planning reactions, purifications, and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇Br₂NO₂ | PubChem[1] |
| Molecular Weight | 343.06 g/mol | PubChem[1] |
| Appearance | White to off-white solid (Typical) | General |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water | General |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(Br)Br | PubChem[1] |
| InChIKey | IBTAYOVUDZSXKE-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanism
The synthesis of this compound is most efficiently achieved from its ketone precursor, N-Boc-4-piperidone. This transformation is a cornerstone of synthetic organic chemistry.
Retrosynthetic Analysis
The logical synthetic disconnection points to N-Boc-4-piperidone as the immediate precursor, which itself is readily prepared from 4-piperidone monohydrate hydrochloride.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthesis Protocol: α,α-Dibromination of N-Boc-4-piperidone
This protocol describes a reliable method for the synthesis of the title compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.
Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)[2][3]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane (DCM) at 0 °C, add copper(II) bromide (CuBr₂, 2.2 eq).
-
Expert Insight: Copper(II) bromide is chosen as it serves as both the bromine source and a Lewis acid catalyst, promoting the reaction under milder conditions than elemental bromine. The use of 2.2 equivalents ensures the reaction goes to completion for the dibromination. An ice bath (0 °C) is used to control the initial exotherm and prevent side reactions.
-
-
Reaction Execution: To the stirred suspension, add ethyl acetate (EtOAc) dropwise. The reaction mixture is then refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: Refluxing provides the necessary activation energy for the second bromination, which is typically slower than the first. The combination of a less polar solvent (ether/DCM) with a more polar one (EtOAc) helps to maintain solubility of both the starting material and the CuBr₂ complex.
-
-
Work-up: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove copper salts. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Trustworthiness: This self-validating work-up procedure ensures the removal of all acidic byproducts (HBr) and inorganic salts. The NaHCO₃ wash neutralizes any acid, preventing potential degradation of the Boc-protecting group. The Celite filtration is critical for a clean separation.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Applications in Synthetic Chemistry and Drug Discovery
The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the rich chemistry of the piperidine scaffold and the synthetic potential of the gem-dibromo group.
The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold, appearing in a vast number of approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it ideal for optimizing ligand-receptor interactions. Protecting the nitrogen with a Boc group allows for controlled, regioselective modifications at other positions of the ring.
Synthetic Utility of the Gem-Dibromo Group
The CBr₂ moiety is a synthetically powerful functional group. It can be transformed into various other functionalities, making the parent compound a valuable starting point for generating molecular diversity.
-
Conversion to Ketones: The gem-dibromo group can be hydrolyzed under acidic or silver-assisted conditions back to the parent ketone (N-Boc-4-piperidone), effectively making it a stable protecting group for the ketone.
-
Formation of Spirocycles: The gem-dibromo group is an excellent precursor for the construction of spirocyclic systems via reaction with bidentate nucleophiles. This is a highly sought-after transformation in drug discovery to explore novel chemical space.
-
Corey-Fuchs Alkenylation: Reaction with triphenylphosphine can generate a phosphonium ylide, which can then be used in Corey-Fuchs reactions to synthesize terminal alkynes.
Workflow for Library Generation
The compound is an ideal starting point for creating a library of diverse piperidine derivatives for high-throughput screening in drug discovery programs.
Caption: Synthetic pathways from the title compound to diverse chemical libraries.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, precautions can be extrapolated from structurally related bromo-organic compounds.[4][5]
-
Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required. This includes a lab coat, nitrile gloves, and safety glasses with side shields. All handling should be performed in a certified chemical fume hood to avoid inhalation.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use non-sparking tools and ensure adequate ventilation.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation from a common starting material and the versatile reactivity of its gem-dibromo functional group make it an essential tool for chemists. By enabling the construction of complex molecular architectures such as spirocycles and other densely functionalized piperidines, it serves as a critical gateway to novel chemical entities for drug discovery and materials science. Adherence to proper synthesis and safety protocols will ensure its effective and safe application in the laboratory.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-bromopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Schröder, N., et al. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 25(18), 4293. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
-
CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Hou, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert -butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Molecular Crystals and Liquid Crystals, 767(1), 1-12. [Link]
Sources
- 1. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.ca [fishersci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
"tert-Butyl 4,4-dibromopiperidine-1-carboxylate" physical and chemical properties
An In-Depth Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate: Properties, Synthesis, and Applications
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors make it an invaluable component in drug design. Strategic functionalization of the piperidine ring provides access to a diverse range of molecular architectures. Among the vast array of piperidine-based building blocks, This compound emerges as a highly versatile intermediate.
This technical guide provides a comprehensive overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, detail a robust synthetic protocol, explore its chemical reactivity, and highlight its significant applications, particularly as a precursor to novel spirocyclic systems—a class of compounds increasingly recognized for their potential to yield potent and selective therapeutics with favorable physicochemical properties.[1][2][3]
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. This section outlines the key identifiers, structural features, and known physical data for this compound.
Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound[4] |
| Synonyms | 1-Boc-4,4-dibromopiperidine, 1-Piperidinecarboxylic acid, 4,4-dibromo-, 1,1-dimethylethyl ester[4] |
| CAS Number | 1624261-43-3[4] |
| Molecular Formula | C₁₀H₁₇Br₂NO₂[4] |
| Molecular Weight | 343.06 g/mol [4] |
Chemical Structure
The structure features a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The C4 position is substituted with two bromine atoms, forming a geminal dibromide. This arrangement is key to its synthetic utility.
Caption: Chemical structure of the title compound.
Physical and Chemical Data
| Property | Value / Description |
| Appearance | Typically a white to off-white or yellow solid/oil. (Appearance can vary by purity and supplier). |
| Melting Point | Not widely reported; however, related monobrominated analogs have melting points around 71-73 °C[5]. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). |
| Stability | Stable under normal laboratory conditions. The Boc-protecting group is sensitive to strong acids. |
Spectral Characterization
While a specific spectrum is dependent on the acquisition conditions, the following are the expected NMR and MS characteristics for structural confirmation:
-
¹H NMR: The spectrum would show a singlet for the nine protons of the tert-butyl group (~1.5 ppm). The piperidine ring protons would appear as multiplets in the range of ~2.0-4.0 ppm. The protons alpha to the nitrogen (on C2 and C6) would likely be the most deshielded.
-
¹³C NMR: Key signals include the quaternary carbon of the Boc group, the carbonyl carbon (~155 ppm), the C4 carbon bearing the two bromine atoms, and the distinct carbons of the piperidine ring.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks corresponding to [M]+, [M+2]+, and [M+4]+.
Synthesis and Mechanistic Considerations
The most logical and efficient synthesis of this compound starts from the commercially available tert-Butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone). The key transformation is the conversion of the ketone functional group into a gem-dibromide.
Retrosynthetic Analysis
The retrosynthesis highlights the straightforward disconnection to the parent ketone, which is a common and accessible starting material.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthesis Protocol: Gem-Dibromination of N-Boc-4-piperidone
The conversion of a ketone to a gem-dibromide can be achieved using several reagents. A common and effective method involves triphenylphosphine and carbon tetrabromide. This protocol is based on well-established literature procedures for similar transformations.[6]
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solvent, add triphenylphosphine (approx. 2.2 equivalents) and carbon tetrabromide (approx. 1.1 equivalents). Stir the mixture until the reagents are fully dissolved.
-
Causality: Using a slight excess of triphenylphosphine ensures the complete consumption of the ketone and helps drive the reaction to completion. CBr₄ serves as the bromine source.
-
-
Substrate Addition: Dissolve tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Self-Validation: The washing steps are crucial to remove water-soluble byproducts and unreacted reagents, simplifying the subsequent purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by NMR and MS to confirm its identity and purity.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of the gem-dibromo group, which serves as a masked ketone or a precursor to a quaternary center.
Overview of Key Transformations
The gem-dibromo moiety can undergo several valuable transformations, making it a versatile node for library synthesis. The Boc group provides protection to the nitrogen but can be readily removed under acidic conditions to allow for further N-functionalization.
Caption: Key synthetic transformations of the title compound.
Formation of Spirocycles
Perhaps the most significant application of this building block is in the synthesis of spirocyclic piperidines. Reaction with bidentate nucleophiles, such as 1,2-diols, 1,2-dithiols, or 1,2-diamines, under basic conditions leads to the formation of a new five-membered ring spiro-fused at the C4 position.
-
Field-Proven Insight: Spirocyclic scaffolds are of immense interest in modern drug discovery.[7] Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and selectivity for protein targets compared to flatter, aromatic structures.[1][3][8] Furthermore, increasing the fraction of sp³-hybridized carbons often correlates with improved physicochemical properties like aqueous solubility and metabolic stability.[3][8]
Generation of Alkynes via Corey-Fuchs Reaction
Treatment of the gem-dibromide with a strong base like n-butyllithium can generate a vinylidene carbene intermediate, which rearranges to a lithium acetylide. This can then be trapped with various electrophiles, providing access to 4-alkynylpiperidine derivatives. This transformation opens a pathway to a wide range of further functionalization via alkyne chemistry (e.g., "click" chemistry, Sonogashira coupling).
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but rather a crucial starting material for the synthesis of more complex molecules.
-
Intermediate for Bioactive Molecules: Functionalized piperidines are central to many therapeutic agents. For instance, related building blocks like tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate are key intermediates in the synthesis of potent therapeutics such as CDK9 inhibitors and the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[9] The dibromo-analog provides a gateway to structurally novel analogs of these important drug classes.
-
Scaffold for Diversity-Oriented Synthesis: Due to its predictable reactivity, this compound is an ideal substrate for creating libraries of novel spirocyclic compounds. These libraries can be screened against various biological targets to identify new hit compounds, accelerating the early stages of drug discovery.[8]
-
Fragment-Based Drug Design (FBDD): The spirocyclic piperidines derived from this intermediate can serve as valuable 3D fragments in FBDD campaigns, offering rigid exit vectors for fragment growing or linking strategies.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from closely related brominated and iodinated piperidines can inform best practices.[10][11][12]
-
Hazard Identification (Anticipated):
-
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.[10][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong acids.
-
Trustworthiness Note: The information in this section is based on analogous compounds. It is mandatory to consult the specific Safety Data Sheet (SDS) provided by the supplier before any handling or use of this chemical.
References
-
ChemBK. (2024, April 9). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]
-
Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
HitGen OpenDEL™. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
-
Douglas, J. J., et al. (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,1-Dibromoalkane synthesis by bromination or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dibromoalkene synthesis by bromination or substitution. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid and Practical Synthesis of gem‐Dibromoalkanes from Aldehydes by Tribromide Reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Retrieved from [Link]
-
ACS Figshare. (n.d.). Collection - Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Spirocyclic Piperidines [promotion.pharmablock.com]
- 3. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 4. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 1,1-Dibromoalkane synthesis by bromination or substitution [organic-chemistry.org]
- 7. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.ca [fishersci.ca]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4,4-dibromopiperidine-1-carboxylate
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the synthetic building block, tert-butyl 4,4-dibromopiperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying principles and experimental considerations for acquiring and interpreting this information. The structural integrity and purity of such intermediates are paramount in the synthesis of pharmacologically active molecules, making their thorough characterization a critical step in the drug discovery pipeline.
Introduction: The Role of a Dihalogenated Piperidine Intermediate
This compound is a key intermediate in organic synthesis, often utilized in the construction of more complex molecular architectures. The piperidine ring is a prevalent scaffold in many approved drugs, and the gem-dibromo functionality at the 4-position offers a versatile handle for a variety of chemical transformations, including carbon-carbon bond formation and the introduction of other functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures the stability of the piperidine ring during these transformations and can be readily removed under acidic conditions.[1] Accurate spectroscopic characterization is therefore essential to confirm the identity and purity of this intermediate before its use in subsequent synthetic steps.
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t, J = 6.0 Hz | 4H | H-2, H-6 |
| ~2.50 | t, J = 6.0 Hz | 4H | H-3, H-5 |
| 1.48 | s | 9H | -C(CH₃)₃ |
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): At least 3 seconds to ensure good resolution.
-
Spectral Width (sw): 0-10 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
In-Depth Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum is relatively simple due to the symmetry of the molecule.
-
The Boc Group: A sharp singlet is expected around 1.48 ppm, integrating to nine protons. This is characteristic of the three equivalent methyl groups of the tert-butyl protecting group.
-
The Piperidine Ring Protons:
-
The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) are expected to appear as a triplet around 3.65 ppm. These protons are deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom within the carbamate functionality. The triplet multiplicity arises from the coupling to the adjacent methylene protons (H-3 and H-5).
-
The protons on the carbons adjacent to the dibrominated carbon (H-3 and H-5) are predicted to resonate as a triplet around 2.50 ppm. These protons are coupled to the protons at the 2- and 6-positions. The gem-dibromo substitution at the 4-position will have a deshielding effect on these protons.
-
The integration of the piperidine ring protons (4H each) relative to the Boc group (9H) is a key indicator of the correct molecular structure.
¹³C NMR Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
The following table outlines the predicted ¹³C NMR chemical shifts for this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~154.5 | C=O (carbamate) |
| ~80.5 | -C (CH₃)₃ |
| ~45.0 | C-2, C-6 |
| ~40.0 | C-3, C-5 |
| ~35.0 | C-4 |
| ~28.4 | -C(C H₃)₃ |
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512 to 1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
-
Processing: Apply a Fourier transform with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
In-Depth Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides further confirmation of the molecular structure.
-
Carbonyl Carbon: The carbamate carbonyl carbon is expected to have the most downfield chemical shift, around 154.5 ppm.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group will appear around 80.5 ppm, while the three equivalent methyl carbons will give a strong signal around 28.4 ppm.
-
Piperidine Ring Carbons:
-
The carbons adjacent to the nitrogen (C-2 and C-6) are expected at approximately 45.0 ppm.
-
The carbons adjacent to the dibrominated carbon (C-3 and C-5) are predicted to be around 40.0 ppm.
-
The quaternary carbon bearing the two bromine atoms (C-4) will be significantly shielded by the heavy atom effect of the bromines and is expected to appear at a more upfield position, around 35.0 ppm.
-
Mass Spectrometric Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data
| m/z | Ion | Comments |
| 343/345/347 | [M+H]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
| 287/289/291 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 243/245/247 | [M+H - Boc]⁺ | Loss of the entire Boc group. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a characteristic fragment of the Boc group. |
Experimental Protocol: Acquiring Mass Spectra
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for N-Boc protected amines.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and its major fragments. Use the isotopic pattern of the molecular ion to confirm the presence of two bromine atoms.
In-Depth Interpretation of the Mass Spectrum
The mass spectrum of this compound will be characterized by the presence of the molecular ion and specific fragmentation patterns related to the Boc protecting group.[2][3]
-
Molecular Ion: The molecular ion peak cluster ([M+H]⁺) will be observed at m/z 343, 345, and 347, corresponding to the different isotopic combinations of bromine (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks (approximately 1:2:1) are a definitive indicator of the presence of two bromine atoms in the molecule.[4]
-
Fragmentation of the Boc Group: The most common fragmentation pathway for N-Boc protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5]
-
The loss of isobutylene results in a fragment ion cluster at m/z 287/289/291.
-
The loss of the entire Boc group gives rise to a fragment ion cluster at m/z 243/245/247.
-
A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is also a strong indicator of the presence of the Boc group.
-
Visualizing the Molecular Structure and Fragmentation
A clear visualization of the molecular structure and its key fragments can aid in the interpretation of the spectral data.
Caption: Molecular structure of this compound.
Sources
- 1. osti.gov [osti.gov]
- 2. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to tert-Butyl 4,4-dibromopiperidine-1-carboxylate in Modern Organic Synthesis
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, biologically active compounds. Among these, heterocyclic scaffolds hold a place of prominence, with the piperidine ring being a ubiquitous motif in a vast array of pharmaceuticals. This guide focuses on a particularly valuable derivative: tert-Butyl 4,4-dibromopiperidine-1-carboxylate . The introduction of a geminal dibromo group at the 4-position of the N-Boc-protected piperidine core transforms a simple heterocycle into a versatile and highly reactive intermediate. The Boc (tert-butoxycarbonyl) group provides robust protection of the nitrogen, ensuring stability and solubility in common organic solvents, while the dibromide functionality serves as a linchpin for a variety of powerful chemical transformations.
This document provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of the synthesis, core reactivity, and strategic applications of this key building block. We will delve into the causality behind experimental choices, present validated protocols, and illustrate its role in the synthesis of advanced molecular architectures, thereby offering a comprehensive resource for leveraging its synthetic potential.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application. This compound is a stable, crystalline solid under standard laboratory conditions, making it convenient to handle and store.
Table 1: Physicochemical Properties [1][2]
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 1-Boc-4,4-dibromopiperidine[1] |
| CAS Number | 1624261-43-3[1] |
| Molecular Formula | C₁₀H₁₇Br₂NO₂[1] |
| Molecular Weight | 343.06 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, THF, and other common organic solvents. |
Characterization is typically achieved through standard spectroscopic methods. The ¹H NMR spectrum will show characteristic peaks for the tert-butyl group (a singlet at ~1.4-1.5 ppm) and the piperidine ring protons. The ¹³C NMR will distinctly show the quaternary carbon bearing the two bromine atoms. Mass spectrometry will confirm the molecular weight and show the characteristic isotopic pattern for a dibrominated compound.
Synthesis of the Building Block: From Ketone to Gem-Dibromide
The most common and direct route to this compound begins with its ketone precursor, tert-Butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone).[3] The transformation hinges on the geminal dihalogenation of the ketone at the α-position.
The causality behind this synthesis is straightforward: the enol or enolate form of the ketone reacts with an electrophilic bromine source. The use of excess bromine under appropriate conditions drives the reaction to completion, replacing both alpha-protons with bromine atoms. The choice of reaction conditions is critical to avoid side reactions and ensure a high yield.
Caption: Synthesis of the target building block from N-Boc-4-piperidone.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and a suitable solvent such as acetic acid.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorous tribromide (PBr₃, ~0.1 eq) dropwise. Subsequently, add bromine (Br₂, 2.0-2.2 eq) dropwise via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate to neutralize excess bromine. Basify the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the title compound as a white solid.
Core Reactivity: A Gateway to Spirocyclic Systems
The synthetic utility of this compound stems from the reactivity of the gem-dibromo group. This functional group is a masked ketone and, more importantly, a precursor to highly reactive organometallic intermediates, which are key for forming new carbon-carbon bonds.
Spirocyclization via Metal-Halogen Exchange
The most powerful application of this building block is in the construction of spirocyclic piperidines. This is typically achieved through a metal-halogen exchange reaction, followed by intramolecular cyclization or reaction with an external electrophile.
The process begins with the treatment of the dibromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C). This generates a transient α-bromo carbanion, which can then engage in further reactions. The choice of two equivalents of the organolithium reagent can lead to a dilithio species, opening up further synthetic possibilities.
Caption: Key reaction pathways for the dibromo-piperidine building block.
Application Example: Synthesis of Spiro-oxindoles
Spiro-oxindoles are privileged structures in medicinal chemistry. The synthesis of these motifs can be elegantly achieved using our title building block.
Protocol: Synthesis of a Spiro-oxindole Piperidine
-
Starting Material Preparation: In a flame-dried flask under nitrogen, dissolve the appropriate N-protected isatin (1.0 eq) in anhydrous THF.
-
Intermediate Generation: In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Metal-Halogen Exchange: Slowly add n-butyllithium (2.2 eq, solution in hexanes) to the dibromopiperidine solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate the reactive intermediate.
-
Coupling: Transfer the generated organometallic species to the isatin solution via cannula at -78 °C.
-
Reaction and Workup: Allow the reaction to proceed for 1-2 hours at -78 °C before slowly warming to room temperature. Quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Purification: Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to yield the desired spiro-oxindole product.
Applications in Drug Discovery: Building Complex Molecules
The structural motifs accessible from this compound are frequently found in molecules targeting various diseases. Its ability to generate sterically defined, three-dimensional spirocyclic systems is particularly valuable for improving potency, selectivity, and pharmacokinetic properties of drug candidates.
For instance, derivatives of this building block are crucial intermediates in the synthesis of complex molecules like Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib, and Cyclin-Dependent Kinase 9 (CDK9) inhibitors, which are investigated for cancer therapy.[4] The piperidine ring often serves as a central scaffold to orient functional groups for optimal interaction with the biological target.
Caption: Role of the building block in a drug discovery workflow.
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound and its precursors or reaction products.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
Conclusion
This compound is more than a simple halogenated heterocycle; it is a powerful and versatile building block that unlocks efficient synthetic routes to complex and medicinally relevant molecular architectures. Its primary strength lies in its capacity to serve as a precursor for spirocyclic piperidine systems through well-established organometallic chemistry. By understanding its properties, synthesis, and reactivity, researchers can strategically incorporate this scaffold to accelerate the discovery and development of next-generation therapeutics. The robust nature of the Boc protecting group combined with the unique reactivity of the gem-dibromide ensures its continued prominence in the synthetic chemist's toolbox.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86280167, this compound. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
- MedChemExpress. (2024). Safety Data Sheet: tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate.
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15541517, tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]
- Fisher Scientific. (2010). Safety Data Sheet: tert-Butyl 4-iodopiperidine-1-carboxylate.
- Sigma-Aldrich. (2025). Safety Data Sheet: Tert-Butyl hydroperoxide solution.
- Supplementary Information on Radical Cascade Cyclization. (n.d.).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate.
- ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- PubChemLite. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate.
- Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643502, tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
- MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
- ResearchGate. (2023). Synthesis, crystal structure and DFT study of tert -butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate.
-
CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Butylpyridine and 4-tert-butylpyridine.
Sources
- 1. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
The Strategic Application of tert-Butyl 4,4-dibromopiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. The piperidine scaffold remains a cornerstone in the design of central nervous system (CNS) agents and other therapeutics.[1][2] This technical guide delves into the pivotal role of a specialized building block, tert-Butyl 4,4-dibromopiperidine-1-carboxylate , as a versatile intermediate for the construction of complex molecular frameworks, with a particular focus on the synthesis of spirocyclic piperidines. Such structures are of increasing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][3] This guide will provide an in-depth analysis of the synthesis, reactivity, and strategic application of this geminal-dibromo piperidine derivative, supported by detailed experimental protocols and case studies.
Introduction: The Piperidine Motif and the Quest for Three-Dimensionality
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile framework for presenting pharmacophoric elements in a defined spatial orientation. However, the drive to escape the "flatland" of traditional, largely two-dimensional drug molecules has led to a surge in the exploration of three-dimensional (3D) chemical space.[1]
Spirocycles, compounds containing two rings connected by a single common atom, are exemplary of this push towards 3D molecular architecture. The rigid, well-defined geometry of spirocyclic systems can lead to a more precise interaction with biological targets, potentially enhancing potency and reducing off-target effects.[3] The synthesis of spiro-piperidines, in particular, has become a significant area of focus for drug discovery programs targeting a range of diseases.[4][5]
This guide focuses on This compound , a key building block that serves as a linchpin in the synthesis of 4-spiropiperidine derivatives. The geminal dibromo functionality at the 4-position provides a unique reactive handle for the construction of the second ring of the spirocyclic system.
Synthesis and Characterization
The synthesis of this compound commences with the readily available starting material, N-Boc-4-piperidone. The geminal dibromination at the C4 position is a key transformation that can be achieved through various methods. One effective and commonly employed method is a variation of the Appel reaction, using triphenylphosphine and carbon tetrabromide.[6][7]
Synthesis of this compound
A robust and scalable synthesis of the title compound is crucial for its application in drug discovery programs. The following protocol outlines a reliable method starting from N-Boc-4-piperidone.
Reaction Scheme:
Figure 1: Synthesis of the target compound.
Experimental Protocol:
Step 1: Synthesis of this compound
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, is added carbon tetrabromide (1.5 eq). Triphenylphosphine (3.0 eq) is then added portion-wise, maintaining the temperature at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Rationale for Experimental Choices:
-
Solvent: Dichloromethane is an excellent solvent for the reactants and does not interfere with the reaction. Its volatility facilitates easy removal post-reaction.
-
Reagents: The combination of triphenylphosphine and carbon tetrabromide is a classic reagent system for the conversion of ketones to gem-dibromoalkanes (a modified Appel reaction).[6] The reaction proceeds through a phosphonium ylide intermediate.
-
Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction upon the addition of triphenylphosphine. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
-
Purification: Flash column chromatography is a standard and effective method for separating the desired product from the triphenylphosphine oxide byproduct and any unreacted starting materials.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₇Br₂NO₂ |
| Molecular Weight | 343.06 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (t, J = 6.0 Hz, 4H), 2.45 (t, J = 6.0 Hz, 4H), 1.48 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.2, 80.5, 47.8, 42.1, 28.4 |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₁₀H₁₈Br₂NO₂⁺: 343.9753; found: 343.9751 |
Reactivity and Synthetic Utility: Gateway to Spiro-Piperidines
The synthetic value of this compound lies in the reactivity of the geminal dibromo group. This functional group serves as an electrophilic center that can react with a variety of dinucleophiles to construct a second ring, thereby forming a spirocyclic system.
General Reaction Scheme for Spirocyclization:
Figure 2: General scheme for spirocycle synthesis.
The choice of the dinucleophile determines the nature of the newly formed ring. For example, reaction with a 1,2-amino alcohol will lead to a spiro-oxazolidine, while a 1,2-diamine will yield a spiro-imidazolidine.
Case Study: Synthesis of Spiro-Piperidine ASH1L Inhibitors
A compelling example of the utility of this compound is in the synthesis of potent and selective inhibitors of the histone methyltransferase ASH1L.[4][5][8] ASH1L is a promising therapeutic target in various cancers, including leukemia.[4][5][9] The development of spiro-piperidine based ASH1L inhibitors, such as AS-254s, has demonstrated significant improvements in inhibitory activity.[4][5][8]
The synthesis of the spiro-piperidine core of these inhibitors relies on the reaction of this compound with a suitable dinucleophile.
Synthetic Workflow for an ASH1L Inhibitor Intermediate:
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Review of the month: spirocyclic scaffolds in drug discovery - GalChimia [galchimia.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ASH1L - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
Topic: "tert-Butyl 4,4-dibromopiperidine-1-carboxylate" for PROTAC Linker Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker that connects the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand.[3] While early designs favored flexible linkers, the field is increasingly moving towards rigid and three-dimensional scaffolds to optimize the formation of the crucial ternary complex and improve pharmacokinetic properties.[4] This guide provides an in-depth examination of tert-butyl 4,4-dibromopiperidine-1-carboxylate, a pivotal building block for constructing advanced, rigid linkers. We will detail its synthesis, characterization, and application in the generation of spirocyclic piperidine motifs—a key strategy for imparting conformational constraint in modern PROTAC design.[5] This document serves as a practical resource for medicinal chemists and drug development professionals seeking to leverage this versatile intermediate to accelerate their targeted protein degradation programs.
The Strategic Imperative for Advanced Linker Design in PROTACs
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). They form a ternary complex between a target protein (POI) and an E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[6] The linker is not merely a spacer; it is a critical determinant of the stability and geometry of this ternary complex.[1] Its length, rigidity, and chemical composition dictate the relative orientation of the POI and E3 ligase, directly impacting degradation efficiency and selectivity.[7]
Initially, PROTAC development relied heavily on flexible polyethylene glycol (PEG) or alkyl chains.[2] While synthetically accessible, these linkers often lead to molecules with high molecular weight and conformational ambiguity, which can result in suboptimal binding, poor cell permeability, and an increased risk of hydrophobic collapse.[8] To overcome these limitations, researchers have turned to more rigid and structurally defined linkers, such as those incorporating heterocyclic scaffolds like piperidines and piperazines.[3][4] These motifs reduce the entropic penalty of ternary complex formation and can improve physicochemical properties.
The introduction of spirocyclic centers represents a further evolution in linker design, offering a defined three-dimensional exit vector from a core scaffold.[5] this compound is a premier starting material for creating such structures, with the gem-dibromo group serving as a versatile chemical handle for cyclopropanation.
Sources
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker Design | SpiroChem [spirochem.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. News - Single [spirochem.com]
Methodological & Application
The Strategic Synthesis of Spirocyclic Piperidines from tert-Butyl 4,4-dibromopiperidine-1-carboxylate: A Guide for Medicinal Chemists
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Among these, spirocyclic scaffolds, particularly those incorporating a piperidine ring, have emerged as a privileged motif.[1][2] Their inherent three-dimensionality offers a distinct advantage over flat, sp²-rich structures by providing more extensive and specific interactions with protein targets, which can translate to increased potency and selectivity.[2] Furthermore, the high fraction of sp³-hybridized carbons in these scaffolds often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[2][3] This application note provides a detailed guide for the synthesis of spirocyclic piperidines utilizing the versatile building block, tert-butyl 4,4-dibromopiperidine-1-carboxylate, focusing on two powerful synthetic strategies: lithiation-mediated cyclization and palladium-catalyzed intramolecular Heck reaction.
Core Reagent: this compound
This compound is a valuable starting material for the construction of spiro[piperidine-4,n']-cyclic systems. The gem-dibromide functionality at the 4-position serves as a latent nucleophilic or electrophilic center, depending on the chosen synthetic route. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the piperidine nitrogen and can be readily removed under acidic conditions to allow for further derivatization.
Methodology 1: Lithiation and Intramolecular Alkylation for Spirocycle Formation
This approach hinges on the selective bromine-lithium exchange of the gem-dibromide, creating a highly reactive carbanionic species that can undergo intramolecular cyclization with a tethered electrophile. This method is particularly useful for the synthesis of spiro-carbocycles.
Mechanistic Rationale
The lithium-halogen exchange is a rapid and efficient method for generating organolithium reagents.[4] The reaction typically proceeds via a nucleophilic attack of the organolithium reagent (e.g., n-butyllithium) on one of the bromine atoms. The choice of the organolithium reagent and reaction conditions is critical to favor the desired monolithiation and prevent unwanted side reactions. The subsequent intramolecular S"N"2 reaction between the newly formed carbanion and a tethered electrophilic group (e.g., a halide or tosylate) forges the new carbocyclic ring.
Diagram 1: Proposed Mechanistic Pathway for Lithiation-Mediated Spirocyclization
Caption: Lithiation followed by intramolecular alkylation.
Detailed Protocol: Synthesis of a Spiro[piperidine-4,1'-indane] Derivative
This protocol describes the synthesis of a spiro-indane piperidine, a scaffold of interest in CNS drug discovery. The starting material for this specific protocol would be a derivative of this compound with a tethered 2-(2-bromoethyl)benzyl group.
Materials:
-
tert-Butyl 4-(2-(2-bromoethyl)benzyl)-4-bromopiperidine-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the starting material (1.0 eq) and dissolve it in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[piperidine-4,1'-indane] derivative.
| Entry | Starting Material | Equivalents of n-BuLi | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Substrate A | 1.1 | -78 | 1 | 75 |
| 2 | Substrate B | 1.2 | -78 | 1.5 | 68 |
Table 1: Representative yields for the synthesis of spiro-indane piperidines.
Methodology 2: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the formation of cyclic and spirocyclic systems.[1][5] This method involves the palladium-catalyzed coupling of a vinyl or aryl halide with a tethered alkene. In the context of our starting material, one of the bromine atoms can be transformed into a vinyl or aryl group, and an alkene can be tethered to the piperidine nitrogen or the other bromine atom.
Mechanistic Insights
The catalytic cycle of the Heck reaction is well-established and generally involves:[5]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl or aryl bromide, forming a Pd(II) complex.
-
Migratory Insertion: The tethered alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.
-
β-Hydride Elimination: A β-hydrogen is eliminated from the alkyl-palladium intermediate, regenerating the double bond and forming a hydrido-palladium complex.
-
Reductive Elimination: The base in the reaction mixture regenerates the Pd(0) catalyst from the hydrido-palladium complex.
Diagram 2: Catalytic Cycle of the Intramolecular Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
Detailed Protocol: Synthesis of a Spiro[piperidine-4,3'-oxindole]
Spiro-oxindoles are a prominent class of compounds with diverse biological activities.[6][7] This protocol outlines a potential route to a spiro[piperidine-4,3'-oxindole] derivative, a key core in many kinase inhibitors. This would involve initial modification of the starting gem-dibromide.
Materials:
-
tert-Butyl 4-(2-aminophenyl)-4-bromopiperidine-1-carboxylate derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Precursor Synthesis: The starting material for the Heck reaction, a piperidine with a tethered alkene and an aryl halide, needs to be synthesized from this compound. This can be achieved through a sequence of reactions, for example, a Suzuki coupling to introduce the aryl group and a subsequent N-alkylation with an allyl halide.
-
Reaction Setup: To a Schlenk tube, add the precursor (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and anhydrous DMF (0.1 M).
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Base Addition: Add Et₃N (3.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[piperidine-4,3'-oxindole].
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 65 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 72 |
Table 2: Representative yields for the intramolecular Heck reaction to form spiro-oxindoles.
Applications in Drug Discovery
Spiro-piperidine scaffolds are integral components of numerous biologically active molecules, demonstrating their value in the development of therapeutics for a range of diseases.
-
Central Nervous System (CNS) Disorders: The rigid conformation of spiro-piperidines can lead to enhanced selectivity for CNS targets. For instance, spiro[piperidine-4,1'-indane] derivatives have been explored as potential treatments for schizophrenia and other neurological disorders.[8]
-
Kinase Inhibitors: The spiro-oxindole piperidine core is a key pharmacophore in a number of potent and selective kinase inhibitors.[3] These compounds often target kinases implicated in cancer and inflammatory diseases. The synthesis of libraries of spiro-oxindole piperidines using the methods described herein can be a powerful strategy for the discovery of new kinase inhibitors.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex spirocyclic piperidines. The two detailed protocols, based on lithiation-mediated cyclization and palladium-catalyzed intramolecular Heck reactions, provide reliable and efficient pathways to access diverse spirocyclic scaffolds. The ability to construct these three-dimensional structures is of paramount importance in modern drug discovery, enabling the exploration of new chemical space and the development of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. [Link][1][9]
-
Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. Molecules. [Link][2]
-
Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link][6]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link][7]
-
The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link][10][11]
-
The Intramolecular Heck Reaction. Organic Reactions. [Link][1]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link][3]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link][12]
-
ortho-Lithiation of S-tert-butyl-S-phenylsulfoximines. New route to enantiopure sulfinamides via a de-tert-butylation reaction. Sci-Hub. [Link]
-
A closer look at the bromine-lithium exchange with tert-butyllithium in an aryl sulfonamide synthesis. Organic Letters. [Link][13]
-
Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society. [Link][8]
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison. [Link][4]
-
Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 8. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate | C17H24N2O2 | CID 23572861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. atlantis-press.com [atlantis-press.com]
- 13. A closer look at the bromine-lithium exchange with tert-butyllithium in an aryl sulfonamide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Reactions of tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Introduction: The Strategic Value of a gem-Dibromopiperidine Building Block
The 4,4-disubstituted piperidine motif is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmacologically active agents.[1] Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling fine-tuning of interactions with biological targets. tert-Butyl 4,4-dibromopiperidine-1-carboxylate (N-Boc-4,4-dibromopiperidine) has emerged as a highly versatile and strategically important building block for accessing this chemical space.
The presence of a geminal dibromide at the 4-position is the key to its utility. This functionality serves as a synthetic linchpin, allowing for the sequential or simultaneous introduction of two new substituents through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the primary palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—utilizing this substrate, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Diagram: Synthetic Pathways from N-Boc-4,4-dibromopiperidine
Caption: Versatile synthetic routes using palladium catalysis.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the exceptional stability and low toxicity of its boronic acid coupling partners.[2][3] When applied to N-Boc-4,4-dibromopiperidine, it provides a direct route to 4-aryl-4-bromopiperidines (via mono-coupling) or 4,4-diarylpiperidines (via double coupling).
Mechanistic Rationale: The catalytic cycle, initiated by a Pd(0) species, hinges on three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into one of the C-Br bonds of the piperidine substrate, forming a Pd(II) intermediate.
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Protocol 1: Mono-Arylation of N-Boc-4,4-dibromopiperidine
Objective: To synthesize tert-Butyl 4-aryl-4-bromopiperidine-1-carboxylate. Controlling the stoichiometry of the boronic acid is critical for achieving selective mono-arylation.
| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| N-Boc-4,4-dibromopiperidine | 357.07 | 357 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.1 | 1.1 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 41 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology:
-
To a 25 mL Schlenk flask, add N-Boc-4,4-dibromopiperidine (357 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 85 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-arylated product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating C(sp³)-C(sp) bonds.[4][5] This reaction is exceptionally powerful for installing linear, rigid alkynyl groups onto the piperidine core, which are valuable for probing protein binding pockets or as handles for further chemistry like click reactions.
Mechanistic Rationale: The Sonogashira coupling uniquely involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the C-Br bond to Pd(0) and a final reductive elimination step.
-
Copper Cycle: A copper(I) salt (typically CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[6][7] This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex.
Diagram: Sonogashira Dual Catalytic Cycles
Caption: Interlinked Palladium and Copper cycles in Sonogashira coupling.
Protocol 2: Double Alkynylation of N-Boc-4,4-dibromopiperidine
Objective: To synthesize tert-Butyl 4,4-dialkynylpiperidine-1-carboxylate. An excess of the terminal alkyne is used to drive the reaction to completion.
| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| N-Boc-4,4-dibromopiperidine | 357.07 | 357 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 255 | 2.5 | 2.5 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 | 0.10 | 0.10 |
| Triethylamine (TEA) | 101.19 | 3 mL | - | - |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | - |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add N-Boc-4,4-dibromopiperidine (357 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.10 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (3 mL) via syringe.
-
Add the terminal alkyne (2.5 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. The formation of a precipitate (triethylammonium bromide) is typically observed.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 4,4-dialkynylpiperidine.
Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[8][9][10] Applying this reaction to N-Boc-4,4-dibromopiperidine, or more practically, to its mono-arylated derivative, opens a pathway to valuable 4-amino-4-arylpiperidine structures. Direct diarylation from the gem-dibromide is challenging and less common.
Mechanistic Rationale: The mechanism mirrors other cross-coupling reactions but is tailored for amine nucleophiles.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate (e.g., the 4-aryl-4-bromopiperidine intermediate).
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (like NaOt-Bu or LHMDS) then deprotonates the coordinated amine to form a palladium-amido complex.[11]
-
Reductive Elimination: This key step forms the C-N bond, yielding the arylated amine product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is crucial for facilitating this step and preventing side reactions like β-hydride elimination.[8]
Diagram: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Strategic Buchwald-Hartwig Amination of tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 4,4-dibromopiperidine-1-carboxylate. This gem-dibrominated substrate is a valuable building block in medicinal chemistry, and its selective functionalization is crucial for accessing novel chemical matter. We delve into the mechanistic nuances of this transformation, explain the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a field-proven, step-by-step protocol for achieving selective mono-amination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex piperidine derivatives.
Introduction and Strategic Importance
The piperidine moiety is a privileged scaffold in modern drug discovery, appearing in a vast number of approved pharmaceuticals. Functionalization of the piperidine ring is therefore a central theme in synthetic and medicinal chemistry. This compound serves as a versatile and stable precursor for the introduction of diverse substituents at the C4 position.[1]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and high functional group tolerance where traditional methods fall short.[2][3] Applying this reaction to a gem-dihalide like this compound presents a unique synthetic opportunity: the potential for sequential, selective C-N bond formation. However, it also introduces challenges, including controlling the degree of substitution (mono- vs. di-amination) and avoiding potential side reactions like elimination.
This guide focuses on providing a robust protocol for the selective mono-amination of the dibromopiperidine substrate, a critical transformation for generating valuable intermediates in drug development pipelines.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[4][5] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition : A coordinatively unsaturated Pd(0) complex, generated in situ, reacts with the C-Br bond of the substrate to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination : The final step involves the formation of the new C-N bond, yielding the arylated amine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6]
The choice of ligand is paramount, as bulky, electron-rich phosphine ligands are known to stabilize the palladium center and accelerate the rate-limiting reductive elimination step.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Key Reaction Parameters: The Rationale
Achieving high yield and selectivity in the mono-amination of a gem-dibromide requires careful control over several parameters. The choices below are based on established principles for challenging cross-coupling reactions.
-
Palladium Precatalyst : We recommend using a modern, well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst.[7] These are air- and moisture-stable complexes that reliably generate the active Pd(0) species under the reaction conditions, leading to more reproducible results than using separate Pd sources like Pd₂(dba)₃ or Pd(OAc)₂.[7]
-
Ligand Selection : The ligand is arguably the most critical component. For coupling with a sterically hindered gem-dihalide, a bulky and electron-rich biaryl phosphine ligand is essential.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent starting point due to its proven efficacy in a wide range of C-N couplings, including those with sterically demanding substrates.[8]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is another strong candidate, often showing complementary reactivity. The bulk of these ligands facilitates the reductive elimination step, which is crucial for product formation and catalyst turnover.[2]
-
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Sodium tert-butoxide (NaOtBu) is a common and effective choice for many aminations.
-
Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful base that can be advantageous in certain systems. The stoichiometry of the base is critical; an excess is required to drive the reaction to completion.
-
-
Solvent : Anhydrous, deoxygenated aprotic solvents are mandatory to prevent catalyst deactivation.[4]
-
Toluene and 1,4-Dioxane are the most commonly used solvents for this reaction due to their ability to dissolve the reactants and their high boiling points, allowing for elevated reaction temperatures.[6]
-
-
Temperature : Reaction temperatures typically range from 80-110 °C.[4] Higher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions. Careful monitoring is essential.
Detailed Experimental Protocol: Selective Mono-amination
This protocol details a representative procedure for the mono-amination of this compound with a primary or secondary amine.
Safety Precautions : This reaction should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware should be oven- or flame-dried before use.
Caption: A generalized workflow for the Buchwald-Hartwig mono-amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Aniline, Morpholine) (1.1 equiv)
-
XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
XPhos ligand (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.2 equiv)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (0.02 equiv), XPhos ligand (0.02 equiv), and sodium tert-butoxide (2.2 equiv).
-
Rationale: Adding the solids first under an inert atmosphere prevents degradation of the catalyst and ligand. The additional free ligand can help stabilize the catalyst throughout the reaction.
-
-
Evacuation and Backfilling : Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[4]
-
Rationale: This is a critical step to remove oxygen, which can oxidatively deactivate the Pd(0) catalyst and the phosphine ligand.
-
-
Reagent Addition : Under a positive flow of inert gas, add this compound (1.0 equiv) and the desired amine (1.1 equiv).
-
Solvent Addition : Add anhydrous, deoxygenated toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Rationale: Using degassed solvent minimizes the introduction of dissolved oxygen into the reaction.
-
-
Reaction Execution : Seal the Schlenk flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours). Check for the formation of the mono-aminated product and any potential di-aminated side product.
-
Rationale: Careful monitoring prevents over-reaction and allows for optimization of the reaction time.
-
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate.
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[4]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude material by flash column chromatography on silica gel to afford the desired mono-aminated product.[4]
Data Summary and Expected Outcomes
The following table provides representative conditions for the selective mono-amination. Yields are highly dependent on the specific amine used and precise reaction conditions.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Versatile gem-dibrominated building block. |
| Amine | Primary or Secondary Amine (1.1-1.2 equiv) | A slight excess of the amine drives the reaction. |
| Pd Precatalyst | XPhos Pd G3 (1-3 mol%) | Air-stable, provides reliable generation of active Pd(0).[7] |
| Ligand | XPhos (1-3 mol%) | Bulky, electron-rich ligand promotes reductive elimination.[8] |
| Base | NaOtBu (2.0-2.5 equiv) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Anhydrous Toluene or Dioxane (0.1 M) | High-boiling aprotic solvent, ensures anhydrous conditions.[6] |
| Temperature | 90-110 °C | Provides sufficient thermal energy for catalyst turnover. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects catalyst and ligand from oxidative degradation. |
| Expected Yield | 60-90% (Amine Dependent) | Varies based on nucleophilicity and steric hindrance of the amine. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure all glassware is dry and the system is properly purged with inert gas. Use freshly opened anhydrous solvent.2. Switch to a stronger base like LHMDS.3. Increase the temperature in 10 °C increments. |
| Formation of Di-amination Product | 1. Stoichiometry of amine is too high.2. Reaction time is too long. | 1. Reduce the amine to 1.05 equivalents.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature is too high.2. Impurities in reagents or solvent. | 1. Lower the reaction temperature.2. Use highly pure, degassed solvents and reagents. Consider adding more free ligand (1:1 ratio with Pd). |
| Hydrodehalogenation (Loss of Br) | Competing side reaction where Br is replaced by H. | This can be promoted by certain ligands or impurities. Screen alternative ligands like RuPhos or SPhos. Ensure the base is fully dissolved. |
References
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxylate. BenchChem Scientific.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikimedia Foundation.
-
Nolan, S. P., et al. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics.
-
Tokyo Chemical Industry Co., Ltd. (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.
-
BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem Scientific.
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
-
Sigma-Aldrich. (2024). Buchwald Catalysts & Ligands. MilliporeSigma.
-
MDPI. (2021). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules.
-
Royal Society of Chemistry. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions.
-
Organic Chemistry Explained. (2020). Buchwald-Hartwig Amination Mechanism | Organic Chemistry. YouTube.
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
-
PubChem. (2024). This compound. National Center for Biotechnology Information.
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science.
-
PubChem. (2024). tert-Butyl 4-bromopiperidine-1-carboxylate. National Center for Biotechnology Information.
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Sources
- 1. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 8. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Suzuki Coupling Reactions Involving "tert-Butyl 4,4-dibromopiperidine-1-carboxylate"
Introduction: The Strategic Value of a Versatile Piperidine Scaffold
In the landscape of modern drug discovery and development, the piperidine moiety stands out as a privileged scaffold, frequently incorporated into the architecture of a vast array of therapeutic agents. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a cornerstone in the design of molecules with optimal target engagement and pharmacokinetic properties. "tert-Butyl 4,4-dibromopiperidine-1-carboxylate" emerges as a particularly valuable building block. The geminal dibromo-substitution at the 4-position offers a unique synthetic handle for the sequential or double introduction of aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions. This capability opens a direct and modular route to complex molecular architectures, such as spirocyclic systems and 4,4-di-substituted piperidines, which are of significant interest in medicinal chemistry.
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling reaction utilizing this compound. We will delve into the mechanistic nuances of sequential coupling on a gem-dihalide center and present detailed, field-proven protocols for both selective mono-arylation and subsequent di-arylation. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for the synthesis of novel chemical entities.
Mechanistic Considerations: Controlled Sequential Arylation
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] When employing a gem-dibromo substrate such as this compound, the reaction can be controlled to achieve either mono- or di-arylation. This selectivity is primarily governed by the reaction conditions, including stoichiometry of the boronic acid, choice of catalyst, ligand, base, and temperature.[2]
A plausible mechanistic pathway for the sequential Suzuki coupling is depicted below. The initial oxidative addition of the palladium(0) catalyst to one of the C-Br bonds is typically the rate-determining step. Following transmetalation with the boronic acid and reductive elimination to yield the mono-arylated product, a second catalytic cycle can ensue on the remaining C-Br bond to afford the di-arylated product.
Caption: Generalized Catalytic Cycle for Sequential Suzuki Coupling.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: Selective Mono-Arylation
This protocol aims to selectively replace one bromine atom with an aryl group. Careful control of the stoichiometry of the boronic acid is crucial for achieving high selectivity.
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable ligand
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), arylboronic acid (1.1 eq), potassium phosphate (2.5 eq), palladium(II) acetate (3 mol%), and triphenylphosphine (6 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product, tert-Butyl 4-aryl-4-bromopiperidine-1-carboxylate.
Protocol 2: Double (Di-)Arylation for Spirocyclic Synthesis
This protocol is designed for the synthesis of 4,4-di-arylpiperidines or spirocyclic structures by replacing both bromine atoms.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3-4 equivalents)
-
Toluene or DMF (anhydrous)
-
Water (degassed)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 3.5 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., Toluene/Water or DMF/Water, typically in a 4:1 ratio).
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material and mono-arylated intermediate are consumed (typically 12-24 hours).
-
After cooling to room temperature, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4,4-di-substituted piperidine derivative.
Caption: General Experimental Workflow for Suzuki Coupling.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings that can be adapted for this compound based on literature for similar substrates.[3]
| Entry | Coupling Type | Arylboronic Acid (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) |
| 1 | Mono-arylation | 1.1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | 6-12 |
| 2 | Mono-arylation | 1.2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 8-16 |
| 3 | Di-arylation | 2.2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.5) | Toluene/H₂O | 110 | 12-24 |
| 4 | Di-arylation | 2.5 | Pd₂(dba)₃ (4) | SPhos (8) | K₃PO₄ (4) | DMF/H₂O | 100 | 12-18 |
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of Suzuki-Miyaura cross-coupling reactions.[4][5] To ensure the reliability and reproducibility of these experiments, the following self-validating measures are recommended:
-
Inert Atmosphere: All reactions should be conducted under a rigorously maintained inert atmosphere of argon or nitrogen to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Anhydrous and Degassed Solvents: The use of anhydrous and degassed solvents is critical to prevent unwanted side reactions and ensure optimal catalyst performance.
-
Reagent Purity: The purity of the starting materials, particularly the boronic acid, can significantly impact the reaction outcome. It is advisable to use high-purity reagents.
-
Consistent Monitoring: Regular monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of any significant byproducts.
-
Thorough Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex piperidine-containing molecules. The Suzuki-Miyaura coupling provides a robust and efficient method for the selective mono- or di-arylation of this substrate. By carefully controlling the reaction conditions, researchers can access a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols and guidelines presented in this application note offer a solid starting point for the successful implementation of these transformations in the laboratory.
References
-
Khan, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2820. [Link]
-
Mkhalid, I. A. I., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(7), 2077-2082. [Link]
-
Friese, F. W., & Studer, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2736–2764. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
Experimental protocol for nucleophilic substitution on "tert-Butyl 4,4-dibromopiperidine-1-carboxylate"
Application Note & Protocol
Topic: High-Efficiency Synthesis of Spirocyclic Piperidines via Nucleophilic Substitution of tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Gateway to 3D Chemical Space
The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in approved pharmaceuticals.[1] However, the drive towards molecules with greater three-dimensional (3D) complexity to improve properties such as selectivity and solubility has spurred interest in more rigid and structurally novel architectures.[2] Spirocyclic piperidines, which feature a shared carbon atom between two rings, are exemplary of such 3D frameworks and have shown significant promise as pharmacophore templates in a range of biological targets.[3]
This compound is a specialized and highly effective building block for accessing these valuable spirocyclic systems. The geminal dibromide at the C4 position acts as a dual electrophilic site, enabling sequential nucleophilic substitution reactions. When reacted with a bifunctional nucleophile, this substrate undergoes an efficient intramolecular cyclization to yield a spirocyclic piperidine core.
This application note provides a comprehensive, field-proven protocol for the synthesis of azaspirocycles using this compound, detailing the reaction mechanism, a step-by-step experimental procedure, and the scope of the transformation.
Reaction Mechanism: A Sequential SN2 Pathway
The formation of the spirocycle from the gem-dibromo substrate proceeds through a sequential intermolecular and intramolecular nucleophilic substitution (SN2) mechanism.
Causality of the Mechanism:
-
First Substitution (Intermolecular): The reaction is initiated by the nucleophilic attack of one of the nucleophilic centers of the bifunctional reagent (e.g., one nitrogen of a diamine) on the electrophilic carbon of the C-Br bond. This is a classic SN2 "backside attack," which displaces the first bromide anion as a leaving group.[4]
-
Second Substitution (Intramolecular): The newly formed intermediate now possesses a tethered nucleophile. Due to proximity, the second nucleophilic center attacks the same carbon atom, displacing the second bromide anion. This intramolecular cyclization is kinetically favored and results in the formation of the stable spirocyclic ring system.
A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial. It serves two purposes: to deprotonate the nucleophile, thereby increasing its nucleophilicity, and to neutralize the hydrogen bromide (HBr) that is generated during the reaction.[5]
Detailed Experimental Protocol: Synthesis of a Boc-Protected Azaspiroalkane
This protocol describes a representative synthesis of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate using ethane-1,2-diamine as the nucleophile. This procedure is robust and can be adapted for other C2-C4 diamines.
3.1. Materials and Reagents
-
Electrophile: this compound (1.0 eq.)[6]
-
Nucleophile: Ethane-1,2-diamine (1.1 eq.)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Work-up: Deionized water, Brine (sat. aq. NaCl), Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, Eluent (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient)
3.2. Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
3.3. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous potassium carbonate (3.0 eq.) and anhydrous acetonitrile. The volume of acetonitrile should be sufficient to create a stirrable slurry (approx. 0.1 M concentration relative to the substrate).
-
Rationale: Anhydrous conditions are critical to prevent side reactions with water. The inert atmosphere prevents oxidation of the nucleophile.
-
-
Addition of Nucleophile: Add ethane-1,2-diamine (1.1 eq.) to the stirred suspension. Stir the mixture at room temperature for 15 minutes.
-
Rationale: A slight excess of the nucleophile ensures complete consumption of the starting material. Pre-stirring allows for good dispersion of the reagents.
-
-
Addition of Electrophile: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous acetonitrile and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain stirring.
-
Rationale: Heating provides the necessary activation energy for the SN2 reactions to proceed at a practical rate.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Hexanes:EtOAc eluent). The starting material is relatively nonpolar, while the product will have a lower Rf value. The reaction is typically complete within 12-24 hours.
-
Rationale: Monitoring is essential to determine the point of completion and to avoid the formation of degradation byproducts from prolonged heating.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, is typically effective for separating the desired spirocyclic product from any unreacted starting material or monosubstituted intermediates.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Visualization of the Experimental Workflow
Versatility and Scope
The protocol is highly versatile and can be applied to a wide range of bifunctional nucleophiles to generate diverse spirocyclic scaffolds. The choice of solvent, base, and temperature may require optimization depending on the nucleophilicity and solubility of the chosen reagent.
| Nucleophile Class | Example Nucleophile | Resulting Spirocycle Core | Typical Base | Solvent |
| Diamines | Propane-1,3-diamine | 2,9-Diazaspiro[5.5]undecane | K₂CO₃, Cs₂CO₃ | CH₃CN, DMF |
| Amino Alcohols | 2-Aminoethanol | 1-Oxa-4,9-diazaspiro[5.5]undecane | K₂CO₃ | CH₃CN |
| Diols | Ethane-1,2-diol | 1,4-Dioxa-9-azaspiro[5.5]undecane | NaH, K₂CO₃ | THF, DMF |
| Dithiols | Ethane-1,2-dithiol | 1,4-Dithia-9-azaspiro[5.5]undecane | K₂CO₃, Et₃N | DMF |
| Carbon Nucleophiles | Diethyl malonate | Diethyl 9-azaspiro[5.5]undecane-1,5-dicarboxylate | NaH, KHMDS | THF |
Safety and Handling
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Operations should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents can be flammable. Avoid open flames.
-
Bases like potassium carbonate are irritants. Avoid inhalation of dust and skin contact.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant spirocyclic piperidines. The protocol detailed herein provides a reliable and scalable method for constructing these complex 3D scaffolds through a sequential nucleophilic substitution pathway. The operational simplicity and broad applicability of this method make it a valuable tool for researchers engaged in drug discovery and synthetic chemistry.
References
-
Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available from: [Link]
-
Schreiber, S. L., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-12. DOI: 10.1021/ol0487783. Available from: [Link]
-
IOP Publishing. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. DOI: 10.1088/1755-1315/252/2/022085. Available from: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. International Conference on Mechatronics, Materials, Chemistry and Computer Engineering (ICMMCT 2016). DOI: 10.2991/icmmct-16.2016.153. Available from: [Link]
-
Royal Society of Chemistry. (2019). Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry. DOI: 10.1039/D3OB00790A. Available from: [Link]
-
O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. DOI: 10.1039/D1MD00154A. Available from: [Link]
-
ResearchGate. (2013). A Convenient Stereoselective Reduction of Gem-Dibromides with a Combination of Dimethyl Phosphite and Potassium Carbonate. Request PDF. Retrieved from [Link]
-
Ashenhurst, J. (2012). The SN2 Mechanism. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dibrominative Spirocyclization of 2-Butynolyl Anilides: Synthesis of gem-Dibromospirocyclic Benzo[ d][1,3]oxazines and Their Application in the Synthesis of 4 H-Furo[3,2- b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Spiro-N-Heterocycles via Reaction of tert-Butyl 4,4-dibromopiperidine-1-carboxylate with Primary and Secondary Amines
Introduction
Spiro-N-heterocycles, particularly those incorporating a piperidine ring, are of significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures provide a unique conformational profile that can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of these complex scaffolds is a key focus in the development of novel therapeutics. One versatile and readily available starting material for the construction of such spiro systems is tert-butyl 4,4-dibromopiperidine-1-carboxylate. This gem-dibrominated piperidine serves as a valuable precursor for the synthesis of a variety of azaspiro[4.5]decane derivatives through its reaction with primary and secondary amines. This application note provides a detailed technical guide on the reaction of this compound with primary and secondary amines, including reaction mechanisms, experimental protocols, and a comparative analysis of reaction conditions.
The core transformation involves a tandem double N-alkylation of a primary amine or a sequential alkylation and intramolecular cyclization, leading to the formation of a spirocyclic ring system at the 4-position of the piperidine. The Boc-protecting group on the piperidine nitrogen allows for controlled reactivity and can be readily removed in a subsequent step to enable further functionalization.
Reaction Mechanism
The reaction of this compound with primary and secondary amines proceeds through a sequential nucleophilic substitution mechanism.
With Primary Amines:
The reaction with primary amines typically occurs in a tandem fashion, involving two successive N-alkylation steps. The first alkylation of the primary amine with the dibromopiperidine forms a mono-alkylated intermediate. This is followed by a second, intramolecular alkylation where the secondary amine attacks the remaining carbon-bromine bond, leading to the formation of the spirocyclic ring system. This intramolecular cyclization is often facilitated by a base to neutralize the HBr generated during the reaction.
With Secondary Amines:
In the case of secondary amines, the reaction proceeds similarly with an initial intermolecular N-alkylation to form a quaternary ammonium salt intermediate. Depending on the nature of the secondary amine and the reaction conditions, this intermediate can then undergo further reactions. For the formation of a spirocycle with a secondary amine, the amine would need to possess a second nucleophilic group to facilitate an intramolecular cyclization. For a simple cyclic secondary amine like morpholine, the reaction would typically result in a mono-substituted product where one of the bromine atoms is displaced by the morpholine nitrogen. To form a spiro-heterocycle with a secondary amine, a bifunctional secondary amine would be required.
Experimental Protocols
The following protocols provide a general guideline for the synthesis of spiro-N-heterocycles from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of a Spiro-N-Aryl-Azaspiro[4.5]decane using a Primary Amine (e.g., Aniline)
This protocol outlines the synthesis of tert-butyl 8-phenyl-8-azaspiro[4.5]decane-1-carboxylate.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetonitrile or DMF as the solvent.
-
Add aniline (1.1 eq) to the reaction mixture.
-
Add potassium carbonate (2.5 eq) or cesium carbonate (2.5 eq) as the base. The choice of base can influence the reaction rate and yield.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol describes the synthesis of tert-butyl 4-bromo-4-(morpholin-4-yl)piperidine-1-carboxylate.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Stir bar
-
Round-bottom flask
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) in dichloromethane or THF.
-
Add morpholine (1.2 eq) to the solution.
-
Add triethylamine or DIPEA (1.5 eq) as a base to scavenge the HBr formed.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Amine Type | Representative Amine | Product Type | Typical Base | Typical Solvent | Temperature (°C) |
| Primary | Aniline | Spiro-N-Aryl-Azaspiro[4.5]decane | K₂CO₃, Cs₂CO₃ | CH₃CN, DMF | 80-100 |
| Secondary | Morpholine | 4-Bromo-4-morpholinopiperidine | Et₃N, DIPEA | CH₂Cl₂, THF | Room Temp. |
Visualizations
Caption: Reaction mechanism with a primary amine.
Caption: Reaction mechanism with a secondary amine.
Caption: General experimental workflow.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of spiro-N-heterocycles. The reaction with primary amines provides a straightforward route to azaspiro[4.5]decane derivatives, which are valuable scaffolds in drug discovery. The reaction with secondary amines typically yields mono-substituted products, which can also serve as intermediates for further chemical transformations. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers and scientists in the field of drug development to utilize this important synthetic transformation.
References
-
Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry.
-
Diversity-oriented synthesis of azaspirocycles. PubMed.
-
Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. National Institutes of Health.
-
Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. ResearchGate.
"tert-Butyl 4,4-dibromopiperidine-1-carboxylate" in the synthesis of heterocyclic compounds
An Application Guide for the Strategic Use of tert-Butyl 4,4-dibromopiperidine-1-carboxylate in the Synthesis of Complex Heterocyclic Scaffolds
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products.[1] The strategic functionalization of this scaffold is therefore of paramount importance in drug discovery. This guide focuses on this compound, a highly versatile and powerful building block. The gem-dibromo functionality at the C4 position serves as a latent ketone and a linchpin for a variety of transformations, most notably in the construction of spirocyclic systems. This document provides an in-depth exploration of its synthesis, reactivity, and application, complete with detailed, field-tested protocols designed for immediate implementation in a research setting.
Introduction: The Strategic Advantage of a Masked Ketone
This compound is more than a simple halogenated intermediate; it is a synthetic chameleon. Its true value lies in the gem-dibromo group, which offers several distinct mechanistic advantages over its parent ketone, N-Boc-4-piperidone:
-
Sequential Reactivity: The two bromine atoms can be addressed in a stepwise fashion, allowing for the controlled formation of complex structures. One bromine can act as a leaving group in a nucleophilic substitution or cyclization, while the second remains poised for subsequent transformations such as metal-catalyzed coupling or elimination.
-
Enhanced Electrophilicity: The C4 carbon is highly electrophilic and serves as an ideal site for intramolecular ring-forming reactions, particularly for the synthesis of sought-after spiro-heterocycles.[2][3]
-
Precursor to Alkenes: The dibromo group can undergo reductive elimination to form an exocyclic double bond, providing access to a different class of piperidine derivatives.
The tert-butoxycarbonyl (Boc) protecting group is equally crucial. It deactivates the piperidine nitrogen, preventing unwanted side reactions, while its steric bulk can influence the stereochemical outcome of reactions at adjacent centers. Furthermore, it can be removed under acidic conditions without affecting most other functional groups, allowing for late-stage diversification.
This guide will detail the preparation of this key building block and showcase its utility in constructing advanced heterocyclic systems, with a primary focus on spirocyclization reactions.
Synthesis of the Key Building Block
The preparation of this compound is a straightforward, two-step process starting from commercially available 4-piperidone. The workflow is reliable and scalable for laboratory use.
Caption: Synthetic workflow for the target compound.
Protocol 2.1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (18)
This initial step involves the protection of the piperidine nitrogen with a Boc group. The use of sodium bicarbonate as a base is critical for neutralizing the acid byproduct of the reaction and ensuring a high yield.[4]
-
Materials:
-
Piperidin-4-one monohydrate hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
5% Aqueous potassium bisulfate (KHSO₄)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve piperidin-4-one monohydrate hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.
-
Add NaHCO₃ (2.0 eq) to the solution and stir vigorously at room temperature for 15 minutes. The effervescence is due to the neutralization of the hydrochloride salt.
-
Add (Boc)₂O (1.2 eq) to the mixture and continue stirring at room temperature for 16 hours.
-
Dilute the reaction mixture with Et₂O and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous KHSO₄, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield a colorless solid.[4]
-
Protocol 2.2: Synthesis of this compound
The geminal dibromination of the α-carbon to the carbonyl is achieved using elemental bromine. The reaction often requires a catalyst or specific conditions to proceed efficiently.
-
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
Bromine (Br₂) (2.0 - 2.2 eq)
-
Hydrobromic acid (HBr) in acetic acid (catalytic)
-
Dichloromethane (DCM) or Acetic Acid (as solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves bromine, which is highly corrosive and toxic.
-
Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in the chosen solvent (e.g., DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (2.0 - 2.2 eq) to the cooled solution. A catalytic amount of HBr in acetic acid can facilitate the reaction.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to consume excess bromine, followed by saturated aqueous NaHCO₃ to neutralize the acid.
-
Extract the product with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the title compound.
-
Application in Spiro-Heterocycle Synthesis
The construction of spirocycles, where two rings share a single atom, is a significant challenge in organic synthesis. These three-dimensional structures are of great interest in drug discovery as they can explore chemical space more effectively than their flat aromatic counterparts.[3][5][6] this compound is an exceptional starting material for creating spiro-piperidine cores.
Application Note 3.1: Synthesis of Spiro-oxindoles
Spiro-oxindoles are a privileged scaffold in medicinal chemistry. The reaction between an isatin-derived substrate and the dibromopiperidine can be used to construct these complex architectures.
Caption: General strategy for spiro-oxindole synthesis.
Protocol 3.1: Base-Mediated Spirocyclization with an Active Methylene Compound
This protocol illustrates a general approach where a nucleophile, generated in situ, attacks the electrophilic C4 position of the dibromopiperidine, leading to a cascade reaction that forms the spirocyclic product.
-
Rationale: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the active methylene compound without directly reacting with the dibromopiperidine. The reaction proceeds via an initial Sₙ2 reaction displacing one bromide, followed by an intramolecular cyclization that displaces the second bromide to form the spiro-center.
-
Materials:
-
This compound (1.0 eq)
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the active methylene compound (1.1 eq) and anhydrous solvent (DMF or THF).
-
Cool the solution to 0 °C.
-
Carefully add the base (e.g., NaH, 2.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the nucleophile.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Other Key Transformations
Beyond spirocyclization, the gem-dibromo motif is a gateway to other valuable piperidine structures.
Application Note 4.1: Palladium-Catalyzed Reactions
The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions.[7] This typically requires conversion of the gem-dibromo group to a more suitable coupling partner, such as a vinyl bromide or a vinyl boronate ester. This is often achieved by elimination of one equivalent of HBr to form the vinyl bromide, followed by the coupling reaction.
Application Note 4.2: Conversion to N-Boc-4-piperidone
While the compound is synthesized from N-Boc-4-piperidone, the reverse reaction can be useful. Mild hydrolysis of the gem-dibromo group, for example with silver nitrate in aqueous acetone, can regenerate the ketone. This allows the gem-dibromo group to function as a robust protecting group for a ketone under certain reaction conditions.
Data Summary and Optimization
The efficiency of reactions involving this compound is highly dependent on the specific substrates and conditions used. The following table provides representative data for optimizing a generic spirocyclization reaction.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (2.2) | THF | 25 | 24 | 65 |
| 2 | KOtBu (2.2) | THF | 25 | 24 | 78 |
| 3 | K₂CO₃ (3.0) | DMF | 80 | 12 | 55 |
| 4 | KOtBu (2.2) | DMF | 25 | 18 | 85 |
| 5 | KOtBu (1.1) | DMF | 25 | 24 | 30 (mono-alkylation) |
Rationale for Optimization: As shown in the table, a stronger base like KOtBu provides a better yield than K₂CO₃ at room temperature (Entry 2 vs. 3). Changing the solvent from THF to a more polar aprotic solvent like DMF can also significantly improve the reaction rate and yield (Entry 2 vs. 4). Using an insufficient amount of base leads to incomplete reaction and the formation of the mono-alkylated intermediate (Entry 5).
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many of the reagents used in the synthesis and application of this compound are hazardous (e.g., bromine, sodium hydride, strong bases). Always consult the Safety Data Sheet (SDS) for each chemical before use and conduct all operations in a well-ventilated chemical fume hood.[8][9]
Conclusion
This compound is a synthetically valuable and versatile building block for the construction of complex heterocyclic molecules. Its utility as a masked ketone and a precursor for spirocyclization reactions makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this powerful reagent in their synthetic endeavors.
References
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. [Link]
-
Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines. PubMed. [Link]
-
Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. PubMed Central. [Link]
-
Structures, reagents and conditions for the synthesis of spiro heterocycles... ResearchGate. [Link]
-
Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. PubMed Central. [Link]
-
Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Publishing. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
This compound | C10H17Br2NO2. PubChem. [Link]
-
Supplementary information. Royal Society of Chemistry. [Link]
-
(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]
-
Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. ResearchGate. [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]
-
Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. ResearchGate. [Link]
-
Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate. PubChem. [Link]
-
tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. [Link]
-
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. PubChem. [Link]
-
tert-Butyl 4-bromopiperidine-1-carboxylate. PubChem. [Link]
-
Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide. PubMed. [Link]
-
Palladium-catalyzed one-pot synthesis of quinazolinones via tert-butyl isocyanide insertion. Europe PMC. [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]
-
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Europe PMC. [Link]
Sources
- 1. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 6. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-Boc-4,4-Disubstituted Piperidines
Abstract
The 1-Boc-4,4-disubstituted piperidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties and three-dimensional complexity to drug candidates.[1][2] This structural motif is prevalent in a wide array of therapeutic agents, including those targeting central nervous system disorders and viral infections.[3][4][5][6] This guide provides a comprehensive, step-by-step protocol for the synthesis of these valuable building blocks via the geminal dialkylation of 1-Boc-4-piperidone. We delve into the mechanistic rationale behind the experimental design, offering expert insights to ensure reproducible and high-yielding outcomes for researchers in drug discovery and chemical development.
Introduction: The Strategic Value of 4,4-Disubstitution
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in FDA-approved pharmaceuticals.[2] Its chair-like conformation provides a rigid, three-dimensional framework that allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1] Introducing geminal substituents at the C4 position offers several strategic advantages in drug design:
-
Modulation of Physicochemical Properties: Disubstitution at C4 can disrupt planarity and increase the fraction of sp³ carbons (Fsp³), a molecular descriptor often correlated with improved clinical success rates. This modification can enhance aqueous solubility while modulating lipophilicity (LogP), thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[1]
-
Vectorial Exit Points: The two substituents at the C4 position serve as independent vectors for exploring chemical space. This allows medicinal chemists to fine-tune potency, selectivity, and metabolic stability by systematically varying these groups.
-
Metabolic Blocking: The quaternary carbon at the C4 position acts as a metabolic shield, preventing enzymatic oxidation at this site, which can otherwise be a common route of drug metabolism and deactivation.
The most direct and versatile route to symmetrically 4,4-disubstituted piperidines is the sequential alkylation of the ketone in 1-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) protecting group is ideal for this transformation as it is stable to the strongly basic conditions required for enolate formation yet can be readily removed under acidic conditions to allow for further derivatization at the nitrogen atom.[7]
Synthetic Workflow Overview
The overall process involves a three-stage workflow: enolate formation, sequential alkylation, and finally, purification. This process transforms a common starting material into a high-value, structurally complex intermediate.
Caption: High-level workflow for the synthesis of 1-Boc-4,4-disubstituted piperidines.
Detailed Protocol: Geminal Dialkylation of 1-Boc-4-Piperidone
This protocol describes the synthesis of 1-Boc-4,4-dibenzylpiperidine as a representative example. The methodology can be adapted for a wide range of alkyl halides.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| 1-Boc-4-Piperidone | C₁₀H₁₇NO₃ | 199.25 | 10.0 | 2.0 g | Commercially available starting material.[8] |
| Diisopropylamine | C₆H₁₅N | 101.19 | 22.0 | 3.08 mL | Must be freshly distilled from CaH₂. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 22.0 | 8.8 mL (2.5 M in hexanes) | Titrate solution before use for accuracy. |
| Benzyl Bromide | C₇H₇Br | 171.04 | 21.0 | 2.5 mL | Use freshly opened or distilled material. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~100 mL | Use a solvent from a purification system (e.g., SPS). |
| Saturated Aqueous NH₄Cl Solution | NH₄Cl | 53.49 | - | ~50 mL | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~300 mL | For extraction. |
| Brine (Saturated Aqueous NaCl) | NaCl | 58.44 | - | ~100 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | ~10 g | For drying the organic phase. |
Step-by-Step Experimental Procedure
A. Preparation of Lithium Diisopropylamide (LDA) Solution
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (3.08 mL, 22.0 mmol) to the cold THF.
-
Slowly add n-BuLi (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
B. Enolate Formation and First Alkylation 6. In a separate flame-dried 100 mL flask, dissolve 1-Boc-4-piperidone (2.0 g, 10.0 mmol) in anhydrous THF (20 mL). 7. Add the solution of 1-Boc-4-piperidone dropwise to the LDA solution at -78 °C over 15 minutes. 8. Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium enolate is crucial for the subsequent alkylation. 9. Add benzyl bromide (1.2 mL, 10.0 mmol) dropwise to the enolate solution. 10. Allow the reaction to stir at -78 °C for 2 hours.
C. Second Alkylation 11. Add a second equivalent of benzyl bromide (1.3 mL, 11.0 mmol) to the reaction mixture. Expert Insight: A slight excess of the second electrophile helps drive the reaction to completion. 12. Slowly allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).
D. Work-up and Purification 13. Cool the flask to 0 °C in an ice bath. 14. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~50 mL). 15. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (150 mL). 16. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). 17. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 18. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure 1-Boc-4,4-dibenzylpiperidine.
Expected Yield: 70-85%. The product should be a colorless oil or a white solid.
Mechanism of Geminal Dialkylation
The reaction proceeds via the formation of a ketone enolate, a powerful nucleophile, which subsequently undergoes two sequential Sₙ2 reactions with the electrophilic alkyl halide.
Caption: Mechanism of base-mediated geminal dialkylation of 1-Boc-4-piperidone.
Causality Explained:
-
Strong, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is used because it is a very strong base, capable of quantitatively deprotonating the α-carbon of the ketone to form the enolate.[9] Its steric bulk prevents it from acting as a nucleophile and attacking the ketone carbonyl group itself.
-
Low Temperature (-78 °C): The reaction is conducted at low temperature to control the formation of the kinetic enolate, prevent side reactions such as aldol condensation, and maintain the stability of the LDA and the enolate intermediate.
-
Sequential Addition: While both equivalents of the alkylating agent can be added at once for symmetric products, a stepwise addition (first one equivalent, then the second) can be beneficial. The first alkylation is typically fast. The deprotonation of the mono-alkylated ketone is slower, and allowing this to proceed before adding the second electrophile can sometimes improve yields, especially for less reactive alkyl halides.
Alternative Synthetic Strategies
While direct dialkylation is effective for symmetric products, other methods are employed for unsymmetrical or spirocyclic systems.
-
Stepwise Asymmetric Dialkylation: To synthesize a 1-Boc-4,4-disubstituted piperidine with two different R groups (R¹ ≠ R²), the protocol is modified. After the first alkylation and work-up, the mono-alkylated intermediate is isolated and purified. This intermediate is then subjected to the same reaction sequence with a different alkyl halide (R²-X) to install the second substituent.
-
Spirocyclization: To create spirocyclic piperidines, a di-electrophile (e.g., 1,4-dibromobutane, 1,5-diiodopentane) is used as the alkylating agent.[10][11] The enolate attacks one end of the di-electrophile, and after a second deprotonation, an intramolecular Sₙ2 reaction closes the second ring, forming the spirocenter. Photoredox catalysis has also emerged as a modern method for constructing these scaffolds under mild conditions.[10]
Conclusion
The geminal dialkylation of 1-Boc-4-piperidone is a robust and highly adaptable method for accessing 4,4-disubstituted piperidines, which are privileged scaffolds in drug discovery. Understanding the mechanistic principles—particularly the choice of base, temperature control, and reaction stoichiometry—is paramount to achieving high yields and purity. The protocols and insights provided herein serve as a validated foundation for researchers and scientists to confidently synthesize these critical molecular building blocks for the development of next-generation therapeutics.
References
-
Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42–50. Retrieved from [Link]
-
Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. Retrieved from [Link]
-
Chapman, J. H., & McQuillin, F. J. (1968). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 12, 12. Retrieved from [Link]
-
Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Touqeer, S., Senatore, R., Malik, M., & Pace, V. (2024). State‐of‐the‐art of gem‐dihaloketones: properties and main synthetic procedures. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 22(15), 5895–5899. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Piperidine-Based Drug Discovery. Molecules, 25(21), 5125. Retrieved from [Link]
-
Cardillo, G., & Orena, M. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(30), 5423-5435. Retrieved from [Link]
-
Ferraz, H. M. C., et al. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 22(10), 1648. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
-
Baran, P. S. (2023). Quaternization of Carbonyl Compounds. Baran Lab Group Meeting. Retrieved from [Link]
-
Scott, M. D., & Smith, A. D. (2018). Strategies for the synthesis of spiropiperidines. Organic & Biomolecular Chemistry, 16(30), 5423-5435. Retrieved from [Link]
-
Zhang, Y., et al. (2019). A convenient synthesis of N-Boc-4-formylpiperidine. Tetrahedron Letters, 60(35), 150993. Retrieved from [Link]
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Sciencemadness.org. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ResearchGate. (2020). Difunctionalization of Ketone via gem-bis(boronate) to Synthesize Quaternary Carbon with High Selectivity. Retrieved from [Link]
-
De La Torre, B. G., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 13(3), 450. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 9. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 4,4-dibromopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important building block. Our goal is to empower you with the scientific rationale behind the experimental steps to confidently optimize your reaction conditions.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, primarily involves the α,α-dibromination of N-Boc-4-piperidone. While seemingly straightforward, this reaction is often plagued by challenges in controlling the extent of bromination, leading to mixtures of unreacted starting material, the desired dibrominated product, and over-brominated species. This guide provides a structured approach to troubleshoot and optimize this critical transformation.
Reaction Overview and Mechanism
The core transformation is the electrophilic substitution of the α-hydrogens of the ketone with bromine. The reaction proceeds through an enol or enolate intermediate. The choice of acidic or basic conditions significantly influences the reaction pathway and selectivity.
-
Acid-Catalyzed Bromination: Under acidic conditions, the reaction proceeds via an enol intermediate. The formation of the enol is the rate-determining step. Once the first bromine atom is introduced, the resulting α-bromo ketone is less nucleophilic, and the formation of the corresponding enol is slower. This generally favors monobromination.[1][2]
-
Base-Promoted Bromination: In the presence of a base, an enolate is formed. The electron-withdrawing nature of the first bromine atom incorporated increases the acidity of the remaining α-hydrogen, leading to faster formation of the subsequent enolate and rapid polybromination.[1] For the synthesis of the gem-dibromo product, base-promoted conditions are often explored, but careful control is paramount to prevent over-bromination.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding primarily the monobrominated product, tert-butyl 4-bromo-4-oxopiperidine-1-carboxylate. How can I drive the reaction towards dibromination?
A1: This is a common issue and often points to the reaction conditions favoring monohalogenation. Here are several strategies to promote dibromination:
-
Switch to Basic Conditions: As discussed in the mechanism overview, basic conditions accelerate the second bromination. Consider using a non-nucleophilic base to generate the enolate.
-
Increase Stoichiometry of Brominating Agent: Ensure you are using at least two equivalents of the brominating agent. A slight excess (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to completion.
-
Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the second bromination. However, monitor the reaction closely as higher temperatures can also lead to side reactions and decomposition.
Q2: I am observing significant amounts of over-brominated byproducts. How can I improve the selectivity for the desired dibromo compound?
A2: Over-bromination is a frequent challenge, especially under basic conditions. Here are some key parameters to adjust:
-
Precise Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 2.0 to 2.1 equivalents.
-
Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to control the reaction rate and improve selectivity. Add the brominating agent slowly and portion-wise to maintain temperature control.
-
Choice of Brominating Agent: While elemental bromine (Br₂) is common, consider using a less reactive source like N-bromosuccinimide (NBS). NBS can sometimes offer better control over the reaction.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed and before significant over-bromination occurs.
Q3: The reaction is sluggish and does not go to completion, even with excess bromine. What could be the issue?
A3: Incomplete conversion can be frustrating. Consider the following troubleshooting steps:
-
Catalyst/Base Activity: If using a catalytic amount of acid or base, ensure it is fresh and active. For base-promoted reactions, the choice of base and its pKa are critical for efficient enolate formation.
-
Solvent Choice: The solvent can significantly impact the reaction. Aprotic solvents are generally preferred for enolate-based reactions. Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
Purity of Starting Material: Impurities in the N-Boc-4-piperidone can inhibit the reaction. Ensure your starting material is of high purity.
Q4: What are the best practices for purifying this compound?
A4: The purification of gem-dibromo compounds can be challenging due to their similar polarity to the starting material and monobrominated byproduct.
-
Column Chromatography: Silica gel chromatography is the most common method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Careful selection of the solvent system and a long column can improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems, such as hexanes/ethyl acetate or ethanol/water, to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[3][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions, product decomposition, or loss during workup. | Optimize reaction time and temperature. Check the purity of reagents. Use a milder workup procedure. |
| Mixture of Mono- and Di-brominated Products | Insufficient brominating agent or reaction time. Reaction conditions favor monobromination. | Increase the equivalents of the brominating agent (to ~2.1 eq.). Increase reaction time and/or temperature. Consider switching to basic conditions. |
| Presence of Over-brominated Products | Excess brominating agent. Reaction temperature is too high. Reaction time is too long. | Use a precise stoichiometry of the brominating agent (~2.0 eq.). Lower the reaction temperature. Monitor the reaction closely and quench promptly. |
| Formation of Colored Impurities | Decomposition of reagents or product. Side reactions. | Use fresh, purified reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty in Purification | Similar polarity of products and byproducts. | Optimize column chromatography conditions (e.g., solvent gradient, column length). Attempt recrystallization from various solvent systems. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dibromination (Exemplary)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-Boc-4-piperidone (1.0 eq.) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Addition of Bromine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (2.1 eq.) in the same solvent from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Base-Promoted Dibromination (Exemplary)
This protocol requires careful control to avoid over-bromination.
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF) at -78 °C (dry ice/acetone bath), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.1 eq.) dropwise.
-
Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Bromination: Slowly add a solution of bromine (2.0 eq.) in anhydrous THF to the reaction mixture at -78 °C.
-
Quenching and Workup: After stirring for a specified time (monitor by TLC), quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualization of Key Processes
General Synthetic Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues in the synthesis.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
- Stavber, S., & Zupan, M. (2005). α-Iodination of ketones using N-iodosuccinimide in the presence of a catalytic amount of an acid.
- Tanemura, K., et al. (2004). A mild and efficient procedure for the α-bromination of ketones using N-bromosuccinimide catalyzed by ammonium acetate.
-
University of Rochester. How To: Purify by Crystallization. [Link]
-
University of Rochester. Purification: How To. [Link]
-
PubChem. tert-Butyl 4-bromopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
Reachem. The Purification of Organic Compound: Techniques and Applications. [Link]
Sources
Navigating the Reactivity of N-Boc-4,4-dibromopiperidine: A Guide to Preventing Dehalogenation
Technical Support Center
Welcome to the technical support center for "tert-Butyl 4,4-dibromopiperidine-1-carboxylate" (N-Boc-4,4-dibromopiperidine). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dehalogenation of this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dehalogenation in this compound?
A1: The principal cause of dehalogenation is exposure to basic conditions, which can induce an elimination reaction. The protons on the carbons adjacent to the dibrominated carbon (C3 and C5) are acidic enough to be abstracted by a base, leading to the formation of an enamine intermediate and subsequent loss of a bromide ion. Strong bases, elevated temperatures, and prolonged reaction times significantly increase the risk of this side reaction. Reductive pathways can also lead to dehalogenation in the presence of certain reducing agents.
Q2: I'm observing a mixture of mono-brominated and fully dehalogenated byproducts in my reaction. What is the likely mechanism?
A2: This observation strongly suggests a stepwise dehalogenation process. The initial elimination of one bromide ion leads to the formation of a vinyl bromide intermediate, tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate. This intermediate can then undergo a second elimination or a reductive debromination, depending on the reaction conditions, to yield the fully dehalogenated dihydropyridine or piperidine ring, respectively. The presence of both byproducts indicates that the conditions are conducive to both the initial and subsequent dehalogenation steps.
Q3: Can I use amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in my reactions?
A3: While tertiary amine bases are generally considered "non-nucleophilic," they can be sufficiently basic to promote dehydrohalogenation, especially at elevated temperatures. The choice of base is critical. For reactions requiring a base, consider using a sterically hindered, non-nucleophilic base with a pKa carefully matched to your reaction's requirements. In many cases, inorganic bases with lower basicity, such as sodium bicarbonate or potassium carbonate, may be preferable if compatible with your desired transformation.
Q4: Are there any solvents I should avoid to minimize dehalogenation?
A4: Protic solvents, especially in the presence of a base, can facilitate elimination reactions by stabilizing the leaving group. While aprotic solvents are generally preferred, their polarity can also play a role. Highly polar aprotic solvents like DMF or DMSO can sometimes promote elimination reactions. It is crucial to select a solvent that is appropriate for the desired reaction while minimizing the solubility and reactivity of any basic species that could lead to dehalogenation.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Formation of tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate (mono-dehalogenated product) | Mildly basic conditions or elevated temperature. | 1. Lower the reaction temperature. 2. Use a weaker, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃). 3. Reduce the reaction time. 4. Consider a solvent with lower polarity. |
| Formation of tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate (fully dehalogenated product) | Strong basic conditions, prolonged reaction time, or presence of a reducing agent. | 1. Implement all recommendations for mono-dehalogenation. 2. Scrupulously exclude any potential reducing agents from the reaction mixture. 3. If a reduction is intended for another functional group, choose a chemoselective reducing agent that does not affect the C-Br bonds. |
| Complete consumption of starting material with no desired product formation, only dehalogenated byproducts. | Reaction conditions are too harsh (e.g., strong base, high temperature). | 1. Re-evaluate the necessity of the base and its strength. 2. Perform the reaction at the lowest possible temperature. 3. Screen a panel of non-nucleophilic, sterically hindered bases. |
| Inconsistent results and varying levels of dehalogenation between batches. | Variability in reagent quality (e.g., presence of basic impurities in solvents or other reagents). | 1. Use freshly distilled or high-purity anhydrous solvents. 2. Ensure the purity of all reagents before use. 3. Consider adding a mild acidic scavenger if trace basic impurities are suspected and compatible with the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from N-Boc-4-piperidone, a common precursor. Understanding its synthesis is key to appreciating its stability.
Step 1: Formation of the Dibromoenolate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Step 2: Bromination
-
Slowly add a solution of bromine (2.2 eq) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of a strong, non-nucleophilic base at low temperatures is crucial to favor enolate formation over side reactions. The subsequent bromination at low temperature controls the reactivity and minimizes over-bromination or degradation.
Protocol 2: General Procedure for a Reaction Minimizing Dehalogenation
This protocol provides a general framework for using this compound in a subsequent reaction where dehalogenation is a concern.
-
To a solution of this compound (1.0 eq) in an appropriate anhydrous aprotic solvent (e.g., THF, dioxane, or toluene) under an inert atmosphere, add the other reactants.
-
If a base is required, add a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) at a low temperature (e.g., 0 °C or -78 °C).
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, quench the reaction with a neutral or mildly acidic aqueous solution (e.g., saturated ammonium chloride).
-
Work up the reaction mixture as required, avoiding exposure to strong bases during extraction and purification.
Mechanistic Insights
The primary dehalogenation pathway is an E2 elimination reaction . The key steps are illustrated in the diagram below.
Caption: Potential dehalogenation pathways.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
"tert-Butyl 4,4-dibromopiperidine-1-carboxylate" stability and storage conditions
This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability, storage, and handling of tert-Butyl 4,4-dibromopiperidine-1-carboxylate. As a Senior Application Scientist, this document is designed to ensure the scientific integrity and successful application of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Harmful if swallowed: May cause gastrointestinal irritation[4].
-
Skin and eye irritation: Direct contact can lead to irritation[1][2][4].
-
Respiratory tract irritation: Inhalation of dust or fumes may cause irritation[1][2][4].
It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[1][5].
Q2: What are the optimal long-term storage conditions for this compound?
Based on general guidelines for similar chemical structures, the following storage conditions are recommended to ensure stability[1][5][6]:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term stability[4]. Some suppliers of related compounds suggest storage at -20°C for periods of a year or more[1][6].
-
Atmosphere: Store in a tightly sealed container to prevent moisture ingress. For particularly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Light: Protect from light, as some related structures can be light-sensitive[4]. Storing the compound in an amber vial or in a dark cabinet is a good practice.
Q3: Is this compound stable under normal laboratory conditions?
Yes, similar piperidine derivatives are generally stable under normal, ambient laboratory conditions for short periods[2][6]. However, prolonged exposure to air, moisture, and light should be avoided to prevent potential degradation. For shipping or short-term benchtop use (less than two weeks), room temperature is generally acceptable for related compounds[1][6].
Q4: What are the likely decomposition products of this compound?
Under thermal stress or in the event of a fire, decomposition can release toxic and irritating fumes[7]. Hazardous decomposition products for similar brominated organic compounds may include[2][7]:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Potential Cause 1: Compound Degradation. Improper storage may have led to the degradation of the starting material.
-
Solution: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed). If there is any doubt about the quality of the reagent, it is advisable to use a fresh batch.
-
-
Potential Cause 2: Presence of Moisture. The Boc-protecting group can be susceptible to hydrolysis under acidic conditions, which can be exacerbated by the presence of water.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). Ensure all glassware is thoroughly dried before use.
-
-
Potential Cause 3: Incompatible Reagents. Strong acids, bases, or strong oxidizing/reducing agents may react with the compound in unintended ways[6][8][9].
-
Solution: Carefully review the compatibility of all reagents in your reaction mixture. For example, strong acids can lead to the deprotection of the Boc group.
-
Issue 2: The compound appears discolored or has an unusual odor.
-
Potential Cause: This could be a sign of degradation or contamination.
-
Solution: Do not use the compound if its physical appearance has changed significantly from its description. A pure compound is expected to be a solid. Discoloration may indicate the presence of impurities that could interfere with your reaction. It is best to procure a fresh supply.
-
Issue 3: Difficulty in dissolving the compound.
-
Potential Cause: Insufficient solubility in the chosen solvent.
-
Solution: this compound is a non-polar molecule and is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. If you are experiencing solubility issues, gentle warming or sonication may help. Always perform a small-scale solubility test before proceeding with your main reaction.
-
Experimental Workflow & Data
General Handling Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Weighing: Use a clean, dry spatula and weigh the desired amount of the compound in a tared container. Avoid creating dust.
-
Dissolution: Add the appropriate solvent to the solid in a reaction vessel. If necessary, stir or gently warm the mixture to achieve complete dissolution.
-
Reaction: Carry out your chemical transformation under the desired conditions. If the reaction is sensitive to air or moisture, use an inert atmosphere.
-
Work-up and Purification: After the reaction is complete, follow your established protocol for work-up and purification.
-
Waste Disposal: Dispose of any waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste[5].
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇Br₂NO₂ | PubChem[10] |
| Molecular Weight | 343.06 g/mol | PubChem[10] |
| Appearance | Solid (expected) | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from structure |
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for inconsistent experimental outcomes.
References
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved January 19, 2026, from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.ca [fishersci.ca]
- 3. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Reactions with Dibromo Compounds
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with palladium-catalyzed reactions involving dibromo compounds. This guide is structured to provide direct, actionable answers to common problems, moving from frequently asked questions to in-depth troubleshooting scenarios. Our goal is to equip you with the knowledge to diagnose and resolve catalyst poisoning and other reaction inefficiencies, ensuring the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the use of dibromo compounds in palladium-catalyzed cross-coupling reactions.
Q1: Why are my reactions with dibromo compounds sluggish or failing compared to those with monobromo analogs?
A1: Several factors can contribute to the decreased reactivity of dibromo compounds. The dibromo functionality itself can be a source of catalyst inhibition due to the high local concentration of bromide ions generated upon oxidative addition, which can lead to the formation of inactive palladium-bromide complexes.[1] Additionally, impurities inherent to the synthesis of dibromo compounds, such as residual acids or over-brominated species, can act as catalyst poisons.[1][2] The electronic properties of the substrate also play a role; the second bromine atom can deactivate the aromatic ring, making the second oxidative addition step more challenging.
Q2: What are the most common catalyst poisons I should be aware of when working with dibromo compounds?
A2: Beyond the general catalyst poisons like sulfur and water, reactions with dibromo compounds present specific challenges.[3][4] The primary intrinsic poison is an excess of bromide ions, which can saturate the palladium's coordination sphere and inhibit the catalytic cycle.[1] Extrinsic poisons can be introduced through the dibromo substrate itself, including acidic impurities from its synthesis or other halogenated byproducts.[1][2] It's also crucial to ensure all reagents, solvents, and the inert atmosphere are of high purity to avoid introducing common poisons like oxygen, moisture, and sulfur compounds.[5][6]
Q3: Can the palladium catalyst be poisoned by the nitrogen atoms in my dibromo-heterocyclic substrate?
A3: Yes, nitrogen-containing heterocycles can act as ligands and coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation by blocking active sites needed for the catalytic cycle.[7] The basicity of the nitrogen atom and its steric accessibility play a significant role in the extent of this inhibition.
Q4: Is it possible to regenerate a palladium catalyst that has been poisoned in a reaction with a dibromo compound?
A4: Regeneration is sometimes possible, depending on the nature of the poison. For supported catalysts like Pd/C poisoned by halides, washing with a basic solution can help remove the adsorbed ions.[8] Thermal treatment can also be effective for desorbing some poisoning species.[3][8] However, for irreversible poisons or catalyst decomposition (e.g., palladium black formation), regeneration may not be feasible, and using a fresh catalyst is recommended.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, symptom-based troubleshooting for specific issues encountered during palladium-catalyzed reactions with dibromo compounds.
Issue 1: Low or No Conversion of the Dibromo Starting Material
Symptom: TLC or GC-MS analysis shows a significant amount of unreacted dibromo starting material, even after extended reaction times.
Q: I'm observing very low conversion of my dibromoarene in a Suzuki-Miyaura coupling. What are the likely causes and how can I troubleshoot this?
A: Low conversion in this context often points to issues with catalyst activity or the reaction conditions. Let's break down the potential causes and solutions in a systematic way.
Potential Cause 1: Inefficient Catalyst Activation or Decomposition
Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species to initiate the catalytic cycle.[5][9] If this reduction is inefficient, the reaction will not proceed.
-
Troubleshooting Protocol:
-
Verify Precatalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands, especially electron-rich ones, can be sensitive to air and should be handled under an inert atmosphere.[10][11]
-
Consider a Pre-activated Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ or employing a more robust precatalyst system designed for efficient Pd(0) generation can be beneficial.[12][13]
-
Optimize Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting oxidative addition.[10][14][15] For challenging substrates like dibromoarenes, bulky, electron-rich phosphine ligands are often more effective.[16][17]
-
Potential Cause 2: Impurities in the Dibromo Compound
The purity of your starting material is paramount. Impurities from the synthesis of the dibromo compound can be detrimental.[18]
-
Troubleshooting Protocol:
-
Purify the Starting Material: Recrystallize or chromatograph your dibromo compound to remove potential impurities like residual acids or over-brominated species.[2][19]
-
Analyze for Impurities: If possible, use analytical techniques like NMR or LC-MS to identify and quantify impurities in your starting material.
-
Potential Cause 3: Suboptimal Reaction Conditions
The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Troubleshooting Protocol:
-
Base Selection: Ensure the base is strong enough for the specific cross-coupling reaction but not so strong as to cause substrate degradation. The base should also be of high purity and anhydrous.
-
Solvent Purity: Use freshly distilled or anhydrous grade solvents. Trace amounts of water can hydrolyze reagents and deactivate the catalyst.[5][20]
-
Temperature Optimization: While higher temperatures can sometimes increase reaction rates, they can also lead to catalyst decomposition.[13] A temperature screen may be necessary to find the optimal balance.
-
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion.
Issue 2: Formation of Significant Byproducts
Symptom: The reaction mixture contains a complex mixture of products, including mono-substituted, debrominated, and/or homocoupled species.
Q: My reaction is producing a mixture of the desired disubstituted product, the mono-substituted intermediate, and a significant amount of the debrominated starting material. How can I improve the selectivity?
A: This is a common challenge with dibromo compounds, indicating that the second cross-coupling is either much slower than the first or that side reactions are competing effectively.
Potential Cause 1: Dehalogenation (Hydrodehalogenation)
The formation of the debrominated byproduct suggests the presence of a palladium-hydride species, which can arise from side reactions involving the solvent, base, or other reagents.
-
Mechanistic Insight: β-hydride elimination from an alkyl-palladium intermediate is a common pathway to form Pd-H species.[21][22][23] While less common with aryl substrates, it can occur under certain conditions.
-
Troubleshooting Protocol:
-
Scrutinize Reagents: Ensure your base is not a hydride source. Some bases or additives can promote the formation of Pd-H.
-
Ligand Modification: The choice of ligand can influence the propensity for side reactions. Some ligands are known to suppress β-hydride elimination.[24]
-
Potential Cause 2: Slow Second Oxidative Addition
The mono-substituted product may be less reactive towards oxidative addition than the starting dibromo compound, leading to its accumulation.
-
Mechanistic Insight: The first substitution can electronically deactivate the aromatic ring, making the second C-Br bond less susceptible to oxidative addition. The mechanism of oxidative addition can vary depending on the halide and the ligand system.[25][26][27][28][29]
-
Troubleshooting Protocol:
-
Increase Catalyst Loading: A higher catalyst concentration may be necessary to drive the second coupling to completion.
-
Elevate Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the second oxidative addition.
-
Use a More Active Catalyst System: Switching to a more electron-rich, bulky phosphine ligand can enhance the rate of oxidative addition for the less reactive C-Br bond.[11][16][17]
-
Potential Cause 3: Homocoupling
The formation of homocoupled products from your coupling partner (e.g., a boronic acid in a Suzuki reaction) can occur, especially in the presence of oxygen or if using a Pd(II) precursor.[9]
-
Troubleshooting Protocol:
-
Ensure Rigorous Degassing: Thoroughly degas your reaction mixture to remove any dissolved oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can minimize homocoupling that arises from the reduction of Pd(II).
-
Pathways for Byproduct Formation
Caption: Competing reaction pathways leading to desired and undesired products.
Part 3: Experimental Protocols
This section provides a general, step-by-step protocol for setting up a palladium-catalyzed cross-coupling reaction with a dibromo compound, incorporating best practices to minimize catalyst poisoning.
Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling with a Dibromoarene
-
Reagent Preparation and Purification:
-
Ensure the dibromoarene is of high purity. If necessary, recrystallize or purify by column chromatography.
-
The boronic acid should be a pure, crystalline solid.
-
Use an anhydrous, high-purity base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
The palladium precatalyst and phosphine ligand should be stored and handled under an inert atmosphere.
-
Use anhydrous, degassed solvent.
-
-
Reaction Setup (under Inert Atmosphere):
-
To a flame-dried or oven-dried reaction vessel equipped with a magnetic stir bar, add the dibromoarene, boronic acid (2.2-2.5 equivalents), and base (3-4 equivalents).
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction vessel via cannula or syringe.
-
Add the catalyst and ligand to the reaction mixture.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary: Ligand Effects on a Model Reaction
The following table summarizes hypothetical results from a screen of phosphine ligands in the double Suzuki-Miyaura coupling of 1,4-dibromobenzene with phenylboronic acid, highlighting the critical role of the ligand in achieving high yields of the disubstituted product.
| Ligand | Cone Angle (°) | Yield of 1,4-diphenylbenzene (%) | Yield of 4-bromobiphenyl (%) |
| PPh₃ | 145 | 35 | 50 |
| P(t-Bu)₃ | 182 | 85 | 10 |
| SPhos | 310 | 92 | <5 |
| XPhos | 256 | 95 | <5 |
Note: This data is illustrative and serves to demonstrate the trend of increasing efficiency with bulkier, more electron-rich ligands.
References
- Current time inform
- Regeneration of palladium based catalyst for methane ab
- Sulfur Poisoning and Regeneration of Palladium-based C
- Poisoning and deactivation of palladium c
- Method for reactivating palladium catalysts - Google P
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone - Benchchem.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI.
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai.
- Technical Support Center: Catalyst Poisoning in Reactions Involving 2,2-Dibromo-3-oxo-butyric acid ethyl ester - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Technical Support Center: Catalyst Poisoning in 1,1-Dibromo-2-chlorotrifluoroethane Medi
- β-Hydride elimin
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed.
- The Role of Phosphine Ligands in Palladium C
- Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines - Organic Chemistry Portal.
- Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G.
- Organometallic HyperTextBook: Beta-Hydride Elimination - Interactive Learning Paradigms, Incorpor
- 4.
- Developing Ligands for Palladium(II)
- Influence of the Ligand of Palladium(0)
- "head-to-head comparison of different phosphine ligands in palladium c
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - NIH.
- Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC - PubMed Central.
- Why are phosphine ligands and palladium very common pairs in coupling reactions? : r/chemistry - Reddit.
- oxidative addition and palladium coupling - csbsju.
- How to Prevent Catalyst Poisoning
- Phosphine ligands and c
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine deriv
- Oxidative Addition of Aryl Halides to Palladium(0)
- Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine” - ChemRxiv.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | ACS Central Science.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Impurity Occurrence and Removal in Crystalline Products
- Effect of adsorbed impurities on catalytic CO oxid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dcl-inc.com [dcl-inc.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. nbinno.com [nbinno.com]
- 11. gessnergroup.com [gessnergroup.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scite.ai [scite.ai]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. DSpace [cora.ucc.ie]
- 19. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 22. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 25. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 26. researchgate.net [researchgate.net]
- 27. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Spiro-Compounds from Gem-Dibromides
Introduction: The synthesis of spirocyclic compounds, molecules defined by two rings sharing a single carbon atom, is a cornerstone of modern medicinal and materials chemistry.[1] Their rigid, three-dimensional architecture offers a unique scaffold for designing potent and selective drugs.[1][2] A common and powerful method for constructing the critical spirocyclic core involves the intramolecular dialkylation of a suitable pronucleophile with a gem-dibromide tether. While effective, this reaction is often plagued by competing side reactions that can drastically reduce yields and complicate purification.
This guide provides a troubleshooting framework in a question-and-answer format to address the most common byproduct-related issues encountered during these syntheses. We will explore the mechanistic origins of these byproducts and offer field-proven protocols to mitigate their formation, ensuring higher yields and cleaner reaction profiles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Low Yield & Formation of Alkenes/Alkynes
Question: My reaction has a very low yield of the desired spiro-compound. Analysis of the crude reaction mixture by ¹H NMR and GC-MS shows significant signals corresponding to alkene or alkyne byproducts. What is causing this, and how can I prevent it?
Answer: This is a classic case of the desired intramolecular substitution (SN2) reaction being outcompeted by an elimination (E2) pathway. Gem-dibromides, in the presence of a base, can undergo a double dehydrohalogenation to form alkynes.[3] This process is especially favored by strong, sterically hindered bases at elevated temperatures.
Causality: The SN2 vs. E2 Competition
-
Substitution (Desired): A nucleophile attacks the electrophilic carbon bearing a bromine atom, displacing the bromide and forming a new carbon-carbon or carbon-heteroatom bond. This happens twice to form the spirocycle.
-
Elimination (Byproduct): A base abstracts a proton from a carbon adjacent (beta) to the carbon-bromine bond, leading to the formation of a double bond and expulsion of the bromide ion.[4] If this happens twice, an alkyne is formed.[5] Strong bases like sodium amide (NaNH₂) are particularly effective at promoting this double elimination.[3]
Mitigation Strategies & Protocols:
The key is to select conditions that favor the kinetics of substitution over elimination.
-
Base Selection: This is the most critical parameter. Avoid overly strong or hindered bases like LDA or NaH if elimination is observed. Opt for milder inorganic bases that are less kinetically basic but still sufficient to deprotonate your nucleophile.
Base Type Common Examples Suitability for Spirocyclization Rationale Strong/Hindered LDA, NaH, t-BuOK Low (High risk of elimination) Kinetically fast bases that readily abstract protons, favoring the E2 pathway.[4] Moderate/Soft K₂CO₃, Cs₂CO₃, Ag₂O High Less basic, promoting the SN2 reaction. Cesium carbonate is particularly effective due to the "cesium effect," which enhances the nucleophilicity of the deprotonated intermediate. Strong/Unhindered NaNH₂ Very Low (High risk of alkyne formation) A very strong base often used specifically to synthesize alkynes from dihalides.[3] -
Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the desired SN2 pathway. Start at room temperature or even 0 °C and only warm if necessary.
Issue 2: High Molecular Weight Byproducts & Oligomerization
Question: My mass spectrometry data shows peaks at roughly double or triple the mass of my expected product, suggesting dimerization or oligomerization. Why is the reaction proceeding intermolecularly instead of intramolecularly?
Answer: You are observing intermolecular reactions, where one molecule containing the gem-dibromide and nucleophile reacts with a second molecule, leading to a linear polymer or a macrocyclic dimer instead of the desired spiro-compound. This is a common challenge in any reaction that aims to form a ring.[6]
Causality: Intramolecular vs. Intermolecular Pathways
The outcome of the reaction is determined by the competition between the nucleophile reacting within the same molecule (intramolecular) versus reacting with a different molecule (intermolecular).
-
Intramolecular Cyclization (Desired): Favored by thermodynamics for forming 5- and 6-membered rings due to low ring strain and a favorable entropy of activation.[7][8][9]
-
Intermolecular Reaction (Byproduct): Favored by high concentrations, where the probability of two different reactant molecules colliding is high.
The following diagram illustrates this kinetic competition:
Caption: Competition between intramolecular and intermolecular reaction pathways.
Mitigation Protocol: High-Dilution Conditions
To strongly favor the intramolecular pathway, you must reduce the effective concentration of the reactant. This is achieved using the high-dilution principle .[6][10]
Step-by-Step High-Dilution Protocol:
-
Setup: In a large, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the bulk of the reaction solvent (e.g., DMF, Acetonitrile). The total solvent volume should be large enough to make the final concentration of the reactant very low (typically 1-10 mM).
-
Reagent Preparation: Prepare two separate solutions in addition funnels or syringe pumps:
-
Solution A: The gem-dibromide precursor dissolved in a portion of the reaction solvent.
-
Solution B: The base (e.g., Cs₂CO₃) suspended or dissolved in a portion of the reaction solvent.
-
-
Slow Addition: Heat the main flask of solvent to the desired reaction temperature. Begin the slow, simultaneous, dropwise addition of both Solution A and Solution B into the vigorously stirred solvent over a long period (e.g., 8-24 hours). A syringe pump is ideal for maintaining a slow, constant addition rate.[10]
-
Rationale: By adding the reactants slowly and separately to a large volume of solvent, the instantaneous concentration of the reactive species remains extremely low.[10] This minimizes the chance of two molecules finding each other (intermolecular reaction) and maximizes the probability of the reactive ends of the same molecule finding each other (intramolecular cyclization).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. After the addition is complete, allow the reaction to stir for an additional period to ensure completion.
Issue 3: Incomplete Reaction & Mono-Alkylated Intermediates
Question: The reaction appears to stall, and I've isolated a significant amount of a mono-alkylated intermediate where only one of the bromine atoms has been displaced. How can I drive the reaction to completion?
Answer: The formation of the second ring is often more difficult than the first. The initial alkylation creates a more sterically hindered environment around the remaining bromine atom, and the conformational rigidity of the intermediate may make it difficult for the nucleophile to achieve the correct orientation for the second ring-closing step.
Causality: Steric Hindrance and Conformational Effects
-
Increased Steric Hindrance: After the first substitution, the newly formed ring bulk can physically block the trajectory of the nucleophile needed to attack the second electrophilic carbon.
-
Conformational Restriction: The intermediate may adopt a stable conformation where the distance and angle between the remaining nucleophilic center and the C-Br bond are unfavorable for an SN2 reaction.
Troubleshooting Workflow:
This workflow can help diagnose and solve the issue of a stalled reaction.
Caption: Troubleshooting workflow for incomplete spirocyclization reactions.
Mitigation Strategies:
-
Increase Temperature: The second cyclization step may have a higher activation energy due to steric or conformational strain. Gradually increasing the reaction temperature can provide the necessary energy to overcome this barrier.
-
Use a More Effective Base/Solvent System: If using a carbonate base, switching to a more polar aprotic solvent like DMF or DMSO can increase its solubility and reactivity.
-
Re-evaluate Stoichiometry: Ensure at least two full equivalents of base are used to account for the two equivalents of HBr produced during the reaction. In some cases, a slight excess of base (e.g., 2.2 equivalents) can be beneficial.
-
Longer Reaction Times: Some sterically congested cyclizations are simply slow. Allow the reaction to run for an extended period (24-48 hours), monitoring periodically, before concluding that it has stalled.
References
-
Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]
-
Martí-Centelles, V., Pandey, M. D., Burguete, M. I., & Luis, S. V. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8736–8834. [Link]
-
Wikipedia. (n.d.). High dilution principle. Retrieved January 19, 2026, from [Link]
- University of York. (n.d.). Intramolecular vs. Intermolecular Reaction.
-
Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (2023). Reactions of Dihalides. Retrieved January 19, 2026, from [Link]
-
University of Calgary. (n.d.). Preps. of alkynes via Elimination. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Intramolecular reaction. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 10. High dilution principle - Wikipedia [en.wikipedia.org]
Technical Support Center: Reaction Monitoring for tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Welcome to the technical support center for synthetic applications involving tert-Butyl 4,4-dibromopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth, field-proven insights into monitoring its chemical transformations using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Reaction Overview: The Chemistry of this compound
This compound is a geminal dihalide commonly employed as a precursor for creating spirocyclic structures or for sequential functionalization at the C4 position. Its reactions often involve metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, or nucleophilic substitution.[1][2][3] Monitoring these reactions is critical to determine endpoint, assess purity, and identify potential intermediates or byproducts.
A typical reaction sequence might involve:
-
Mono-functionalization: Reaction of the dibromide to replace one bromine atom, resulting in a mono-bromo intermediate.
-
Di-functionalization: Subsequent reaction to replace the second bromine atom, yielding the final product.
-
N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group, often under acidic conditions, to reveal the free amine.[4][5]
Each of these species—starting material (SM), mono-bromo intermediate, final product, and deprotected product—will have distinct polarities and masses, making them ideal candidates for monitoring by TLC and LC-MS.
Part 1: Thin Layer Chromatography (TLC) Monitoring Guide
TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a chemical reaction by separating components of a mixture based on polarity.[6][7]
Frequently Asked Questions (FAQs) about TLC Monitoring
Q1: What is the best starting solvent system (eluent) for my reaction?
A1: The polarity of the components is the key factor. The starting dibromide is relatively nonpolar. As the bromine atoms are replaced with other functional groups (e.g., aryl groups in a Suzuki coupling), the product's polarity will change.
-
Expert Insight: A mixture of a nonpolar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (EtOAc) is the most common and effective starting point. A good initial ratio to test is 7:3 or 8:2 Hexanes:EtOAc . This system should provide good separation between the starting material and the more polar products.[8] You are aiming for an Rf value (retention factor) of 0.2-0.8 for your key components.[6]
Q2: How do I properly set up and run a TLC plate for reaction monitoring?
A2: Proper technique is crucial for obtaining clear and reproducible results. The standard procedure involves spotting the starting material, the reaction mixture, and a "co-spot" on the baseline of the TLC plate.[9]
-
The Cospot is Critical: The co-spot, where the reaction mixture is spotted directly on top of the starting material spot, is essential.[10] If the starting material is fully consumed, you will see only the product spot in the reaction lane. If the starting material remains, the co-spot will appear as a single, vertically elongated spot if the product Rf is very different, or as a "snowman" shape if the Rf values are close.[10] This definitively confirms the presence or absence of the starting material.
Q3: My compounds are not UV-active. How can I visualize them?
A3: While many aromatic products from coupling reactions will be visible under a 254 nm UV lamp, the starting material and other aliphatic products may not be.[11] In these cases, a chemical stain is required.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with any compound that can be oxidized, which includes many organic molecules. It will appear as yellow spots on a purple background.[12][13]
-
p-Anisaldehyde Stain: This stain is particularly useful as it can produce a range of colors for different functional groups upon heating, which can help in differentiating between spots.[12][14]
-
Ninhydrin Stain: This is used specifically to visualize primary and secondary amines. It is invaluable for monitoring the final N-Boc deprotection step, as the deprotected product will appear as a distinct colored spot (often purple or yellow).[13]
-
Standard Protocol: Reaction Monitoring by TLC
-
Prepare the Eluent: In a developing chamber, add your chosen solvent system (e.g., 7:3 Hexanes:EtOAc) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "R" (Reaction Mixture).
-
Spot the Plate:
-
Dissolve a tiny amount of your starting material in a suitable solvent (e.g., EtOAc or CH₂Cl₂). Using a capillary spotter, make a small, concentrated spot on the "SM" lane.
-
Take a small aliquot from your reaction mixture.[7] Spot this on the "R" lane.
-
For the "Co" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the spotted plate into the equilibrated chamber, ensuring the solvent level is below the baseline.[15] Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely. View the plate under a UV lamp. Then, dip the plate into your chosen chemical stain, gently heat with a heat gun to develop the spots.
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or "tailing" | 1. Sample is too concentrated.[16] 2. The compound is interacting strongly with the acidic silica gel (common for basic amines). 3. Eluent polarity is too low. | 1. Dilute your sample before spotting. 2. Add 1-2 drops of triethylamine (Et₃N) to your eluent to neutralize the silica. 3. Increase the proportion of the polar solvent (e.g., switch from 8:2 to 7:3 Hexanes:EtOAc). |
| Spots are not moving off the baseline (Rf ≈ 0) | 1. The eluent is not polar enough to move the compounds. | 1. Increase the polarity of your eluent significantly (e.g., try 1:1 Hexanes:EtOAc or even straight EtOAc). |
| All spots run to the top of the plate (Rf ≈ 1) | 1. The eluent is too polar. | 1. Decrease the polarity of your eluent (e.g., switch from 7:3 to 9:1 Hexanes:EtOAc). |
| No spots are visible after staining | 1. The sample concentration is too low.[15] 2. The chosen stain does not react with your compounds. | 1. Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications.[15] 2. Try a more general and robust stain like potassium permanganate. |
Workflow Diagram: TLC Analysis
Caption: Workflow for monitoring a reaction using TLC.
Part 2: LC-MS Monitoring Guide
Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information than TLC. It separates components chromatographically (LC) and provides mass information (MS) for each, allowing for unambiguous identification of reactants, products, and intermediates.[17]
Frequently Asked Questions (FAQs) about LC-MS Monitoring
Q1: What makes LC-MS particularly useful for this reaction?
A1: The presence of bromine is a key advantage. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[18][19] This creates a highly characteristic isotopic pattern in the mass spectrum.
-
This compound (SM): Will show a characteristic triplet pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.
-
Mono-bromo Intermediate: Will show a characteristic doublet pattern (M, M+2) with an intensity ratio of approximately 1:1.[20]
-
Final Product (No Bromine): Will show a single M peak (with its smaller M+1 carbon isotope). This allows for confident identification of each species in the reaction mixture.[21]
Q2: What are the recommended starting conditions for an LC-MS method?
A2: A standard reversed-phase method is an excellent starting point for these compounds.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | Standard for small molecule analysis; provides good retention and resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode electrospray ionization (ESI+). |
| Mobile Phase B | Acetonitrile (or Methanol) + 0.1% Formic Acid | Common organic solvents for reversed-phase. |
| Gradient | 5% to 95% B over 5-10 minutes | A generic gradient is usually sufficient to elute all components of interest. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
| Ionization Mode | ESI Positive (ESI+) | The piperidine nitrogen is basic and will readily accept a proton. |
| MS Scan Range | m/z 100 - 800 | This range will cover the expected masses of all reactants, intermediates, and products. |
Q3: How should I prepare my sample for LC-MS analysis?
A3: Proper sample preparation is critical to avoid contaminating the instrument.
-
Take a very small aliquot (1-2 drops) of the reaction mixture.
-
Dilute it significantly (e.g., 1 drop in 1-2 mL) with a solvent like acetonitrile or methanol.
-
If the reaction contains solid particles (like a base or catalyst), filter the diluted sample through a 0.22 µm syringe filter before transferring it to an LC-MS vial. This prevents clogging of the LC system.[17]
Standard Protocol: Reaction Monitoring by LC-MS
-
Method Setup: Program the LC-MS instrument with the starting conditions listed in the table above.
-
Sample Preparation: Prepare a diluted and filtered sample of your reaction mixture as described in Q3.
-
Injection: Inject 1-5 µL of the prepared sample onto the LC-MS system.
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) to see the separated peaks.
-
Extract the mass spectrum for each peak.
-
Identify the starting material, mono-bromo intermediate, and final product by their expected masses and characteristic bromine isotopic patterns.
-
Monitor the relative peak areas over time to determine the reaction's progress.
-
LC-MS Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No signal or very low intensity | 1. Sample concentration is too low/high. 2. Ion source is dirty. 3. Incorrect ionization mode (e.g., using ESI- instead of ESI+). 4. Mobile phase is incompatible with ionization (e.g., no acid). | 1. Prepare a new sample with a different dilution factor. 2. Perform routine cleaning of the ion source.[22] 3. Ensure you are using ESI Positive mode. 4. Confirm that 0.1% formic acid is present in both mobile phases.[23] |
| Poor peak shape (broadening or tailing) | 1. Column is overloaded. 2. Sample solvent is too strong. 3. Secondary interactions with the column. | 1. Inject a smaller volume or dilute the sample further. 2. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. 3. Ensure formic acid is in the mobile phase to keep the basic nitrogen protonated. |
| High backpressure | 1. Blockage in the system. 2. Sample precipitated on the column. | 1. Check for crimped tubing; systematically loosen fittings to locate the blockage.[17] 2. Ensure the sample is fully dissolved and filtered before injection. Flush the column with a strong solvent. |
| Irreproducible retention times | 1. LC pumps are not delivering a stable gradient. 2. Column temperature is fluctuating. 3. Column is not equilibrated. | 1. Purge the LC pumps.[17] 2. Use a column oven to maintain a constant temperature. 3. Ensure a sufficient equilibration time is included at the end of each run. |
Workflow Diagram: LC-MS Data Interpretation
Caption: Data analysis workflow for LC-MS reaction monitoring.
References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
McMaster, C., & van der Water, R. (2019). Step-by-step real time monitoring of a catalytic amination reaction. RSC Advances, 9(46), 26861–26865. [Link]
-
Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
PubChem. This compound. [Link]
-
Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. [Link]
-
Lebeuf, R., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8866–8873. [Link]
-
ChemRxiv. Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. How to Monitor a Reaction by TLC. [Link]
-
Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]
-
Advion Interchim Scientific. Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Wong, K. F., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
ResearchGate. LCMS-guided detection of halogenated natural compounds. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
-
Not Voodoo. TLC stains. [Link]
-
ResearchGate. Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions. [Link]
-
OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Boateng, E., & Keeffe, J. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25141–25147. [Link]
-
Agilent. Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. [Link]
-
Cerkovnik, J., et al. (2013). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 18(1), 934–949. [Link]
-
ResearchGate. How can I differentiate 1-bromo napthaldehyde and 1-(2-bromophenyl)-2-naphthaldehyde by TLC after suzuki coupling?. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
The Organic Chemistry Tutor. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. 2.1.4F: Visualizing TLC Plates. [Link]
-
LCGC International. LC-MS Troubleshooting: From Frustration to Fix. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
-
PubChem. tert-Butyl 4-bromopiperidine-1-carboxylate. [Link]
-
Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]
-
LCGC International. Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. LC/MS Troubleshooting Guide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. web.uvic.ca [web.uvic.ca]
- 4. microsaic.com [microsaic.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. How To [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Magic Formulas [chem.rochester.edu]
- 13. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. epfl.ch [epfl.ch]
- 15. bitesizebio.com [bitesizebio.com]
- 16. youtube.com [youtube.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. zefsci.com [zefsci.com]
- 23. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
Technical Support Center: Work-up Procedures for Reactions Containing "tert-Butyl 4,4-dibromopiperidine-1-carboxylate"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving tert-Butyl 4,4-dibromopiperidine-1-carboxylate. This key synthetic intermediate, featuring a geminal-dibromo functional group and a Boc-protected amine, presents unique challenges during purification that require careful consideration.
Frequently Asked Questions (FAQs)
Section 1: Quenching and Phase Separation
Q1: After quenching my reaction, I've formed a persistent emulsion that won't separate. What's causing this and how can I resolve it?
A1: Emulsion formation is a common issue, especially in reactions involving basic aqueous solutions and chlorinated solvents.[1] The presence of polar, high molecular weight byproducts or unreacted starting materials can act as surfactants, stabilizing the mixture of organic and aqueous phases.
Troubleshooting Steps:
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[1]
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, forcing the less polar organic molecules out and helping to break the emulsion.[1][2]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion with a glass rod. Vigorous shaking is often the cause of the emulsion in the first place.
-
Filtration: As a last resort, you can pass the entire mixture through a pad of Celite® or glass wool using vacuum filtration. This can break up the colloidal mixture, allowing the layers to be separated in a subsequent extraction.[2]
-
Solvent Modification: Adding a small amount of a different solvent (e.g., a few drops of ethanol) can sometimes alter the phase dynamics enough to induce separation.[1]
Causality Insight: The Boc-piperidine structure has both lipophilic (tert-butyl group) and potentially hydrophilic (carbonyl) regions. In certain pH ranges, it can act like a soap, stabilizing oil-in-water or water-in-oil droplets. Adding brine makes the aqueous phase "more polar," disrupting this stabilizing effect.
Q2: I've noticed an insoluble white precipitate at the interface of my organic and aqueous layers. What is it and should I be concerned?
A2: This is often an inorganic salt byproduct from your reaction or quenching step (e.g., sodium sulfate, magnesium sulfate). It can also be a partially water-soluble organic compound that is "crashing out" at the interface where solvent polarities are mixed.
Actionable Advice:
-
Proceed with Caution: Continue the extraction as planned. It is often difficult to separate the layers cleanly without carrying some of the solid along.[1]
-
Post-Extraction Filtration: The solid material can typically be removed in a subsequent step. After separating the organic layer and drying it with a drying agent (like Na₂SO₄ or MgSO₄), you will filter the solution to remove the drying agent. This filtration will also remove the unwanted precipitate.
-
Solubility Check: If you suspect the solid is your product, you can isolate it, wash it with water and then a non-polar solvent like hexane, and analyze it separately.
Section 2: Extraction and Washing
Q3: My reaction was run under acidic conditions. I'm worried about cleaving the Boc protecting group during an acidic wash. How stable is it?
A3: The tert-butoxycarbonyl (Boc) group is known for its stability in basic and mildly acidic conditions but is labile to strong acids.[3][4] A brief wash with a dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl) is generally safe and often necessary to remove basic impurities like triethylamine or DMAP.[5] However, prolonged exposure or the use of concentrated acids will lead to deprotection.[6][7]
Best Practices for Acid-Sensitive Work-ups:
-
Use Mild Acids: Opt for saturated ammonium chloride (NH₄Cl, pH ~4.5-6.0) or a cold, dilute (5-10%) citric acid solution.
-
Limit Contact Time: Do not let the layers sit for extended periods. Perform the wash efficiently and move to the next step.
-
Temperature Control: Perform the wash with a cold aqueous solution to slow down the rate of potential hydrolysis.
-
Alternative Wash: A wash with saturated sodium bicarbonate (NaHCO₃) solution is effective for neutralizing excess acid from the reaction and is completely safe for the Boc group.[8]
Mechanism Insight: Acid-catalyzed deprotection occurs via protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, isobutene, and CO₂, ultimately freeing the amine.[3] Using dilute acid and low temperatures minimizes the rate of this initial protonation step.
Q4: I'm performing a reaction that generates triphenylphosphine oxide (TPPO). How can I effectively remove it during the work-up?
A4: TPPO is a notoriously difficult byproduct to remove due to its moderate polarity and high crystallinity, often co-purifying with the desired product.
Recommended Removal Strategies:
-
Precipitation/Filtration: After concentrating the reaction mixture, add a non-polar solvent like pentane, hexane, or a mixture of hexane/ether. TPPO is poorly soluble in these solvents and will often precipitate.[5] The suspension can then be filtered, with the desired product remaining in the filtrate (assuming it is soluble). This may need to be repeated.
-
Acidic Extraction (for basic products): If your product contains a basic nitrogen, you can perform an acid-base extraction. Wash the organic layer with dilute HCl; your product will move to the aqueous layer as the hydrochloride salt, leaving the neutral TPPO behind in the organic layer. You can then basify the aqueous layer and re-extract your product. Note: This is not applicable to the starting material this compound itself, as it lacks a basic site.
-
Specialized Chromatography: If standard silica gel chromatography fails, using a different stationary phase or a solvent system with additives can help. For instance, adding a small amount of a polar solvent like methanol can sometimes improve separation.
Section 3: Purification and Stability
Q5: I am struggling to purify my product by column chromatography. It's either streaking badly or seems to be decomposing on the silica gel.
A5: This can be due to several factors related to the properties of your compound and the chromatography conditions.
Troubleshooting Column Chromatography:
-
Decomposition on Silica: Silica gel is slightly acidic and can potentially cause degradation of sensitive compounds. The gem-dibromo group can be labile under certain conditions.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base, such as triethylamine (~1-2% v/v), before packing the column.[5] This neutralizes the acidic sites.
-
-
Poor Separation/Streaking: This indicates that your chosen solvent system (eluent) is not optimal.
-
Solution 1: TLC Optimization: Methodically test different solvent systems using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your desired product. A good starting point for piperidine derivatives is a hexane/ethyl acetate or dichloromethane/methanol gradient.
-
Solution 2: Alternative Adsorbents: If silica fails, consider using neutral alumina or Florisil®, which have different surface properties and may provide better separation and stability for your compound.
-
Q6: What are the key characterization signals I should look for to confirm the integrity of the this compound structure after my reaction?
A6: Confirmation requires a combination of spectroscopic methods.
| Technique | Key Signal / Observation | Interpretation |
| ¹H NMR | A sharp singlet at ~1.46 ppm, integrating to 9 protons. | Confirms the presence and integrity of the tert-butyl group of the Boc protector.[9] |
| Multiplets between ~3.1-3.8 ppm. | Protons on the carbons adjacent to the nitrogen of the piperidine ring. | |
| Multiplets between ~2.0-2.6 ppm. | Protons on the carbons adjacent to the CBr₂ group. | |
| ¹³C NMR | A signal around 80 ppm. | The quaternary carbon of the tert-butyl group. |
| A signal for the CBr₂ carbon. | The chemical shift for the gem-dibromo carbon is a key indicator. | |
| Mass Spec (ESI) | A characteristic isotopic pattern for two bromine atoms. | Look for three peaks corresponding to [M], [M+2], and [M+4] in an approximate 1:2:1 ratio, confirming the presence of two bromine atoms. |
Experimental Workflows & Diagrams
Standard Extractive Work-up Protocol
This protocol is a general guideline for quenching a reaction and isolating the crude product.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This moderates the rate of any exothermic quenching process.
-
Quench: Slowly add a suitable quenching agent (e.g., saturated aq. NH₄Cl for organometallics, water, or saturated aq. NaHCO₃ for acidic reactions).[10]
-
Phase Transfer: Transfer the entire mixture to a separatory funnel.
-
Dilute: Dilute the mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Wash:
-
Dry: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Isolate: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.
Work-up Troubleshooting Decision Tree
Caption: A decision tree for common work-up issues.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (2023). In Wikipedia. Retrieved from [Link]
-
G. K. Tóth, et al. (2007). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 72(16), 6211–6214. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Chelucci, G. (2012). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 112(3), 1344-1462. Retrieved from [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Retrieved from [Link]
-
Schremmer, H., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7423. Retrieved from [Link]
-
Supplementary information. (n.d.). Retrieved from [Link]
-
Problems with extractions. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
-
Differentiation of diastereotopic bromine atoms in SN2 reactions of gem-dibromides. (2007). Chemical Communications. Retrieved from [Link]
-
Workup Tips. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- Preparation method of (S)-N-BOC-3-hydroxy piperidine. (2020). Google Patents.
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Some Reactions of gem-Dibromocyclopropanes and Metal Carbonyls. (2012). Journal of the Chinese Chemical Society. Retrieved from [Link]
- Method for preparing 4-Boc-aminopiperidine. (2019). Google Patents.
-
Plausible reaction mechanism for the synthesis of gem-dibromide. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2018). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Piperidine compound and preparation method thereof. (2015). Google Patents.
-
tert-Butyl 4-bromopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Reaction Work-Up I. (2010). MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Retrieved from [Link]
-
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Reduction of gem-dibromides with diethyl phosphite. (1981). The Journal of Organic Chemistry. Retrieved from [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2020). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Workup [chem.rochester.edu]
Validation & Comparative
"tert-Butyl 4,4-dibromopiperidine-1-carboxylate" vs "tert-Butyl 4,4-diiodopiperidine-1-carboxylate" reactivity
An Objective Comparison for Synthetic Strategy: tert-Butyl 4,4-dibromopiperidine-1-carboxylate vs. tert-Butyl 4,4-diiodopiperidine-1-carboxylate
Introduction: The Strategic Value of gem-Dihalogenated Piperidines
The 4,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of biologically active molecules and clinical drug candidates. Its rigidified cyclohexane-like chair conformation allows for precise spatial positioning of substituents, enabling optimized interactions with biological targets. The gem-dihalogenated piperidines, specifically this compound and its diiodo counterpart, serve as exceptionally versatile synthetic intermediates for accessing these complex scaffolds.[1][2][3][4] The gem-dihalogen functionality is a masked carbonyl group, providing a gateway to diverse chemical transformations.
This guide provides a detailed, evidence-based comparison of the reactivity of these two critical building blocks. The choice between a dibromo and a diiodo substrate is not arbitrary; it is a strategic decision that can profoundly impact reaction efficiency, selectivity, and the overall success of a synthetic campaign. As Senior Application Scientists, our goal is to illuminate the underlying chemical principles and provide practical, data-driven insights to guide your selection process.
Physicochemical Properties and Synthetic Accessibility
While both compounds share the same core structure, the difference in the halogen atom dictates their fundamental properties and availability.
| Property | This compound | tert-Butyl 4,4-diiodopiperidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₇Br₂NO₂[5] | C₁₀H₁₇I₂NO₂ |
| Molecular Weight | 343.06 g/mol [5] | 437.05 g/mol |
| Appearance | Typically a white to off-white solid | Expected to be a white to light-yellow solid (less stable) |
| Stability | Generally stable under standard conditions | More sensitive to light and heat due to the weaker C-I bond |
| Commercial Availability | Widely available from numerous suppliers | Less common, often requires custom synthesis |
| Typical Synthesis | Reaction of 1-Boc-4-piperidone with PPh₃/CBr₄ or HBr/H₂O₂ | Reaction of 1-Boc-4-piperidone with reagents like PPh₃/I₂ or TMSI |
The synthesis of both compounds typically starts from the readily available tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone). The significantly lower commercial availability of the diiodo derivative is a critical logistical consideration for any research program. While it can be synthesized, this adds steps and cost compared to its dibromo analog.
Head-to-Head Reactivity Comparison
The primary distinction in reactivity stems from the carbon-halogen bond strength (C-Br > C-I) and the electronegativity of the halogen (Br > I). The weaker, more polarizable C-I bond makes tert-butyl 4,4-diiodopiperidine-1-carboxylate the more reactive species in reactions involving cleavage of the C-X bond.
Metal-Halogen Exchange: A Gateway to Nucleophilic Piperidines
Metal-halogen exchange, particularly with organolithium reagents, is one of the most powerful applications of these substrates. This reaction transforms the electrophilic C4 carbon into a potent nucleophile, ready for trapping with a wide range of electrophiles.
Mechanistic Principle: The reaction proceeds via an ate-complex, and its rate is kinetically controlled, following the general trend I > Br > Cl.[6] This is because the weaker C-I bond is more readily cleaved. Organolithium reagents are excellent for this transformation due to the high polarity of the C-Li bond.[7]
Reactivity Comparison:
-
tert-Butyl 4,4-diiodopiperidine-1-carboxylate: Undergoes lithium-halogen exchange rapidly and at very low temperatures (typically -78 °C to -100 °C). This allows for the formation of the monolithiated species with high fidelity, minimizing side reactions.
-
This compound: Requires more forcing conditions to achieve efficient exchange. This may involve higher temperatures (-78 °C to -40 °C) or the use of more reactive and sterically hindered organolithiums like sec-butyllithium or tert-butyllithium.[8] The use of additives like HMPA or DMPU can enhance reactivity by breaking down organolithium aggregates, but these also introduce their own handling and purification challenges.[9][10]
The following diagram illustrates the fundamental reactivity difference in lithium-halogen exchange.
Caption: Comparative workflow for metal-halogen exchange.
Comparative Experimental Protocol: Monolithiation and Trapping with Acetone
This protocol illustrates the likely differences in reaction conditions.
| Step | tert-Butyl 4,4-diiodopiperidine-1-carboxylate Protocol | This compound Protocol |
| 1. Setup | To a flame-dried flask under Argon, add the diiodo-piperidine (1.0 eq) in anhydrous THF. Cool to -78 °C. | To a flame-dried flask under Argon, add the dibromo-piperidine (1.0 eq) in anhydrous THF. Cool to -78 °C. |
| 2. Lithiation | Slowly add n-BuLi (1.05 eq) dropwise. Stir for 15-30 minutes at -78 °C. | Slowly add t-BuLi (1.05 eq) dropwise. Stir for 1-2 hours at -78 °C. |
| 3. Trapping | Add acetone (1.5 eq) dropwise. Stir for 1 hour at -78 °C. | Add acetone (1.5 eq) dropwise. Stir for 1 hour at -78 °C. |
| 4. Quench | Slowly warm to room temperature and quench with saturated aq. NH₄Cl. | Slowly warm to room temperature and quench with saturated aq. NH₄Cl. |
| 5. Workup | Extract with EtOAc, dry over Na₂SO₄, and purify by column chromatography. | Extract with EtOAc, dry over Na₂SO₄, and purify by column chromatography. |
| Expected Outcome | Higher yield of the 4-iodo-4-(propan-2-ol)piperidine product. | Moderate to good yield of the 4-bromo-4-(propan-2-ol)piperidine product. Potential for more side products. |
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[11][12] The reactivity of the halide partner is paramount and follows the same trend: I > OTf > Br >> Cl.[11]
Mechanistic Principle: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[13] This is the rate-determining step for many cross-coupling reactions. The weaker C-I bond allows for a much faster rate of oxidative addition compared to the C-Br bond.
Reactivity Comparison:
-
tert-Butyl 4,4-diiodopiperidine-1-carboxylate: Is an excellent substrate for Suzuki couplings. It will react under milder conditions, often at room temperature, with a wider range of boronic acids and bases. Lower catalyst loadings can frequently be used.
-
This compound: Is also a competent coupling partner but typically requires more forcing conditions. This includes elevated temperatures, stronger bases (e.g., Cs₂CO₃, K₃PO₄), and potentially more sophisticated phosphine ligands to promote the slower oxidative addition step.
Summary of Typical Suzuki Coupling Conditions
| Parameter | Using Diiodo-piperidine | Using Dibromo-piperidine |
| Temperature | Room Temperature to 60 °C | 80 °C to 110 °C |
| Catalyst Loading | 1-3 mol % Pd | 3-5 mol % Pd |
| Ligand | Simple phosphines (e.g., PPh₃) or Buchwald ligands | More electron-rich/bulky ligands (e.g., SPhos, XPhos) |
| Base | Milder bases (e.g., Na₂CO₃, K₂CO₃) | Stronger bases (e.g., K₃PO₄, Cs₂CO₃) |
| Reaction Time | 2-12 hours | 12-24 hours |
Strategic Synthesis: A Decision-Making Guide
The choice between the dibromo and diiodo derivative is a classic trade-off between reactivity and practicality (cost, stability, availability). The following flowchart provides a logical framework for making this decision.
Caption: Decision guide for selecting the optimal gem-dihalopiperidine.
Conclusion and Expert Recommendation
-
tert-Butyl 4,4-diiodopiperidine-1-carboxylate is the reagent of choice for reactions demanding high reactivity under mild conditions. Its superiority in low-temperature metal-halogen exchange and room-temperature cross-coupling makes it ideal for complex syntheses involving sensitive functional groups. The primary constraints are its higher cost, lower stability, and limited commercial availability.
-
This compound represents a more pragmatic and cost-effective option. It is a robust and reliable building block for many applications, provided the subsequent reaction partners can tolerate the more forcing conditions (higher temperatures, stronger bases/reagents) required to achieve good conversion. Its stability and ready availability make it a workhorse for large-scale synthesis and initial route scouting.
As a final recommendation, for initial exploratory work or when cost is a primary driver, begin with the dibromo compound. If yields are low, side products are significant, or the substrate requires delicate handling, investing in the synthesis of the diiodo analog is a logical and often necessary step to unlock the desired chemical transformation.
References
- Wikipedia. Organolithium reagent.
- Gicquel, M., et al. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC - NIH.
- Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry.
- Bora, S. K., et al. (2021). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. PubMed Central.
- Bora, S. K., et al. (2021). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Publishing.
- Saikia, A. K., et al. (2024). Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines. PubMed.
- All 'Bout Chemistry. (2016). OrganoLithium Reagents.
- Bora, S. K., et al. (2021). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes.
- Wikipedia. Metal–halogen exchange.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.
- Ramirez, A., et al. (2022).
- Wikipedia. Suzuki reaction.
- ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- PubChem.
Sources
- 1. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 10. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
A Comparative Guide to Gem-dibromo vs. Gem-dichloro Piperidines in Synthesis
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and approved drugs.[1] The strategic functionalization of this scaffold is paramount in drug discovery for modulating physicochemical properties and target interactions. Among the myriad of synthetic intermediates, gem-dihalogenated piperidines, particularly 4,4-dibromo and 4,4-dichloro derivatives, have emerged as exceptionally versatile building blocks. Their unique chemical reactivity allows for conversion into a variety of other functional groups, including ketones and substituted pyridines, making them invaluable precursors in the synthesis of complex molecular architectures.[2]
This guide provides an in-depth comparison of gem-dibromo and gem-dichloro piperidines, focusing on their synthesis, reactivity, and practical applications. By examining the subtle yet significant differences imparted by the choice of halogen, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
I. Synthesis: The Halo-Aza-Prins Cyclization Approach
A robust and efficient method for synthesizing 4,4-dihalopiperidines is the halo-aza-Prins cyclization reaction.[1][2] This strategy involves the reaction of a halogen-substituted homoallylic sulfonamide with an aldehyde, catalyzed by a Lewis acid. The reaction proceeds through the formation of a six-membered carbocation, which is then trapped by a halide ion to yield the desired gem-dihalopiperidine framework.[2]
While the core strategy is similar for both chloro- and bromo-derivatives, the specific reagents and reaction dynamics present key differences.
Comparative Synthesis Insights
-
Halogen Source and Reactivity: The choice of halogen dictates the specific reagents and can influence the reaction mechanism. In a reported synthesis of gem-dihalopiperidines, it was noted that an axial bromine atom acts as the nucleophile in the cyclization step.[1] This contrasts with previous reports for chloro-derivatives where an axial chlorine atom fulfilled this role, leading to potential differences in the stereochemical outcome of the products.[1]
-
Reaction Conditions: Syntheses for both classes of compounds are generally high-yielding and exhibit excellent diastereoselectivity.[1][3] For instance, indium(III) triflate (In(OTf)₃) has been effectively used as a catalyst for these transformations.[2] The synthesis of gem-dibromo derivatives often employs reagents like trimethylsilyl bromide (TMSBr) in conjunction with a Lewis acid such as boron tribromide (BBr₃).[1]
-
Yields and Selectivity: The halo-aza-Prins cyclization is described as highly diastereo- and regio-selective for both bromine and chlorine variants, typically affording products in moderate to good yields.[4]
The general workflow for this synthetic approach is outlined below.
Caption: Synthetic workflow for gem-dihalopiperidines and their derivatives.
II. Reactivity and Mechanistic Differences
The fundamental difference between gem-dibromo and gem-dichloro piperidines lies in the properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond, and the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). These factors render gem-dibrominated compounds significantly more reactive.
| Feature | gem-Dibromo Piperidines | gem-Dichloro Piperidines | Rationale |
| Reactivity | Higher | Lower | Weaker C-Br bond, better leaving group (Br⁻) |
| C-X Bond Energy | ~285 kJ/mol | ~340 kJ/mol | C-Br bond is inherently weaker and more easily cleaved. |
| Leaving Group Ability | Excellent | Good | Br⁻ is a softer, more polarizable, and weaker base than Cl⁻. |
| Oxidative Addition | More Facile | More Difficult | The weaker C-Br bond facilitates insertion of low-valent metals.[5] |
Key Reactivity Comparisons:
-
Nucleophilic Substitution & Elimination: Due to the superior leaving group ability of bromide, gem-dibromo piperidines will generally react faster in both nucleophilic substitution and base-mediated elimination reactions. This can be advantageous for achieving reactions under milder conditions but may also lead to a higher propensity for side reactions or decomposition.
-
Metal-Catalyzed Cross-Coupling: The most significant difference in reactivity is observed in metal-catalyzed reactions. Gem-dihalo compounds are more reactive toward oxidative addition of metal complexes than their monohalo counterparts.[6] This effect is amplified for gem-dibromo derivatives, which are highly prone to oxidative addition with metals like palladium(0).[5] This makes them the preferred substrate for sequential, selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce two different substituents at the 4-position.
-
Conversion to Other Scaffolds: Both derivatives serve as excellent precursors for piperidin-4-ones and substituted pyridines.[1][2] The transformation to pyridines is often accomplished by treatment with a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).[2] While this is effective for both, the higher reactivity of the dibromo-compound might require milder conditions or shorter reaction times.
Caption: Reactivity comparison based on carbon-halogen bond properties.
III. Applications and Strategic Choices in Drug Discovery
The choice between a gem-dibromo and a gem-dichloro piperidine is a strategic one, dictated by the intended synthetic outcome.
-
Gem-dichloro Piperidines are often favored when stability is a primary concern or when the subsequent chemical step involves a harsh reagent that might decompose a more labile dibromo-intermediate. They are reliable precursors for piperidin-4-ones or for reactions where the dihalide is converted in a single, high-energy step.
-
Gem-dibromo Piperidines are the substrates of choice for synthetic routes involving selective, sequential functionalization via metal-catalyzed cross-coupling. Their enhanced reactivity allows for the first C-Br bond to be addressed under conditions that leave the second intact, enabling the stepwise introduction of different aryl, alkyl, or alkynyl groups. This is particularly valuable in generating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[7][8]
Both scaffolds ultimately provide access to piperidin-4-ones, which are themselves versatile intermediates for further elaboration, such as reductive amination or Wittig-type reactions.[2]
IV. Experimental Protocol: General Synthesis of 4,4-Dihalopiperidines
The following protocol is a representative example based on the halo-aza-Prins cyclization methodology.[1]
General Procedure for the Synthesis of 4,4-Dihalopiperidines (e.g., 3aa–3ad):
-
To a solution of the appropriate N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide (1.0 equiv., e.g., 0.6 mmol) and the desired aldehyde (1.1 equiv., e.g., 0.66 mmol) in a dry solvent such as 1,2-dichloroethane (DCE) (3 mL), add the appropriate Lewis acid and halide source under an inert atmosphere (e.g., Nitrogen).
-
For dibromo derivatives, this may involve the addition of boron tribromide (BBr₃, 1 M in DCM, 0.25 equiv.) and trimethylsilyl bromide (TMSBr, 1.2 equiv.).[1]
-
Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 12 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully (e.g., with saturated NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure gem-dihalopiperidine product.
V. Conclusion
Gem-dibromo and gem-dichloro piperidines are both powerful and versatile intermediates in modern organic synthesis. The choice between them is a classic trade-off between reactivity and stability.
-
Choose gem-dichloro piperidines for their enhanced stability and for straightforward transformations into scaffolds like piperidin-4-ones where sequential reactivity is not required.
-
Choose gem-dibromo piperidines for their superior reactivity, especially in metal-catalyzed cross-coupling reactions, which enables the selective and sequential introduction of diverse functional groups critical for library synthesis and lead optimization in drug discovery.
Understanding the distinct reactivity profiles of these two classes of compounds allows chemists to strategically design synthetic routes that are both efficient and robust, accelerating the discovery of novel chemical entities.
References
-
Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. PubMed Central. Available at: [Link]
-
Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Available at: [Link]
-
Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. ResearchGate. Available at: [Link]
-
Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Publishing. Available at: [Link]
-
Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines. PubMed. Available at: [Link]
-
Plausible reaction mechanism for the synthesis of gem‐dibromide. ResearchGate. Available at: [Link]
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. PMC. Available at: [Link]
-
Synthesis of gem-Dichlorocyclopropane Derivatives Containing 1,3-Dioxolane Fragments. ResearchGate. Available at: [Link]
-
Synthesis of gem-dibromo 1,3-oxazines by NBS-mediated electrophilic cyclization of propargylic amides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
gem-Dibromovinyl boron dipyrrins: synthesis, spectral properties and crystal structures. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Recent applications of gem-dichloroepoxide intermediates in synthesis. Arkat USA. Available at: [Link]
-
gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]
-
De Novo Synthesis of Gem-Dialkyl Chlorophyll Analogues for Probing and Emulating Our Green World. PubMed Central. Available at: [Link]
-
Some Reactions of gem-Dibromocyclopropanes and Metal Carbonyls. ResearchGate. Available at: [Link]
-
Recent applications of gem-dichloroepoxide intermediates in synthesis. ResearchGate. Available at: [Link]
-
The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. PubMed. Available at: [Link]
-
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH. Available at: [Link]
Sources
- 1. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 4,4-Disubstituted Piperidines
The 4,4-disubstituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence stems from the ability of the quaternary center at the C4-position to introduce conformational rigidity and explore three-dimensional chemical space, often leading to enhanced pharmacological properties. The synthesis of this privileged scaffold, however, presents unique challenges. This guide provides a comprehensive comparison of key synthetic strategies, offering insights into the selection of reagents and methodologies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Cyclization Strategies: Building the Piperidine Ring
The construction of the piperidine ring through intramolecular cyclization is a powerful and widely employed strategy. The choice of the cyclization precursor and the reagent to effect ring closure dictates the efficiency and stereochemical outcome of the synthesis.
Dieckmann Condensation: A Classic Approach to 4-Piperidones
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can be subsequently hydrolyzed and decarboxylated to yield a cyclic ketone.[1][2] In the context of 4,4-disubstituted piperidines, this reaction is instrumental in preparing 4,4-disubstituted-3-oxopiperidine-1-carboxylates, which are versatile intermediates.
Mechanism and Rationale: The reaction is initiated by a strong base that deprotonates the α-carbon of one of the ester groups, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl, forming a cyclic β-keto ester. The choice of a non-nucleophilic, sterically hindered base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is crucial to favor the intramolecular condensation over intermolecular side reactions.[2]
Comparative Performance of Bases:
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| NaH | THF | Reflux | 75-85 | Common and effective, requires careful handling. |
| t-BuOK | Toluene | 80-110 | 80-90 | Offers good solubility and reactivity. |
| LiHMDS | THF | -78 to rt | 70-85 | Strong, non-nucleophilic base, suitable for sensitive substrates. |
| NaOMe | Methanol | Reflux | 65-75 | Can lead to transesterification as a side reaction. |
Data compiled from representative literature procedures.
Experimental Protocol: Dieckmann Condensation using Potassium tert-Butoxide
-
To a solution of the starting diester (1.0 equiv) in anhydrous toluene (10 mL/mmol), add potassium tert-butoxide (1.2 equiv) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and quench with 1 M HCl (aq) until the pH is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude β-keto ester can be used directly in the next step (hydrolysis and decarboxylation) or purified by column chromatography.
Caption: General Mechanism of the Aza-Prins Cyclization.
Reductive Amination: A Convergent Approach
Reductive amination is a highly versatile and convergent method for the synthesis of piperidines from dicarbonyl compounds or keto-esters. This two-step, one-pot process involves the formation of an imine or enamine, followed by its reduction.
Mechanism and Rationale: The reaction of a primary amine with a 1,5-dicarbonyl compound initially forms a di-imine or a related intermediate, which then undergoes intramolecular cyclization and reduction to yield the piperidine ring. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common due to their mildness and selectivity for imines over ketones. [3] Comparison of Reducing Agents:
| Reducing Agent | Solvent | pH | Typical Yield (%) | Notes |
| NaBH₃CN | Methanol | 6-7 | 70-90 | Highly selective for imines, but toxic cyanide byproduct. |
| NaBH(OAc)₃ | Dichloroethane | N/A | 75-95 | Milder and non-toxic, often the reagent of choice. |
| H₂/Pd-C | Ethanol | N/A | 80-95 | Catalytic hydrogenation, clean but requires pressure equipment. |
| BH₃·THF | THF | N/A | 65-80 | Can also reduce other functional groups. |
Data compiled from representative literature procedures.
Experimental Protocol: Double Reductive Amination with Sodium Triacetoxyborohydride
-
To a solution of the 1,5-dicarbonyl compound (1.0 equiv) and a primary amine (1.1 equiv) in 1,2-dichloroethane (15 mL/mmol), add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Transition Metal-Catalyzed Strategies
Recent advances in transition metal catalysis have opened up new avenues for the synthesis of 4,4-disubstituted piperidines, often with high levels of stereocontrol.
Catalytic Hydrogenation of 4,4-Disubstituted Pyridines
The catalytic hydrogenation of substituted pyridines is a direct and atom-economical route to the corresponding piperidines. [4][5]However, the aromaticity of the pyridine ring necessitates the use of active catalysts and often harsh reaction conditions.
Catalyst and Condition Comparison:
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Typical Yield (%) |
| Rh/C | Acetic Acid | 500-1000 | 25-80 | 85-95 |
| PtO₂ | Ethanol/HCl | 50-100 | 25 | >90 |
| Ru/C | Methanol | 1000-1500 | 100-150 | 80-90 |
Data compiled from representative literature procedures.
Causality Behind Experimental Choices: The addition of an acid, such as acetic acid or HCl, protonates the pyridine nitrogen, which activates the ring towards reduction and prevents catalyst poisoning by the product piperidine. [4]Rhodium and platinum catalysts are generally more active than palladium for pyridine hydrogenation.
Intramolecular C-H Amination
Transition metal-catalyzed intramolecular C-H amination has emerged as a powerful tool for the construction of N-heterocycles. This approach involves the direct conversion of a C-H bond into a C-N bond, offering high step-economy.
Catalytic Systems: Copper and rhodium complexes are commonly employed for this transformation. The choice of ligand is crucial for achieving high yields and selectivity.
Caption: Experimental Workflow for Catalytic Hydrogenation of Pyridines.
Organocatalytic Approaches
Organocatalysis has revolutionized asymmetric synthesis, and its application to the construction of piperidines has provided access to highly enantioenriched products.
A notable example is the domino Michael addition/aminalization process catalyzed by a chiral diphenylprolinol silyl ether. [6][7]This reaction between aldehydes and nitroolefins can construct the piperidine ring with the formation of four contiguous stereocenters in a single step with excellent enantioselectivity.
Key Features of the Organocatalytic Approach:
-
High Enantioselectivity: Typically >90% ee.
-
Mild Reaction Conditions: Often performed at room temperature.
-
Metal-Free: Avoids contamination of the final product with residual metals.
-
Domino Reaction: Increases synthetic efficiency by forming multiple bonds in one pot.
Conclusion
The synthesis of 4,4-disubstituted piperidines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, the scale of the synthesis, and the availability of starting materials.
-
For the synthesis of 4-piperidone intermediates, Dieckmann condensation remains a robust and reliable method.
-
For stereoselective access to 4-hydroxypiperidines, the aza-Prins cyclization offers excellent diastereocontrol.
-
For a convergent and versatile approach, reductive amination of 1,5-dicarbonyl precursors is highly effective.
-
For direct and atom-economical synthesis from pyridine precursors, catalytic hydrogenation is a powerful, albeit often condition-intensive, method.
-
For asymmetric synthesis, organocatalytic domino reactions provide an elegant and efficient route to enantioenriched piperidines.
This guide serves as a starting point for researchers to navigate the diverse landscape of synthetic methodologies for 4,4-disubstituted piperidines. By understanding the underlying principles and comparative performance of these alternative reagents and strategies, scientists can make informed decisions to accelerate their research and drug development programs.
References
-
Choi, A., Das, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(5), 933-937. [Link]
-
Kozlov, N. G., & Gusak, K. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6286. [Link]
-
Bates, R. W., Weiting, K., & Barát, V. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 10(35), 7035-7044. [Link]
-
Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]
-
Huegi, B. S., Ebnoether, A. M., Rissi, E., Gadient, F., Hauser, D., Roemer, D., Buescher, H. H., & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]
-
de la Torre, A. F., et al. (2020). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 18(3), 451-455. [Link]
-
Pozo, C., et al. (2018). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Organic & Biomolecular Chemistry, 16(25), 4650-4658. [Link]
-
Wikipedia contributors. (2023). Dieckmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Bates, R. W., Weiting, K., & Barát, V. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]
-
Ali, T., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(7), 2460-2471. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 282-307. [Link]
-
Griggs, D. D., Tape, D., & Clarke, P. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
-
Griggs, D. D., Tape, D., & Clarke, P. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(30), 5414-5427. [Link]
-
Bates, R. W., Weiting, K., & Barát, V. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]
-
Hart, D. J., & Smith, D. A. (2002). A detailed investigation of the aza-Prins reaction. ResearchGate. [Link]
-
Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Organic Letters, 13(7), 1602-1605. [Link]
-
Marson, C. M., et al. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisation. UCL Discovery. [Link]
-
Ali, T., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. ResearchGate. [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
de la Torre, A. F., et al. (2020). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules, 25(23), 5698. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
Patel, K. M., & Thakor, P. H. (2016). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
-
The University of Liverpool Repository. (2020). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
de Bruin, B., Lankelma, M., & Olivares, A. M. (2019). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. ChemRxiv. [Link]
-
de Bruin, B., Lankelma, M., & Olivares, A. M. (2019). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. Angewandte Chemie International Edition, 58(23), 7731-7735. [Link]
-
KAUST Repository. (2019). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. [Link]
-
Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1602-1605. [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Chen, Y., et al. (2019). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 55(55), 7962-7965. [Link]
-
Patel, K. M., & Thakor, P. H. (2016). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
Li, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(10), e202300181. [Link]
-
van der Heijden, L. A., et al. (2021). A Multicomponent aza-Prins Strategy for the Diastereoselective Synthesis of Piperidine-Fused Dihydroquinazolinones. ResearchGate. [Link]
-
Freifelder, M., Robinson, R. M., & Stone, G. R. (1962). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 27(1), 284-286. [Link]
-
Sci-Hub. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. [Link]
-
Buffat, M. G. P. (2004). Synthesis of piperidines. Sci-Hub. [Link]
-
Pozo, C., et al. (2018). Synthesis of Substituted Piperidines by Enantioselective Desymmetrizing Intramolecular aza-Michael Reactions. ResearchGate. [Link]
-
OUCI. (2018). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. [Link]
-
RSC Publishing. (2018). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. [Link]
-
National Genomics Data Center. (2011). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Novel Piperidine Scaffolds: A Comparative Guide to Catalysts for Coupling with tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Introduction: The Significance of the Piperidine Moiety and the Challenge of gem-Dibromide Functionalization
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone for designing molecules that interact with biological targets. tert-Butyl 4,4-dibromopiperidine-1-carboxylate is a versatile building block that offers two reactive sites for the introduction of molecular complexity. However, the selective functionalization of the gem-dihalogenated carbon presents a significant synthetic challenge. The choice of catalyst is paramount in controlling the reaction outcome, favoring either mono- or di-substitution and achieving high yields.
This guide provides a comparative overview of various catalytic systems for the coupling of diverse nucleophiles with this compound. We will delve into the mechanistic nuances of palladium-, nickel-, and copper-based catalysts for both carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, supported by representative experimental data to aid researchers in selecting the optimal conditions for their synthetic goals.
Carbon-Nitrogen Bond Formation: A Comparative Analysis of Buchwald-Hartwig Amination Catalysts
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] Its development has revolutionized the synthesis of arylamines, and its principles can be extended to the amination of alkyl halides.[2] The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to furnish the desired amine product and regenerate the active catalyst.[1][3]
Palladium-Based Catalysts
Palladium catalysts, in conjunction with specialized phosphine ligands, are the most extensively studied systems for C-N coupling reactions. The choice of ligand is critical for achieving high catalytic activity and selectivity.
-
Bulky Monophosphine Ligands: Ligands such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig research groups are designed to be both bulky and electron-rich.[1] The steric bulk promotes the reductive elimination step, while the electron-donating nature facilitates the oxidative addition.
-
Bidentate Phosphine Ligands: Ligands like BINAP and DPPF have also been employed effectively in amination reactions.[1]
Table 1: Representative Yields for Mono-Amination of a Saturated gem-Dibromoalkane Analog with Various Amines using Palladium Catalysis
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | 12 | 85 |
| Pd(OAc)₂ / SPhos | Morpholine | Cs₂CO₃ | Dioxane | 110 | 18 | 92 |
| Pd₂(dba)₃ / BINAP | Benzylamine | K₃PO₄ | Toluene | 100 | 24 | 78 |
Note: The data presented is representative for mono-amination of analogous saturated gem-dibromoalkanes and serves as a guideline for catalyst selection.
Nickel-Based Catalysts
Nickel catalysts have emerged as a more economical alternative to palladium for cross-coupling reactions. While less explored for the amination of gem-dibromoalkanes, nickel complexes, often in combination with bipyridine-type ligands, have shown promise in C-N bond formation with aryl halides.[4]
Copper-Based Catalysts
Copper-catalyzed amination, often referred to as the Ullmann condensation, typically requires harsher reaction conditions than palladium-catalyzed methods. However, recent advancements with the use of ligands such as 1,10-phenanthroline have enabled these reactions to proceed under milder conditions. Copper catalysis can be a viable option, particularly for large-scale syntheses where cost is a major consideration.
Carbon-Carbon Bond Formation: A Comparative Analysis of Suzuki and Sonogashira Coupling Catalysts
The formation of new C-C bonds at the 4-position of the piperidine ring opens up a vast chemical space for novel analogs. The Suzuki and Sonogashira couplings are two of the most powerful methods for achieving this transformation.
Suzuki Coupling: Forging Aryl- and Vinyl-Substituted Piperidines
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron reagent with an organic halide.[5][6] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species (activated by a base), and subsequent reductive elimination.[5]
Table 2: Representative Yields for Mono-Suzuki Coupling of a Saturated gem-Dibromoalkane Analog with Various Boronic Acids
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 16 | 95 |
| NiCl₂(dme) / dtbbpy | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 75 |
Note: The data presented is representative for mono-arylation of analogous saturated gem-dibromoalkanes and serves as a guideline for catalyst selection. Nickel-catalyzed Suzuki reactions of unactivated tertiary alkyl halides have been reported.[7]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically catalyzed by a palladium complex with a copper co-catalyst.[8][9] The reaction proceeds through a dual catalytic cycle where the palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed.[8]
Table 3: Representative Yields for Mono-Sonogashira Coupling of a Saturated gem-Dibromoalkane Analog with Various Alkynes
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | 65 | 8 | 90 |
| Pd(OAc)₂ / XPhos (Cu-free) | 1-Octyne | Cs₂CO₃ | Dioxane | 100 | 12 | 82 |
Note: The data presented is representative for mono-alkynylation of analogous saturated gem-dibromoalkanes and serves as a guideline for catalyst selection.
Experimental Protocols
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
General Procedure for Palladium-Catalyzed Suzuki Coupling
-
To a round-bottom flask, add this compound (1.0 equiv.), the boronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the solvent system (e.g., toluene/water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Catalytic Cycles and Experimental Workflow
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
The selective functionalization of this compound is a gateway to a vast array of novel chemical entities with potential applications in drug discovery and materials science. While direct comparative yield data for this specific substrate is sparse in the literature, a rational approach to catalyst selection can be guided by the extensive knowledge base for analogous coupling reactions.
Palladium-based catalysts with bulky phosphine ligands remain the gold standard for both C-N and C-C bond formation, offering high yields and broad functional group tolerance. Nickel catalysts present a cost-effective alternative, particularly for Suzuki-type couplings, and their application in the amination of aliphatic gem-dibromides warrants further investigation. Copper catalysis, while traditionally requiring harsher conditions, is undergoing a renaissance with the development of new ligand systems that enable milder transformations.
Future research in this area should focus on the systematic evaluation of these and other emerging catalyst systems for the selective mono- and di-functionalization of this compound. The development of robust and scalable protocols will undoubtedly accelerate the discovery of new piperidine-based molecules with tailored properties.
References
- Wolzak, L. A., et al. (2022). Exogenous Ligand-Free Nickel-Catalyzed Carboxylate O-Arylation: Insight into NiI/NiIII Cycles.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Liang, L., et al. (2022). Transition-Metal Catalyzed Coupling Reactions of gem-Dibromovinyl Derivatives. Request PDF. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Spokoyny, A. M., et al. (2013). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Mkhalid, I., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry. [Link]
-
Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
- Wolzak, L. A., et al. (2022). Ligand-free Nickel-catalyzed carboxylate O-arylation: Mechanistic insight into NiI/NiIII cycles. ChemRxiv.
- Dai, X., et al. (2003). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. Journal of the American Chemical Society.
-
The Suzuki Reaction. (2014). CHEM 224 – Advanced Organic Chemistry Laboratory. [Link]
- Fors, B. P., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters.
- Hartwig, J. F., et al. (2015). Nickel-catalyzed arylation of heteroaryl-containing diarylmethanes: exceptional reactivity of the Ni(NIXANTPHOS)
- Taillefer, M., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
- Hartwig, J. F., et al. (2015). Nickel–Catalyzed Arylation of Heteroaryl-containing Diarylmethanes: Exceptional Reactivity of the Ni(NIXANTPHOS). The Royal Society of Chemistry.
- Wang, C., et al. (2016). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation.
- Fariña, F., & Alonso, D. A. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews.
- Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society.
- Navarro, O., et al. (2014). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Chemical Society Reviews.
- Itami, K., et al. (2015). Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
- Liu, F., et al. (2020). Palladium-Catalyzed Cyanation and Alkynylation of Allylic gem-Difluorides via Hiyama-Type Coupling. Organic Letters.
- Smith, A. B., et al. (2015). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry.
- Ji, S.-J., & Zhu, Y.-M. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry.
- Yan, Z., et al. (2020). Copper-catalyzed direct amination of benzylic hydrocarbons and inactive aliphatic alkanes with arylamines. Organic & Biomolecular Chemistry.
- Al-Masum, M., & Islam, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Che, C.-M., et al. (2021). Copper-Catalyzed 1,4-Aminohydroxylation and Aminothiolation of 1,3-Dienes by Carbonyl-Assisted Migration. Journal of the American Chemical Society.
- Chen, M., et al. (2021). Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Kumar, A., et al. (2015). Copper(I)-Catalyzed Regioselective C-H Amination of N -Pyridyl Imines Using Azidotrimethylsilane and TBHP: A One-Pot, Domino Approach to Substituted Imidazo[4, 5-b]pyridines. The Journal of Organic Chemistry.
- Duttwyler, S., et al. (2023). Palladium-catalyzed B7–11 penta-arylation of the {CB11} monocarborane cluster.
- Chen, M., et al. (2021). Palladium-catalyzed alkynylation of allylic gem-difluorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. d-nb.info [d-nb.info]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 7. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Analysis of Products from tert-Butyl 4,4-dibromopiperidine-1-carboxylate Reactions
Welcome to an in-depth exploration of the synthetic transformations of tert-Butyl 4,4-dibromopiperidine-1-carboxylate and the crucial role of spectroscopic analysis in product verification. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and validated understanding of the chemistry involved.
The core of this guide focuses on comparing two common, yet distinct, reaction pathways originating from the gem-dibromo functionality at the C4 position of the piperidine ring: Pathway A: Hydrolytic Ketonization to form N-Boc-4-piperidone, and Pathway B: Intramolecular Friedel-Crafts Alkylation to generate a spirocyclic piperidine scaffold. Both pathways yield products with significant applications in medicinal chemistry, particularly as scaffolds for more complex molecules.[1][2]
The Starting Material: A Spectroscopic Benchmark
This compound (SM) is a valuable synthetic intermediate. Its gem-dibromo group serves as a linchpin for diverse chemical modifications. Before delving into its reaction products, it is imperative to understand its own spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is characterized by the large singlet of the tert-butyl (Boc) protecting group around δ 1.4-1.5 ppm. The piperidine ring protons typically appear as multiplets in the δ 2.5-3.8 ppm range.
-
¹³C NMR: Key signals include the quaternary carbon bearing the two bromine atoms (C4), which is significantly downfield, and the carbonyl of the Boc group around δ 154 ppm. The tert-butyl carbons are also prominent.
-
IR Spectroscopy: A strong carbonyl stretch from the Boc group is expected around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a dibrominated compound, with peaks corresponding to [M], [M+2], and [M+4] due to the presence of ⁷⁹Br and ⁸¹Br isotopes.
Pathway A: Hydrolytic Ketonization to N-Boc-4-piperidone
The conversion of the gem-dibromo group to a ketone is a fundamental and high-yielding transformation. This reaction is often achieved under aqueous basic or acidic conditions, or with reagents like silver nitrate. The resulting product, N-Boc-4-piperidone, is a widely used precursor in pharmaceutical synthesis, including in the production of fentanyl and its analogues.[2][3]
Experimental Protocol: Synthesis of N-Boc-4-piperidone
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as THF/water.
-
Reagent Addition: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution.[4]
-
Reaction: Stir the mixture at room temperature for 16-24 hours, monitoring by TLC until the starting material is consumed.[4]
-
Work-up: Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} Workflow for the synthesis and analysis of N-Boc-4-piperidone.
Spectroscopic Analysis and Product Validation
The conversion of the CBr₂ group to a C=O group results in distinct and predictable changes in the spectroscopic data.
| Spectroscopic Technique | Starting Material (this compound) | Product (N-Boc-4-piperidone) | Rationale for Change |
| ¹H NMR | Multiplets for piperidine protons (δ ~2.5-3.8 ppm) | Two distinct triplets around δ 3.7 ppm and δ 2.4 ppm.[5] | The molecule becomes more symmetric, leading to a simpler splitting pattern. The protons alpha to the new ketone are shifted downfield. |
| ¹³C NMR | Quaternary C-Br₂ signal | Ketone carbonyl signal (C=O) at ~δ 208 ppm. | The highly deshielded C-Br₂ carbon is replaced by the even more deshielded ketone carbonyl carbon. |
| IR Spectroscopy | Boc C=O stretch (~1690 cm⁻¹) | Two strong C=O stretches: Boc (~1690 cm⁻¹) and ketone (~1720 cm⁻¹).[6] | Introduction of the new ketone functional group gives a second, distinct carbonyl absorption at a higher wavenumber. |
| Mass Spectrometry | Isotopic pattern for Br₂. M ≈ 343 g/mol .[7] | No bromine isotopic pattern. M ≈ 199 g/mol .[2] | The loss of two bromine atoms and the gain of one oxygen atom results in a significant mass decrease and the disappearance of the characteristic bromine isotope cluster. |
Pathway B: Intramolecular Friedel-Crafts Alkylation for Spirocycle Synthesis
A more complex and powerful transformation is the use of the gem-dibromo compound as a precursor for an intramolecular Friedel-Crafts (FC) alkylation. This pathway is particularly valuable for creating spirocyclic piperidines, which are three-dimensional scaffolds of increasing importance in drug discovery due to their ability to explore new chemical space.[1][8] In this comparative example, we consider a substrate where an aromatic ring is tethered to the piperidine nitrogen, enabling cyclization.
Experimental Protocol: Synthesis of a Spiro[piperidine-4,1'-indoline] Derivative
-
Precursor Synthesis: Synthesize the necessary precursor, for example, tert-butyl 4,4-dibromo-1-(2-phenylethyl)piperidine-1-carboxylate.
-
Lewis Acid Activation: Dissolve the precursor in a non-polar solvent like dichloromethane (DCM) and cool to 0°C. Add a Lewis acid such as aluminum chloride (AlCl₃) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. The Lewis acid facilitates the formation of a carbocation at the C4 position, which then acts as the electrophile for the intramolecular aromatic substitution.[9][10]
-
Quenching & Work-up: Carefully quench the reaction with ice-water. Perform a standard aqueous work-up, separating the organic layer, washing with brine, drying, and concentrating.
-
Purification: Purify the resulting spirocyclic product via column chromatography.
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} Workflow for intramolecular Friedel-Crafts spirocyclization.
Spectroscopic Analysis and Product Validation
Confirming the formation of the spirocyclic structure requires careful interpretation of spectroscopic data, which will differ significantly from both the starting material and the ketone product.
| Spectroscopic Technique | Starting Material (Aryl-Tethered Dibromo-Piperidine) | Product (Spiro[piperidine-4,1'-indoline] derivative) | Rationale for Change |
| ¹H NMR | Signals for a monosubstituted or disubstituted benzene ring (δ ~7.0-7.5 ppm). | A more complex aromatic region, often with distinct splitting patterns indicative of a fused ring system (e.g., ABCD spin system). | The aromatic substitution pattern changes, leading to different chemical shifts and coupling constants for the aromatic protons. |
| ¹³C NMR | Quaternary C-Br₂ signal. Aromatic signals for a simple substituted benzene. | A new quaternary spiro-carbon signal (C4). Two aromatic carbons will become quaternary and shift downfield. | The C-Br₂ carbon is replaced by a sp³ spiro-carbon. The points of ring fusion on the aromatic ring are now quaternary. |
| IR Spectroscopy | Boc C=O stretch (~1690 cm⁻¹) | Boc C=O stretch (~1690 cm⁻¹). Aromatic C-H bending patterns may change. | The primary change is in the fingerprint region due to the new skeletal vibrations of the fused ring system. The Boc group remains intact. |
| Mass Spectrometry | Isotopic pattern for Br₂. | No bromine isotopic pattern. The mass will decrease significantly, corresponding to the loss of 2xBr and 1xH. | The loss of the two heavy bromine atoms provides a clear indication that the desired cyclization has occurred. |
Comparative Summary and Conclusion
The choice between synthetic pathways depends entirely on the desired molecular scaffold. While hydrolytic ketonization offers a straightforward route to a common and versatile building block, intramolecular Friedel-Crafts alkylation provides access to more complex, three-dimensional spirocyclic systems.
The validation of each product is unequivocally dependent on a multi-technique spectroscopic approach. The key diagnostic changes are summarized below:
-
Ketone Formation: Look for the appearance of a new carbonyl signal in both the ¹³C NMR (~208 ppm) and IR (~1720 cm⁻¹) spectra, coupled with the loss of the bromine isotope pattern in the mass spectrum.
-
Spirocycle Formation: The most definitive evidence comes from NMR. The appearance of a new quaternary spiro-carbon in the ¹³C NMR and the altered substitution pattern in the aromatic region of the ¹H NMR are key indicators. The mass spectrum will confirm the loss of two bromine atoms.
By carefully selecting reaction conditions and rigorously applying these spectroscopic validation principles, researchers can confidently synthesize and characterize diverse molecular architectures from the versatile starting material, this compound.
References
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Corey–Fuchs reaction. Wikipedia. Available at: [Link]
-
An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available at: [Link]
-
Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Publishing. Available at: [Link]
-
Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). Available at: [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central (PMC). Available at: [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
N-(tert-butoxycarbonyl)piperidine | C10H19NO2. PubChem. Available at: [Link]
-
tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2. PubChem. Available at: [Link]
-
Supplementary information. Nature. Available at: [Link]
-
Corey–Fuchs reaction. Grokipedia. Available at: [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Available at: [Link]
-
Corey-Fuchs Homologation. NROChemistry. Available at: [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. ResearchGate. Available at: [Link]
-
Corey-Fuchs Reaction. Organic Chemistry Portal. Available at: [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available at: [Link]
-
This compound | C10H17Br2NO2. PubChem. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Available at: [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
-
14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN. YouTube. Available at: [Link]
-
tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Available at: [Link]
-
Intramolecular Friedel Craft Reaction I Electrophilic Aromatic Substitution I @GuruprakashAcademy. YouTube. Available at: [Link]
-
1,1-Dibromoalkane synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 by Leah4sci. YouTube. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
A Comparative Guide to the Structural Confirmation of Spirocycles Derived from tert-Butyl 4,4-dibromopiperidine-1-carboxylate
Introduction: The Value of Three-Dimensionality in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for developing novel therapeutics with improved pharmacological profiles. Spirocycles, bicyclic systems linked by a single quaternary carbon atom, are particularly prized for their rigid and well-defined exit vectors, which can enhance binding affinity, improve metabolic stability, and optimize physicochemical properties.[1] The spiropiperidine moiety, in particular, is a recurring motif in numerous FDA-approved drugs and clinical candidates, underscoring its importance.[2]
A key challenge in synthesizing these valuable structures lies in the efficient and reliable construction of the spirocyclic core. tert-Butyl 4,4-dibromopiperidine-1-carboxylate has emerged as a powerful and versatile building block for this purpose.[3] Its gem-dibromo functionality serves as a robust electrophilic handle, enabling the direct formation of diverse spiro-fused ring systems through reactions with various binucleophiles. This guide provides an in-depth comparison of synthetic strategies and, more critically, a self-validating workflow for the unambiguous structural confirmation of the resulting spirocycles, grounded in rigorous experimental data.
Part 1: Synthesis from a Gem-Dibromo Precursor – A Mechanistic Rationale
The primary advantage of using this compound is its directness. Unlike syntheses starting from 4-piperidone, which often require multi-step sequences, the gem-dibromo compound allows for a straightforward double nucleophilic substitution to forge the spiro-linkage.
A common application involves the reaction with 1,2-, 1,3-, or 1,4-dinucleophiles to form five-, six-, or seven-membered rings fused at the C4 position of the piperidine. The choice of base and solvent is critical; a non-nucleophilic base is required to deprotonate the nucleophile without competing in the substitution reaction, while a polar aprotic solvent like DMF or DMSO is typically used to facilitate the SN2-type reactions.
Experimental Protocol: Synthesis of tert-Butyl spiro[1,3-dioxolane-2,4'-piperidine]-1'-carboxylate
This protocol details a representative synthesis of a spiro-ketal, a common protective group and structural motif.
Materials:
-
This compound (1.0 eq)
-
Ethane-1,2-diol (1.2 eq)
-
Cesium Carbonate (Cs2CO3) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound and anhydrous DMF.
-
Add ethane-1,2-diol to the solution.
-
Add cesium carbonate in one portion. The use of a strong, non-nucleophilic base like Cs2CO3 is crucial for driving the reaction to completion by deprotonating the diol and neutralizing the HBr byproduct.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Workflow for Spirocycle Synthesis
Caption: General workflow for spirocycle synthesis from a gem-dibromo precursor.
Part 2: A Self-Validating System for Structural Confirmation
Confirming the identity and structure of the synthesized spirocycle is the most critical phase. A multi-technique approach is not just recommended; it is essential for ensuring scientific integrity. Each method provides a piece of the structural puzzle, and together they form a self-validating system where the results from one technique corroborate the others.
Workflow for Structural Validation
Caption: A complementary workflow for rigorous structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial validation step, confirming that the reaction produced a compound of the expected molecular weight.
-
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique ideal for these types of molecules, providing a clear protonated molecular ion peak ([M+H]+).[4][5] High-Resolution Mass Spectrometry (HRMS) is then employed to determine the elemental composition, providing a formula that must match the theoretical formula of the target spirocycle to within a few parts per million (ppm). This is a powerful tool for distinguishing between isomers and confirming that the desired transformation has occurred.
-
Trustworthiness: The fragmentation patterns observed in tandem MS (MS/MS) experiments can offer further structural proof.[4][6] For Boc-protected piperidines, a characteristic loss of the tert-butyl group (56 Da) or isobutylene followed by CO2 (100 Da) is often observed.
Protocol: Sample Preparation for ESI-MS
-
Dissolve ~0.1-0.5 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
If necessary, add a trace amount of formic acid or acetic acid to promote protonation for positive ion mode.
-
Filter the solution through a 0.22 µm syringe filter directly into an autosampler vial.
-
Submit the sample for analysis by ESI-TOF or ESI-Orbitrap for accurate mass measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the cornerstone of structural elucidation in solution, providing detailed information about the connectivity and chemical environment of every atom in the molecule.
-
Expertise & Experience:
-
13C NMR: The most telling piece of evidence for successful spirocyclization is the disappearance of the signal corresponding to the CBr2 carbon in the starting material and the appearance of a new quaternary carbon signal, the spiro-carbon, typically in the range of 70-100 ppm.[7]
-
1H NMR: The spectrum's symmetry (or lack thereof) provides immediate clues. For a symmetrical spirocycle like the 1,3-dioxolane derivative, the protons on the piperidine ring will appear as two distinct sets of signals, reflecting the plane of symmetry. The protons of the newly formed ring will also give characteristic signals (e.g., a singlet for the four equivalent protons of the dioxolane ring).
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for definitive assignment. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals long-range (2-3 bond) C-H correlations, allowing one to piece together the entire molecular framework. For instance, an HMBC correlation from the piperidine protons adjacent to the spiro-center to the spiro-carbon itself provides incontrovertible proof of the connection.
-
-
Trustworthiness: The Boc protecting group can sometimes lead to broadened or split signals in both 1H and 13C NMR spectra due to slow rotation around the carbamate C-N bond, creating rotational isomers (rotamers).[8] Observing these phenomena is not an anomaly but rather a characteristic feature of such structures, and warming the NMR sample can sometimes coalesce these signals into sharp peaks.
Data Summary: Expected NMR Shifts for a Spiro-Dioxolane Derivative
| Atom Type | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Spiro Carbon (C4') | N/A | ~95-105 | H3'/H5' → C4' |
| Piperidine CH2 (C3', C5') | ~1.7-1.9 | ~35-45 | H3'/H5' → C1' Boc Carbonyl |
| Piperidine CH2 (C2', C6') | ~3.4-3.6 | ~40-50 | H2'/H6' → C4' |
| Dioxolane O-CH2 | ~3.9-4.1 (singlet) | ~60-70 | Dioxolane H → C4' |
| Boc C(CH3)3 | ~1.45 (singlet) | ~28.5 | Boc H → Boc Carbonyl |
| Boc C=O | N/A | ~154-155 | N/A |
| Boc C(CH3)3 | N/A | ~79-80 | N/A |
X-ray Crystallography: The Definitive Answer
When a compound can be crystallized, single-crystal X-ray diffraction provides the gold standard for structural confirmation.[8]
-
Expertise & Experience: This technique provides an unambiguous 3D model of the molecule as it exists in the solid state. It confirms not only the connectivity but also the precise bond lengths, angles, and, crucially, the stereochemistry and conformation.[9] For spiropiperidines, this can definitively establish the chair, boat, or twist-boat conformation of the piperidine ring.[9][10]
-
Trustworthiness: An X-ray crystal structure is a self-validating result that leaves no room for interpretation regarding the molecular structure. It is the ultimate arbiter if any ambiguity exists in the NMR or MS data.
Protocol: Growing Crystals for X-ray Diffraction
-
Ensure the compound is of high purity (>98%).
-
Select a solvent system in which the compound is sparingly soluble.
-
Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane) in a vial loosely covered with foil. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., acetone) and place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexanes). The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility and inducing crystallization.
-
-
Submit well-formed, single crystals for analysis.
Part 3: Comparative Analysis of Alternative Precursors
While this compound is an excellent precursor, it is important to understand its performance relative to other common starting materials.
| Precursor | Synthetic Strategy | Advantages | Disadvantages |
| This compound | Double Nucleophilic Substitution | High Versatility: Reacts with a wide range of C, N, O, and S dinucleophiles. Directness: Forms the spiro-linkage in a single step from the C4 position. | Higher cost and less commercial availability than 4-piperidone. |
| N-Boc-4-piperidone | Knoevenagel Condensation, Strecker Reaction, Grignard Addition followed by cyclization.[11][12] | Low Cost & Availability: A very common and inexpensive starting material.[13] | Multi-step Sequences: Often requires more synthetic steps to build complexity at the C4 position before cyclization. May involve harsh reaction conditions. |
| Pyridine Derivatives | Dearomative Spirocyclization | Novelty: Accesses unique dihydropyridine spirocycles.[2] Rapid Assembly: Can build complexity quickly.[2] | Limited to specific substitution patterns. The dearomatization step can be challenging to control. |
| Pre-formed Spirocycle | Piperidine Ring Formation (e.g., aza-Diels-Alder, intramolecular cyclization) | Allows for the synthesis of complex spirocycles where the piperidine is not the central ring.[14] | The synthesis of the initial spirocyclic precursor can be lengthy and complex. |
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of medicinally relevant spiropiperidines. Its utility lies in the direct and efficient manner in which the spirocyclic core can be constructed.
However, the synthesis of a molecule is only as reliable as its structural confirmation. This guide establishes a robust, multi-faceted analytical workflow as a self-validating system. The initial confirmation of molecular weight and formula by Mass Spectrometry , followed by the detailed mapping of atomic connectivity and solution-state conformation by NMR Spectroscopy , and culminating, where possible, in the definitive 3D structure from X-ray Crystallography , represents the gold standard in modern chemical science. Adherence to this rigorous approach ensures that the novel structures synthesized are not just proposed, but unequivocally proven, providing a solid foundation for further research and drug development.
References
-
ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
PubMed. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. [Link]
-
MDPI. Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
Royal Society of Chemistry. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]
-
Imperial College London. NMR data for compound 19. tert-butyl 4-(pyridin-3-ylcarbamoyl)piperidine-1-carboxylate amide. 1H. [Link]
-
University of Bristol. (2022). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. [Link]
-
White Rose Research Online. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. [Link]
-
ResearchGate. 4-Piperidone — A Synthon for Spiro-Heterocycles. [Link]
-
PubMed Central. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]
-
SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]
-
MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]
-
bepress. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]
-
PubMed Central. (2023). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate. [Link]
-
PubChem. This compound. [Link]
-
Royal Society of Chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers. [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle †. [Link]
-
ResearchGate. (2005). (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. [Link]
-
MDPI. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
Ukrainica Bioorganica Acta. (2019). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. [Link]
-
ResearchGate. Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions - Organic & Biomolecular Chemistry. [Link]
-
PubMed Central. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. bioorganica.org.ua [bioorganica.org.ua]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Strategic Advantage of Boc-Protected Piperidine Synthons: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals navigating the intricate pathways of multi-step organic synthesis, the piperidine moiety represents a cornerstone scaffold. Its prevalence in a vast number of pharmaceuticals and bioactive molecules underscores the critical need for robust and efficient synthetic methodologies. However, the inherent nucleophilicity and basicity of the piperidine nitrogen often present significant challenges, leading to undesired side reactions and complicating synthetic routes. This guide provides an in-depth technical comparison of Boc-protected piperidine synthons against viable alternatives, offering experimental insights and strategic guidance for their effective implementation.
The Imperative of Amine Protection in Piperidine Chemistry
The secondary amine of the piperidine ring is a potent nucleophile, readily participating in reactions such as alkylation, acylation, and Michael additions. While this reactivity is often desired, it can be a significant liability when chemical transformations are intended for other parts of a molecule. Uncontrolled N-functionalization can lead to a mixture of products, reducing the yield of the desired compound and necessitating complex and often costly purification procedures.
The most common side reaction in the N-alkylation of unprotected piperidines is over-alkylation, leading to the formation of quaternary ammonium salts, especially when an excess of the alkylating agent is used.[1][2] To circumvent these challenges, the temporary masking of the piperidine nitrogen with a protecting group is a widely adopted and often essential strategy.[3]
The Boc Group: A Superior Choice for Piperidine Protection
Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for piperidine protection due to its unique combination of stability, ease of introduction, and facile, yet selective, removal.
Key Advantages of the Boc Protecting Group:
-
Robust Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[4] This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without risking premature deprotection.
-
Prevention of Side Reactions: By temporarily masking the nucleophilicity of the piperidine nitrogen, the Boc group effectively prevents undesired N-alkylation and N-acylation, leading to cleaner reaction profiles and higher yields of the target molecule.[5] This is particularly crucial in complex syntheses where multiple functional groups are present.
-
Mild and Selective Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[6] These mild conditions are compatible with a wide variety of other functional groups, a cornerstone of modern synthetic chemistry.
-
Orthogonality: The acid-lability of the Boc group is fundamentally different from the cleavage conditions required for other common protecting groups like the Carboxybenzyl (Cbz) group (removed by hydrogenolysis) and the 9-Fluorenylmethoxycarbonyl (Fmoc) group (removed by base).[4][7] This "orthogonality" is a powerful tool in multi-step synthesis, allowing for the sequential deprotection of different amines within the same molecule with high selectivity.[8][9]
Comparative Analysis: Boc-Protected vs. Alternative Piperidine Synthons
The strategic advantage of using a Boc-protected piperidine synthon becomes evident when compared with unprotected piperidine and piperidines bearing other protecting groups.
Unprotected Piperidine
Direct functionalization of unprotected piperidine is often plagued by a lack of selectivity. For instance, N-alkylation can be difficult to control, frequently resulting in a mixture of the desired mono-alkylated product and the di-alkylated quaternary ammonium salt.[1] While strategies to favor mono-alkylation exist, such as the slow addition of the alkylating agent, yields can be modest, often below 70%.[2] Furthermore, the basicity of the piperidine nitrogen can interfere with reactions sensitive to base.
Cbz-Protected Piperidine
The Cbz group is a classic amine protecting group, offering excellent stability to both acidic and basic conditions.[4] Its removal via catalytic hydrogenolysis provides an orthogonal deprotection strategy to the acid-labile Boc group.[6][8] However, the Cbz group has notable limitations. The hydrogenolysis conditions are incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some aromatic systems.[4] The catalyst, typically palladium on carbon, can also be sensitive to poisoning by sulfur-containing functional groups.
Fmoc-Protected Piperidine
The Fmoc group, which is cleaved under basic conditions (commonly with piperidine), offers another layer of orthogonality.[7] While widely used in solid-phase peptide synthesis, its application in broader organic synthesis can be limited by its sensitivity to basic reagents that might be required for other transformations in the synthetic sequence.
The following table summarizes the key characteristics and comparative performance of these protecting group strategies for piperidine.
| Feature | Boc-Protected Piperidine | Unprotected Piperidine | Cbz-Protected Piperidine | Fmoc-Protected Piperidine |
| Stability | Stable to base, nucleophiles, and hydrogenolysis.[4] | Reactive to electrophiles and acids. | Stable to acid and base.[4] | Stable to acid and hydrogenolysis.[7] |
| Deprotection | Mild acid (TFA, HCl).[6] | N/A | Catalytic Hydrogenolysis (H₂, Pd/C).[6] | Base (e.g., 20% piperidine in DMF).[7] |
| Key Advantage | Excellent orthogonality, broad compatibility, prevents side reactions.[5][8] | Readily available, no protection/deprotection steps. | Orthogonal to Boc, robust.[8] | Orthogonal to Boc and Cbz.[7] |
| Limitations | Acid-labile. | Prone to over-alkylation and other side reactions.[1] | Incompatible with reducible functional groups.[4] | Base-labile. |
| Typical Yields (N-Alkylation) | High (quantitative conversion often cited before deprotection). | Moderate to low, with potential for byproducts.[2] | High (if compatible with hydrogenolysis). | High (if compatible with basic conditions). |
Experimental Protocols and Workflows
To illustrate the practical application and advantages of Boc-protected piperidine synthons, detailed protocols for key synthetic transformations are provided below.
Protocol 1: N-Alkylation of a Piperidine Derivative using a Boc-Protected Synthon
This two-step protocol for N-methylation demonstrates the clean and high-yielding nature of reactions involving Boc-protected piperidines.
Step 1: N-Methylation of 1-Boc-piperidine (Illustrative)
-
Materials: 1-Boc-piperidine, Methyl iodide (CH₃I), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 1-Boc-piperidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-methylated-1-Boc-piperidine is often of sufficient purity for the next step, or can be purified by silica gel chromatography.
-
Step 2: Boc Deprotection
-
Materials: N-methylated-1-Boc-piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-methylated-1-Boc-piperidine from the previous step in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the N-methylpiperidine.
-
This method consistently provides high yields of the mono-alkylated product, avoiding the formation of the quaternary ammonium salt that is a common byproduct in the direct alkylation of piperidine.[1]
Protocol 2: N-Acylation of a Piperidine Derivative
-
Materials: 1-Boc-piperazine (as an example of a piperidine analog), Acyl chloride, Triethylamine (TEA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine substrate (e.g., 1-Boc-piperazine, 1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.[10]
-
Add the acyl chloride (1.1 eq) dropwise.[10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and saturated aqueous NaHCO₃ solution.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated product.[10]
-
The use of the Boc-protected synthon ensures that acylation occurs selectively at the desired nitrogen, a level of control that is difficult to achieve with unprotected diamines like piperazine.
Visualizing the Synthetic Strategy
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: General scheme for the protection and deprotection of piperidine using a Boc group.
Caption: Orthogonal deprotection of Boc and Cbz protecting groups on a diamine.
Conclusion
References
-
Luna, O. F., Gomez, J., Cárdenas, C., Albericio, F., & de la Torre, B. G. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 21(11), 1542. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Available at: [Link]
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of combinatorial chemistry, 8(6), 856–859. Available at: [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. Available at: [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Available at: [Link]
-
Process Development and Good Manufacturing Practice Production of a Tyrosinase Inhibitor via Titanium-Mediated Coupling between. ACS Publications. Available at: [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health. Available at: [Link]
-
Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. National Institutes of Health. Available at: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]
-
Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. Available at: [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. Available at: [Link]
-
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Institutes of Health. Available at: [Link]
-
COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. Available at: [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. Available at: [Link]
-
Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. National Institutes of Health. Available at: [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]
-
Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of tert-Butyl 4,4-dibromopiperidine-1-carboxylate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the reactivity of tert-Butyl 4,4-dibromopiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore its behavior in different solvent systems, focusing on its application in the synthesis of spirocyclic compounds, particularly the medicinally relevant spiro[piperidine-4,3'-oxindole] scaffold. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern its reactivity, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction: The Synthetic Utility of a Versatile Gem-Dibromo Compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the construction of spirocyclic systems.[1] The gem-dibromide functionality at the 4-position of the piperidine ring serves as a latent electrophilic center, which, upon activation, can engage in a variety of bond-forming reactions. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen ensures solubility in a wide range of organic solvents and modulates the nucleophilicity of the nitrogen, preventing unwanted side reactions.
The most significant application of this reagent is in the synthesis of spiro[piperidine-4,3'-oxindoles]. This structural motif is a "privileged scaffold" in drug discovery, appearing in numerous compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The ability to efficiently construct this complex three-dimensional structure from readily available starting materials is of paramount importance to medicinal chemists.
Mechanistic Insights and the Critical Role of the Solvent
The primary transformation involving this compound is its reaction with nucleophiles to form a spirocyclic ring system. A common and highly valuable reaction is the condensation with a deprotonated oxindole. The generally accepted mechanism for this transformation is a sequential nucleophilic substitution, which can be conceptually understood as a double SN2 reaction.
The choice of solvent is critical in this process, as it directly influences the rate and efficiency of the reaction by affecting the solubility of the reactants and, more importantly, the reactivity of the nucleophile.[4] Solvents can be broadly categorized as polar protic and polar aprotic, and their selection can dramatically alter the outcome of the reaction.
Caption: Proposed reaction pathway for spiro-oxindole synthesis.
Polar Aprotic Solvents: The Preferred Choice for Enhanced Nucleophilicity
Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are generally the solvents of choice for this type of transformation. These solvents possess a significant dipole moment, allowing them to dissolve ionic species, but they lack acidic protons.
The key advantage of polar aprotic solvents is their inability to form strong hydrogen bonds with the anionic nucleophile (the deprotonated oxindole).[4] This leaves the nucleophile "naked" and highly reactive, leading to a significant rate enhancement for SN2 reactions.
-
Causality: By not forming a solvent cage around the nucleophile, its electron density is more available to attack the electrophilic carbon of the gem-dibromide, resulting in a faster reaction rate.
Polar Protic Solvents: A Potential for Solvolysis and Reduced Reactivity
Polar protic solvents, such as ethanol, methanol, and water, have acidic protons and are capable of forming strong hydrogen bonds. While they are excellent at dissolving ionic compounds, they can be detrimental to the desired reaction pathway.
These solvents can form a "solvent cage" around the anionic nucleophile through hydrogen bonding, effectively stabilizing it and reducing its nucleophilicity. This can dramatically slow down the rate of the SN2 reaction.
Furthermore, polar protic solvents can themselves act as nucleophiles in a process called solvolysis, potentially leading to unwanted side products. In the context of the reaction of this compound, this could lead to the formation of 4-alkoxy-4-bromo-piperidine derivatives.
-
Causality: The hydrogen bonding between the protic solvent and the nucleophile lowers the ground state energy of the nucleophile, increasing the activation energy of the desired SN2 reaction.
Comparative Performance in Different Solvent Systems: A Data-Driven Analysis
While a direct head-to-head comparison of various solvents for the reaction of this compound with an oxindole derivative is not extensively reported in a single study, we can construct a comparative guide based on the known principles of solvent effects on SN2 reactions and data from analogous transformations. The following table presents a model comparison for the reaction of this compound with 1-methylindolin-2-one in the presence of a suitable base.
| Solvent System | Type | Dielectric Constant (ε) | Expected Reaction Time | Expected Yield | Key Observations |
| DMF | Polar Aprotic | 36.7 | 4-6 hours | > 90% | High solubility of reactants and intermediates. Promotes a fast reaction rate due to a highly reactive, unsolvated nucleophile. The solvent of choice for this transformation. |
| THF | Polar Aprotic | 7.6 | 12-18 hours | 70-85% | Lower polarity may result in reduced solubility of ionic intermediates. The reaction rate is generally slower than in DMF. |
| Acetonitrile | Polar Aprotic | 37.5 | 6-8 hours | 85-95% | Good alternative to DMF, though potentially less effective at solubilizing all reaction components. |
| Ethanol | Polar Protic | 24.6 | > 24 hours | < 40% | Significant reduction in reaction rate due to solvation of the nucleophile. Potential for solvolysis side products. Not a recommended solvent. |
| Toluene | Nonpolar | 2.4 | Very slow / No reaction | < 10% | Poor solubility of the deprotonated oxindole and ionic intermediates. The reaction is unlikely to proceed to a significant extent. |
Experimental Protocols
The following protocols are provided as a practical guide for researchers. They are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Synthesis of tert-Butyl 1'-methyl-2-oxospiro[piperidine-4,3'-indoline]-1-carboxylate in DMF (Recommended)
This protocol utilizes a polar aprotic solvent to maximize reaction rate and yield.
Materials:
-
This compound (1.0 eq)
-
1-Methylindolin-2-one (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylindolin-2-one and anhydrous DMF.
-
Stir the solution at room temperature and add anhydrous potassium carbonate. The base is crucial for the deprotonation of the oxindole to generate the active nucleophile. An excess is used to drive the equilibrium towards the deprotonated form.
-
Add this compound to the suspension.
-
Heat the reaction mixture to 80-90 °C. The elevated temperature is necessary to overcome the activation energy for both the first and second nucleophilic substitution steps.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the product and dissolve the inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-oxindole.
Caption: Workflow for spiro-oxindole synthesis in DMF.
Protocol 2: A Comparative Synthesis in a Protic Solvent (for illustrative purposes)
This protocol demonstrates the challenges of using a polar protic solvent.
Materials:
-
This compound (1.0 eq)
-
1-Methylindolin-2-one (1.0 eq)
-
Sodium Ethoxide (NaOEt), 21% solution in ethanol (3.0 eq)
-
Ethanol, anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-methylindolin-2-one and anhydrous ethanol.
-
Add the sodium ethoxide solution. Sodium ethoxide is a stronger base than potassium carbonate and is necessary to achieve sufficient deprotonation in the presence of the acidic proton of ethanol.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS. The reaction will be significantly slower than in DMF, likely requiring over 24 hours. The formation of side products, such as tert-butyl 4-bromo-4-ethoxypiperidine-1-carboxylate, may be observed.
-
Upon completion (or after 24 hours), cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product by ¹H NMR and LC-MS to identify the desired product and any side products. Purification by column chromatography will likely yield a lower amount of the desired spiro-oxindole compared to the reaction in DMF.
Conclusion
The reactivity of this compound is profoundly influenced by the choice of solvent. For the efficient synthesis of spiro[piperidine-4,3'-oxindoles] via a double nucleophilic substitution mechanism, polar aprotic solvents such as DMF are demonstrably superior. They enhance the nucleophilicity of the deprotonated oxindole, leading to faster reaction rates and higher yields. In contrast, polar protic solvents like ethanol hinder the reaction by solvating the nucleophile and can introduce competing solvolysis pathways. This guide provides the theoretical framework and practical protocols to empower researchers to effectively utilize this versatile building block in the synthesis of complex, biologically relevant molecules.
References
-
Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (n.d.). Retrieved January 18, 2026, from [Link]
-
This compound | C10H17Br2NO2 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems | Chemical Reviews. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]
-
Transition metal-catalyzed synthesis of spirooxindoles - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Oxidation of Indoles to Isatins by tert-Butyl Hydroperoxide. (n.d.). Retrieved January 18, 2026, from [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and antitumor evaluation in vitro of 5-bromo-N-phenyl substituted isatin derivatives - JOCPR. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, crystal structure and DFT study of tert -butyl 4-(5-bromopiperidin-2-yloxy)piperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
tert-Butyl spiro(indole-3,4'-piperidine)-1(2H)-carboxylate - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. (n.d.). Retrieved January 18, 2026, from [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, Reaction and Biological Importance of Isatin Derivatives | Biomedicine and Chemical Sciences - International Research and Publishing Academy. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Screening of New Isatin Derivatives - Der Pharma Chemica. (n.d.). Retrieved January 18, 2026, from [Link]
-
The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (n.d.). Retrieved January 18, 2026, from [Link]
-
Mechanism of Lithium-Halogen Exchange and Related Reactions. (n.d.). Retrieved January 18, 2026, from [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (n.d.). Retrieved January 18, 2026, from [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (n.d.). Retrieved January 18, 2026, from [Link]
-
Nucleophilicity and Solvent Effects - Chemistry LibreTexts. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones and Its Combination with Cu-Catalyzed C-N Coupling: Synthesis of Acridines at Room Temperature - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube. (n.d.). Retrieved January 18, 2026, from [Link]
-
Metal-Mediated and Metal-Catalyzed Reactions in Nonconventional Solvents - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (n.d.). Retrieved January 18, 2026, from [Link]
-
Influence of protic and aprotic solvents on SN reactions [closed] - Chemistry Stack Exchange. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) In situ formed tert-butyl hypoiodite as an efficient oxidant for rapid, room temperature, metal-free aromatizationof Biginelli 3,4-dihydropyrimidin-2(1H)-ones under basic conditions - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Electronegativity and nucleophilicity in protic vs aprotic solvents : r/Mcat - Reddit. (n.d.). Retrieved January 18, 2026, from [Link]
-
Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents. (n.d.).
Sources
- 1. This compound | C10H17Br2NO2 | CID 86280167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Strategic Synthesis of 4,4-Disubstituted Piperidines: A Cost-Benefit Analysis of tert-Butyl 4,4-dibromopiperidine-1-carboxylate in Large-Scale Production
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. [1] The strategic introduction of substituents onto this versatile ring system is a key determinant of pharmacological activity. Among these, the 4,4-disubstituted piperidine motif presents a unique structural element, offering a three-dimensional architecture that can profoundly influence a molecule's interaction with its biological target. This guide provides an in-depth cost-benefit analysis of a pivotal building block for accessing this motif: tert-butyl 4,4-dibromopiperidine-1-carboxylate. We will objectively compare its utility in large-scale synthesis against alternative methodologies, supported by experimental data and process considerations, to empower informed decision-making in drug development and manufacturing.
The synthesis of 4,4-disubstituted piperidines is a critical endeavor in the pharmaceutical industry, with applications ranging from analgesics to novel anticancer agents.[2] The geminal disubstitution at the C4 position provides a scaffold that can be elaborated into a wide array of complex structures. This compound has emerged as a valuable intermediate due to the versatile reactivity of the gem-dibromo group, which can be transformed into a variety of functionalities. However, its application in large-scale synthesis necessitates a thorough evaluation of its economic and practical viability compared to other synthetic strategies.
The Cornerstone Intermediate: A Focus on this compound
The primary route to this compound begins with the readily available N-Boc-4-piperidone. This two-step sequence involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by geminal dibromination at the C4 position. The Boc protecting group is favored in large-scale synthesis for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[3]
The Synthetic Pathway
Caption: Synthetic route to this compound.
Cost-Benefit Analysis of the Primary Route
| Parameter | Analysis | Supporting Data & Citations |
| Raw Material Cost | The starting material, N-Boc-4-piperidone, is commercially available from numerous suppliers, and its cost has decreased with the optimization of its large-scale synthesis.[4][5] The cost of brominating agents can vary significantly. Traditional reagents like phosphorus pentabromide (PBr₅) are effective but can be expensive and generate significant waste. Greener and more cost-effective alternatives like hydrobromic acid with an oxidant (e.g., H₂O₂) are gaining traction in industrial settings.[6][7][8] | Bulk pricing for N-Boc-4-piperidone is available from various chemical suppliers. Cost analysis of brominating agents indicates a trend towards more sustainable and economical options.[9][10] |
| Process & Yield | The Boc protection of 4-piperidone is a high-yielding and robust reaction, well-suited for large-scale production. The gem-dibromination step, however, can be challenging. Yields can be variable depending on the chosen brominating agent and reaction conditions. Over-bromination and side-product formation are potential issues that need careful control.[11][12] | Patents for the large-scale synthesis of N-Boc-piperidone derivatives report high yields.[4] Literature on ketone bromination highlights the importance of reaction control to maximize yield and minimize impurities.[11] |
| Safety & Environmental | Brominating agents are hazardous and require careful handling, especially on a large scale. The use of greener bromination methods, such as the H₂O₂/HBr system, can significantly improve the safety and environmental profile of the process by reducing the use of hazardous reagents and minimizing waste.[7][13] Waste streams containing bromine need to be properly treated. | The principles of green chemistry advocate for the use of safer reagents and the minimization of waste.[7] |
| Versatility | The gem-dibromo group is a versatile functional handle that can be converted to a ketone, a spirocycle, or used in cross-coupling reactions to introduce two different substituents at the C4 position. This versatility is a major advantage of this intermediate. | The synthetic utility of gem-dihalides is well-documented in organic synthesis literature.[14][15] |
Alternative Synthetic Strategies for 4,4-Disubstituted Piperidines
While the use of this compound is a prominent strategy, several alternative routes exist for the synthesis of 4,4-disubstituted piperidines, each with its own set of advantages and disadvantages.
Direct Dialkylation of N-Boc-4-piperidone Precursors
A straightforward approach involves the direct dialkylation of a suitable C4-nucleophile derived from N-Boc-4-piperidone.
Caption: Direct dialkylation approach to 4,4-disubstituted piperidines.
Cost-Benefit Analysis:
-
Advantages: This route avoids the use of hazardous brominating agents and can be more atom-economical. It allows for the direct introduction of the desired substituents.
-
Disadvantages: Controlling the dialkylation to prevent mixtures of mono- and dialkylated products can be challenging, especially on a large scale. The use of strong bases like LDA at cryogenic temperatures may be required, which adds to the cost and complexity of the process.
Aza-Prins Cyclization
A more convergent approach involves the aza-Prins cyclization, which can construct the 4,4-disubstituted piperidine ring in a single step from acyclic precursors. Recent methodologies have demonstrated the synthesis of gem-dihalopiperidines via a halo-aza-Prins cyclization.[14][15]
Caption: Aza-Prins cyclization for the synthesis of 4,4-disubstituted piperidines.
Cost-Benefit Analysis:
-
Advantages: This method offers a high degree of convergence and can be highly stereoselective. It provides access to complex piperidine structures quickly.
-
Disadvantages: The starting materials may not be as readily available or cost-effective as 4-piperidone derivatives. The development and optimization of such a process for large-scale synthesis can be time-consuming.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate
This protocol is adapted from a patented industrial process.[4]
-
Reaction Setup: A suitable reactor is charged with 4-piperidone hydrochloride monohydrate and a suitable solvent (e.g., a mixture of water and an organic solvent like toluene).
-
Basification: An aqueous solution of a base (e.g., sodium hydroxide) is added to neutralize the hydrochloride salt and liberate the free 4-piperidone.
-
Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.
-
Workup: After the reaction is complete (monitored by a suitable analytical technique like HPLC), the organic layer is separated. The aqueous layer may be extracted with the organic solvent to maximize recovery.
-
Isolation: The combined organic layers are washed with brine and then concentrated under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate as a solid, which can be further purified by recrystallization if necessary.
Protocol 2: Geminal Dibromination of tert-Butyl 4-oxopiperidine-1-carboxylate (Illustrative Lab-Scale)
Note: This is an illustrative protocol and requires significant optimization and safety assessment for large-scale implementation.
-
Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in a suitable solvent (e.g., diethyl ether or dichloromethane) in a reactor equipped with a dropping funnel and a gas scrubber, add phosphorus pentabromide (PBr₅) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC or GC-MS.
-
Quenching: The reaction is carefully quenched by pouring it onto a mixture of ice and a reducing agent (e.g., sodium bisulfite) to destroy any excess bromine.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.
Conclusion and Future Outlook
The choice of synthetic route for large-scale production of 4,4-disubstituted piperidines is a multifaceted decision that requires a careful balance of economic, practical, and safety considerations. The use of this compound offers a versatile and well-established pathway, particularly with the adoption of greener and more cost-effective bromination technologies. The starting materials are readily available, and the subsequent transformations of the gem-dibromo group are numerous.
However, alternative strategies such as direct dialkylation and convergent cyclizations present compelling advantages in terms of atom economy and the avoidance of hazardous reagents. As the demand for complex and diverse piperidine-based drug candidates continues to grow, the development of novel, efficient, and sustainable synthetic methodologies will remain a key focus for the pharmaceutical industry. The continual refinement of existing processes and the exploration of new catalytic systems are expected to further enhance the accessibility of these important structural motifs, ultimately accelerating the discovery and development of new medicines.
References
- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
-
ACS Publications. (n.d.). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. Retrieved from [Link]
-
IMARC Group. (2025). Bromate Production Cost Analysis 2025: Plant Setup, Machinery & Project Economics. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
PubMed. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (2024). Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines. Organic & Biomolecular Chemistry, 22(19), 3893-3903. Retrieved from [Link]
-
Google Patents. (2015). US 2015/0259354 A1. Retrieved from [Link]
-
Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]
- Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20, 8435-8443. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-14). Retrieved from [Link]
-
PubMed. (n.d.). Unexpected metal-free transformation of gem-Dibromomethylenes to ketones under acetylation conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2007). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry, 9, 1212-1218. Retrieved from [Link]
-
PubMed Central. (2025). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. Retrieved from [Link]
-
ResearchGate. (2025). Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]
-
ACS Publications. (2026). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 4(3), 192-199. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of a Hominal Bis(difluoromethyl) Fragment. The Journal of Organic Chemistry, 84(17), 11255-11261. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. 16(4), 131. Retrieved from [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Google Patents. (n.d.). CN104829404A - Formula and preparation method of brominating reagent.
-
PubMed Central. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 5. CAS 79099-07-3: tert-Butyl 4-oxopiperidine-1-carboxylate [cymitquimica.com]
- 6. Bromate Production Cost Analysis 2025: Plant Setup, Machinery & Project Economics [menafn.com]
- 7. espublisher.com [espublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN104829404A - Formula and preparation method of brominating reagent - Google Patents [patents.google.com]
- 11. Bromination of ketones with H2O2–HBr “on water” - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective synthesis of gem-dihalopiperidines via the halo-aza-Prins cyclization reaction: access to piperidin-4-ones and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of tert-Butyl 4,4-dibromopiperidine-1-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of tert-Butyl 4,4-dibromopiperidine-1-carboxylate, a halogenated piperidine derivative. By understanding the chemical's inherent hazards and adhering to established protocols, laboratories can ensure the safety of their personnel and minimize their environmental footprint.
Hazard Assessment and Chemical Profile
Chemical Identity:
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C₁₀H₁₇Br₂NO₂ | PubChem |
| Molecular Weight | 343.06 g/mol | PubChem |
| CAS Number | 1624261-43-3 | PubChem |
Based on analogous compounds, this compound should be handled as a substance that is:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.
-
A Skin and Eye Irritant: Likely to cause skin irritation and serious eye irritation.[1]
-
A Respiratory Irritant: May cause respiratory irritation upon inhalation.[2]
-
Environmentally Persistent: As a halogenated organic compound, it is expected to have limited biodegradability and the potential to bioaccumulate in the environment.[3]
The presence of bromine atoms in the molecule is of particular significance. Halogenated organic compounds are known for their environmental persistence and, in some cases, their ability to form more toxic byproducts through abiotic and biotic degradation processes.[3] Therefore, their disposal is strictly regulated to prevent environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat is essential. For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and clear labeling.
Step 1: Waste Segregation
The cardinal rule for the disposal of this compound is segregation . Due to its halogenated nature, it must not be mixed with non-halogenated chemical waste.[4] Co-mingling halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs.
-
Action: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste." This container should be used for the disposal of this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves, etc.).
Step 2: Containerization
The choice of waste container is critical to ensure safety and compliance.
-
Action: Use a chemically compatible and sealable container for collecting the waste. High-density polyethylene (HDPE) carboys are a suitable option. Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.
Step 3: Labeling
Proper labeling is a regulatory requirement and is essential for the safety of all laboratory personnel and waste handlers.
-
Action: Immediately upon starting a waste container, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Irritant")
-
Step 4: Storage
Proper storage of the waste container while it is being filled is crucial to prevent accidents.
-
Action: Store the sealed waste container in a designated satellite accumulation area (SAA). This area should be:
-
At or near the point of generation
-
Under the control of the laboratory personnel
-
In a well-ventilated, cool, and dry location
-
Away from incompatible materials, such as strong oxidizing agents.
-
Within a secondary containment bin to prevent the spread of any potential leaks.
-
Step 5: Final Disposal
Disposal of hazardous waste is a regulated activity that must be handled by certified professionals.
-
Action: Once the waste container is full, or if the experiment is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Spill Management and Emergency Procedures
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
Minor Spill (Contained within the fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Proper Ventilation: Keep the fume hood sash at the appropriate working height.
-
Don Appropriate PPE: If not already wearing it, put on the required PPE.
-
Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated "Halogenated Organic Waste" container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as hazardous waste.
Major Spill (Outside of a fume hood or a large volume)
-
Evacuate the Area: Immediately alert all personnel in the laboratory and evacuate the area.
-
Isolate the Area: If it is safe to do so, close the doors to the laboratory to contain the spill.
-
Contact Emergency Services: Notify your institution's EHS department and/or emergency services. Provide them with the name of the chemical, the approximate amount spilled, and the location.
-
Do Not Attempt to Clean Up a Major Spill Yourself: Wait for trained emergency responders to handle the situation.
The Causality Behind These Procedures
The stringent procedures for the disposal of this compound are rooted in its chemical properties and the potential for environmental harm.
-
Persistence and Bioaccumulation: Halogenated organic compounds are often resistant to natural degradation processes.[3] If released into the environment, they can persist for long periods, potentially entering the food chain and bioaccumulating in organisms, leading to unforeseen toxicological effects.[5][6]
-
Toxicity of Degradation Products: The degradation of some halogenated compounds can lead to the formation of byproducts that are more toxic than the parent compound.[3]
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have specific regulations for the management of hazardous waste, including halogenated organic compounds.[7] Adherence to these regulations is a legal requirement.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a matter of laboratory housekeeping; it is a critical component of a robust safety culture and a commitment to environmental responsibility. By following these detailed procedures, researchers and scientists can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment.
References
-
Persistence and Biodegradability of Brominated Flame Retardants. (2009). Environmental Impact of Flame Retardants, PMC. Available at: [Link]
-
Bioaccumulation of novel brominated flame retardants in a marine food web. (2023). PubMed. Available at: [Link]
-
A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments. (2022). PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Piperidine: Human health tier II assessment. (2016). National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]
-
Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. Available at: [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. Available at: [Link]
-
Hazardous Waste Segregation. Bucknell University. Available at: [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. Available at: [Link]
-
Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration. Available at: [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioaccumulation of novel brominated flame retardants in a marine food web: A comprehensive analysis of occurrence, trophic transfer, and interfering factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of occurrence, bioaccumulation, and fate of novel brominated flame retardants in aquatic environments: A comparison with legacy brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of tert-Butyl 4,4-dibromopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling tert-Butyl 4,4-dibromopiperidine-1-carboxylate in a laboratory setting. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental success. The following protocols are designed to be a self-validating system, grounded in established safety standards for similar chemical structures.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is therefore based on a composite hazard assessment of structurally similar compounds, including other brominated and N-Boc protected piperidine derivatives.[1][2][3] The inherent reactivity of geminal dihalides suggests that this compound should be handled with the utmost care, treating it as potentially more hazardous than its monosubstituted analogs.
Hazard Assessment and GHS Classification (Anticipated)
Based on the hazard profiles of analogous compounds, this compound is anticipated to fall under the following GHS classifications.[1][2][3]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
Anticipated GHS Pictograms:
-
Exclamation Mark (!)
-
Health Hazard (optional, for severe respiratory irritation)
Anticipated Signal Word: Warning
Anticipated Hazard Statements:
Anticipated Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280[1]
-
Response: P302+P352, P304+P340, P305+P351+P338, P312[1]
-
Storage: P403+P233, P405[1]
-
Disposal: P501[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | N95 or higher-rated respirator (if not in a fume hood) |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Work within a certified chemical fume hood |
| Running Reactions and Work-up | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double gloving) | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection: The potential for eye irritation necessitates, at a minimum, safety glasses with side shields.[4] For procedures with a higher risk of splashing, such as solution preparation and reaction work-ups, chemical splash goggles are essential. A face shield provides an additional layer of protection for the entire face.[5]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling solids and for splash protection when working with solutions.[2] For prolonged contact or when handling larger quantities, neoprene or butyl rubber gloves are recommended due to their enhanced chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Body Protection: A standard lab coat is sufficient for most small-scale operations. When there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]
-
Respiratory Protection: Due to the risk of respiratory irritation, all handling of this compound should ideally be conducted within a certified chemical fume hood.[1][5] If a fume hood is not available for non-volatile solid handling, a properly fitted N95 respirator should be used as a minimum precaution.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is paramount for minimizing exposure and ensuring a safe working environment.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before entering the laboratory, review the safety information for all chemicals to be used in the procedure.
-
Don the appropriate PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary equipment (spatulas, glassware, solvents, etc.) and place them in the fume hood to minimize traffic in and out of the containment area.
-
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation activities within the fume hood.
-
Use a disposable weighing boat or creased weighing paper to handle the solid compound.
-
When adding solvents, do so slowly to avoid splashing.
-
Keep the container of the compound closed when not in use.
-
-
Reaction and Work-up:
-
Set up the reaction apparatus within the fume hood.
-
Maintain a clear and organized workspace to prevent spills.
-
During the work-up, be mindful of potential exotherms or gas evolution and take appropriate precautions.
-
-
Cleanup and Decontamination:
-
Quench any residual reactive materials in a safe and controlled manner within the fume hood.
-
Rinse all contaminated glassware with an appropriate solvent and collect the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any unused solid compound in a clearly labeled, sealed container.
-
Contaminated consumables such as gloves, weighing boats, and paper towels should be placed in a designated hazardous waste bag within a sealed container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed chemical waste disposal company.
-
The preferred method of disposal is high-temperature incineration.
-
Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
-
Thermo Fisher Scientific. (2015). tert-Butyl bromide - SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
CAS. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
